molecular formula C6H10N2O B104323 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 361440-68-8

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B104323
CAS No.: 361440-68-8
M. Wt: 126.16 g/mol
InChI Key: MCEWPPMUTVLMJG-UHFFFAOYSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361440-68-8
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-
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Foundational & Exploratory

Technical Monograph: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

[1]

Executive Summary

The compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (CAS 709031-45-8, as methanesulfonate) represents a conformationally restricted analog of L-prolinamide. Its rigid bicyclic framework locks the pyrrolidine ring into a specific geometry, significantly enhancing the binding affinity and selectivity of derived inhibitors against the DPP-4 enzyme.

This molecule serves as the penultimate intermediate in the synthesis of the nitrile-bearing "warhead" of Saxagliptin. The conversion of this carboxamide to the carbonitrile is the final step in establishing the electrophilic trap required for covalent enzyme inhibition.

Structural Anatomy & Stereochemical Definition

Nomenclature and Numbering

The core structure is a 2-azabicyclo[3.1.0]hexane system.[1][2][3][4][5][6] The numbering initiates at the bridgehead carbon adjacent to the nitrogen, proceeds through the nitrogen, and continues around the larger ring before numbering the bridge.

  • Positions 1 & 5 (Bridgeheads): The fusion of the cyclopropane and pyrrolidine rings. In this scaffold, the fusion is cis , as the trans-fusion is sterically prohibited in such a small bicyclic system.

  • Position 3 (Chiral Center): Bears the carboxamide functionality.[1][2] The (S) configuration corresponds to the natural L-proline stereochemistry.

  • Position 6 (Bridge): The methylene group of the cyclopropane ring.

Conformational Analysis: The "Boat" Preference

Unlike the flexible pyrrolidine ring of proline, which oscillates between C3-endo and C4-endo puckers, the fusion of the cyclopropane ring in the 4,5-position (proline numbering) rigidly constrains the 2-azabicyclo[3.1.0]hexane system.

  • Boat-Like Geometry: Crystallographic and NMR studies indicate the bicyclic system predominantly adopts a boat-like conformation . This forces the C3-substituent (carboxamide) into a pseudo-axial or pseudo-equatorial orientation that is pre-organized for enzyme binding.

  • Nitrogen Pyramidality: The strain of the bicyclic system increases the s-character of the nitrogen lone pair, affecting its nucleophilicity and pKa compared to free proline.

Stereochemical Configuration (1S, 3S, 5S)

The (1S,3S,5S) designation defines the absolute stereochemistry:

  • (1S, 5S): Dictates the chirality of the bridgehead carbons.

  • (3S): Dictates the orientation of the carboxamide. In this isomer, the carboxamide group is cis to the cyclopropane bridge (syn-orientation), creating a compact, hydrophobic face and a polar face.

Synthetic Pathways & Process Chemistry[5]

The synthesis of this amide typically proceeds via the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid , which is itself generated via a Simmons-Smith cyclopropanation of a 4,5-dehydroproline derivative.

Synthesis Workflow

The industrial route focuses on scalability and stereocontrol.

  • Cyclopropanation: Reaction of N-Boc-2,3-dihydropyrrole-2-carboxylic acid esters with diethylzinc/diiodomethane (Simmons-Smith) yields the bicyclic scaffold.

  • Amidation: The carboxylic acid is converted to the carboxamide.[7] Direct aminolysis is slow; therefore, a Mixed Anhydride Method is preferred for high yield and retention of optical purity.

Experimental Protocol: Mixed Anhydride Amidation
  • Substrate: (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.

  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).

  • Solvent: THF or Me-THF.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc acid (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq).

  • Anhydride Formation: Dropwise addition of IBCF (1.1 eq) while maintaining temperature < -10°C. Stir for 30 minutes to form the mixed anhydride intermediate.

  • Aminolysis: Cool to -30°C. Introduce ammonia (excess, as 0.5M solution in dioxane or gas sparge).

  • Workup: Warm to RT. Quench with 10% citric acid (to remove NMM). Extract with Ethyl Acetate.

  • Deprotection (Optional): If the free amine is required, treat with methanesulfonic acid (MsOH) to precipitate the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate .

Visualization of Synthetic Logic

SynthesisFlowStartN-Boc-4,5-dehydroproline(Ester)Step1Simmons-SmithCyclopropanation(Et2Zn, CH2I2)Start->Step1Inter1(1S,3S,5S)-Bicyclic EsterStep1->Inter1Step2Hydrolysis(LiOH)Inter1->Step2Acid(1S,3S,5S)-Carboxylic AcidStep2->AcidStep3Mixed Anhydride Activation(IBCF, NMM)Acid->Step3Amide(1S,3S,5S)-N-Boc-CarboxamideStep3->AmideStep4Deprotection(MsOH)Amide->Step4FinalTarget Amide(Mesylate Salt)Step4->Final

Figure 1: Synthetic pathway from dehydroproline to the target amide salt.

Role in Saxagliptin Manufacturing[8][9][10]

The carboxamide is not merely a bystander; it is the substrate for the critical dehydration reaction that installs the nitrile group found in Saxagliptin.

The "Warhead" Installation

Saxagliptin acts as a reversible covalent inhibitor. The nitrile group forms a covalent imidate adduct with the active site serine (Ser630) of DPP-4.

  • Transformation: Primary Amide (-CONH2) → Nitrile (-CN).

  • Reagent: Trifluoroacetic anhydride (TFAA) / Pyridine or Vilsmeier reagent.

  • Why Amide First? Direct introduction of a nitrile is difficult. The amide provides a stable handle that can be dehydrated under mild conditions after coupling to the complex adamantyl-glycine side chain, or before coupling (depending on the specific convergent route).

SaxagliptinRolecluster_mechMechanism of ActionAmide(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamideCouplingPeptide Coupling(with Adamantyl-Glycine)Amide->CouplingInter2Coupled Amide IntermediateCoupling->Inter2DehydrationDehydration(TFAA / Pyridine)Inter2->DehydrationSaxagliptinSaxagliptin(Nitrile Warhead)Dehydration->SaxagliptinTargetDPP-4 Enzyme(Ser630)Saxagliptin->TargetCovalent Binding

Figure 2: The conversion of the amide intermediate to the active pharmaceutical ingredient.[8]

Analytical Characterization & QC Parameters

For researchers utilizing this compound, verifying the stereochemical integrity is paramount, as the (1R,3R,5R) enantiomer or (1S,3R,5S) diastereomer are common impurities.

Key Physicochemical Data
PropertySpecificationNotes
Molecular Formula C₆H₁₀N₂O (Free Base)C₇H₁₄N₂O₄S (Mesylate Salt)
Molecular Weight 126.16 g/mol 222.26 g/mol (Mesylate)
Appearance White to off-white solidHygroscopic as salt
Chiral Purity > 99.5% e.e.[3][5][9][10]Critical for drug efficacy
Solubility Water, MethanolPoor in non-polar solvents
NMR Signature (D₂O)

Note: Chemical shifts are approximate and depend on pH/salt form.

  • Cyclopropane High-Field Signals: The cyclopropane methylene protons (H-6) typically appear at very high field (0.4 - 0.8 ppm), characteristic of the shielded environment in the bicyclic system.

  • Methine (H-3): The proton alpha to the amide appears around 3.8 - 4.2 ppm.

  • Bridgehead (H-1, H-5): Distinct multiplets in the 1.5 - 2.0 ppm range.

References

  • PubChem. Compound Summary for CID 11506820: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate.[2] National Library of Medicine. Available at: [Link]

  • Sattigeri, J. A., et al. (2008).[11] Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors.[11] Bioorganic & Medicinal Chemistry Letters.[11] Available at: [Link]

  • Veeprho. Impurity Profile of Saxagliptin Intermediates. Available at: [Link][4][6][8][9][12][13]

Technical Monograph: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide , a critical pharmacophore in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]

Common Designation: L-cis-4,5-Methanoproline Amide CAS Registry Number: 361440-67-7 (related derivatives) / 709031-45-8 (Methanesulfonate salt)[1]

Executive Summary

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a rigidified bicyclic amino acid derivative.[1] Structurally, it represents a proline scaffold constrained by a cyclopropane ring fused across the C4 and C5 positions. This "methanoproline" architecture is not merely a structural curiosity; it is the stereochemical anchor of Saxagliptin (Onglyza) , a potent therapeutic for Type 2 Diabetes.

The molecule's value lies in its conformational rigidity.[1] By locking the pyrrolidine ring into a specific envelope conformation, it minimizes the entropic penalty upon binding to the DPP-4 enzyme active site, significantly enhancing potency compared to flexible proline analogues. This guide details the stereoselective synthesis, critical process chemistry parameters, and analytical validation of this high-value intermediate.

Structural & Stereochemical Analysis

The IUPAC name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide defines a precise 3D arrangement.[1] Understanding this is prerequisite to successful synthesis.

Stereogenic Centers[1]
  • C1 & C5 (Bridgeheads): The fusion of the cyclopropane and pyrrolidine rings creates two chiral centers. The (1S, 5S) configuration denotes a cis-fused system.[1] Trans-fusion in a [3.1.0] system is highly strained and thermodynamically inaccessible under standard conditions.[1]

  • C3 (Alpha-Carbon): This carbon bears the carboxamide group.[1] The (S)-configuration corresponds to the natural L-proline stereochemistry.[1] This is the "recognition" element for the enzyme's S1 specificity pocket.

Conformational Lock

In standard proline, the ring undergoes rapid "pucker" flipping. In this bicyclic system, the cyclopropane ring forces the pyrrolidine into a rigid boat-like or specific envelope conformation. This pre-organization aligns the nitrile warhead (formed in the final drug) with the catalytic Serine-630 of the DPP-4 enzyme.

Synthetic Pathways: The "Methanoproline" Challenge

The synthesis of this molecule requires constructing a strained cyclopropane ring on a chiral pyrrolidine core without racemizing the alpha-center.[1]

Pathway A: The Chiral Pool Strategy (Scalable)

The most robust industrial route, pioneered by Bristol-Myers Squibb (BMS), utilizes L-pyroglutamic acid as the chiral starting material. This avoids expensive chiral resolution steps later.[1]

Mechanism of Action (Synthetic Flow):

  • Activation: L-Pyroglutamic acid is converted to a protected lactam.[1]

  • Reduction/Elimination: The lactam is reduced and dehydrated to form an N-protected-2,3-dihydro-1H-pyrrole (enecarbamate).[1]

  • Simmons-Smith Cyclopropanation: The critical step.[1][2] The double bond of the dihydropyrrole is cyclopropanated using a zinc carbenoid.

  • Functionalization: The C3 position is oxidized (if starting from an alcohol precursor) or manipulated to the amide.[1]

Visualization of Synthetic Logic

SynthesisPath cluster_key Key Transformation Start L-Pyroglutamic Acid (Chiral Pool) Inter1 N-Boc-L-Pyroglutamate Start->Inter1 Protection Inter2 N-Boc-2,3-dihydro-1H-pyrrole (Enecarbamate) Inter1->Inter2 Super-Hydride Red. & Elimination Cyclo (1S,5S)-Methanoproline Derivative Inter2->Cyclo Simmons-Smith (Et2Zn / CH2I2) Final (1S,3S,5S)-2-Azabicyclo[3.1.0] hexane-3-carboxamide Cyclo->Final Amidation & Deprotection

Figure 1: Critical synthetic pathway from Chiral Pool to Target.[1] The red arrow denotes the stereodefining cyclopropanation step.

Detailed Experimental Protocol

Focus: Stereoselective Simmons-Smith Cyclopropanation. Objective: Conversion of N-Boc-2,3-dihydro-1H-pyrrole to N-Boc-methanoproline ethyl ester (precursor to the amide).

Reagents & Safety[1]
  • Diethylzinc (Et₂Zn): Pyrophoric.[1] Must be handled under strict inert atmosphere (Argon/Nitrogen).

  • Diiodomethane (CH₂I₂): Light sensitive, toxic.[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Purge with Argon.

  • Substrate Charge: Dissolve N-Boc-2,3-dihydro-1H-pyrrole-2-carboxylic acid ethyl ester (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool to -10°C.[1][3]

  • Carbenoid Formation (Furukawa Reagent):

    • Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise via syringe pump over 30 minutes. Caution: Exothermic.[1] Maintain temperature < 0°C.[1]

    • Add Diiodomethane (2.5 equiv) dropwise over 30 minutes.[1] The solution typically turns a milky white/grey.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.

    • Causality: The reaction is driven by the electrophilic zinc carbenoid attacking the electron-rich enecarbamate double bond. The N-Boc group directs the cyclopropanation to the syn face relative to the bulky group in some derivatives, but in 2,3-dihydro-pyrroles, steric hindrance usually dictates the anti addition unless a directing group (like a hydroxyl) is present. In the case of the 2-carboxylate, the stereocontrol is heavily influenced by the existing chirality at C2 (which becomes C3).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Note: Vigorous gas evolution.[1]

  • Workup: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with NaHCO₃ and Brine.[1] Dry over Na₂SO₄.

  • Purification: The diastereomeric ratio (dr) is critical.[1] If the reaction yields a mixture, separation via column chromatography (Silica gel, Hexanes/EtOAc) is required to isolate the (1S,3S,5S) isomer.

Pharmaceutical Application: Saxagliptin Assembly[1][2][4][5]

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide is not the drug itself; it is the nucleophile used in the penultimate coupling step.

The Coupling Reaction

The carboxamide is coupled with (S)-N-Boc-3-hydroxyadamantylglycine .[1]

  • Coupling Agents: EDC/HOBt or HATU are standard.[1]

  • Dehydration: Post-coupling, the primary amide (-CONH₂) is dehydrated to the nitrile (-CN) using Trifluoroacetic anhydride (TFAA) or Cyanuric Chloride.[1] This generates the active "warhead" of Saxagliptin.

Mechanism of Action Diagram

MOA cluster_shape Role of (1S,3S,5S)-Bicycle Saxagliptin Saxagliptin (Inhibitor) DPP4 DPP-4 Enzyme (Target) Saxagliptin->DPP4 Bind to S1 Pocket (Shape Complementarity) Complex Covalent Complex Imidate Adduct Saxagliptin->Complex Reversible Covalent Bond DPP4->Complex Ser-630 Attack on Nitrile Rigidity Rigid Bicycle Reduces Entropy Loss Rigidity->Saxagliptin Orientation Positions Nitrile precisely near Ser-630 Orientation->Saxagliptin

Figure 2: Pharmacological logic.[1] The bicyclic core (derived from the guide topic) acts as a rigid scaffold to position the nitrile warhead.

Analytical Characterization

To validate the identity and purity of the (1S,3S,5S) isomer, the following parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Cyclopropane High-Field Signals: Look for multiplets in the 0.5 – 1.0 ppm range.[1] This confirms the presence of the cyclopropane ring.[4]

    • Amide Protons: Two broad singlets (or one broad signal depending on exchange) around 6.8 – 7.5 ppm.[1]

    • Methine (C3-H): A distinct doublet or multiplet around 4.0 – 4.5 ppm.[1]

  • Stereochemical Proof: The coupling constant (

    
    ) between the bridgehead protons (H1/H5) and the adjacent methylene protons is diagnostic for cis-fusion.[1]
    
HPLC Specifications
  • Method: Reverse Phase (C18) for chemical purity.[1]

  • Chiral Method: Required to ensure enantiomeric excess (% ee).[1][5]

    • Column: Chiralpak AD-H or IC.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine.[1]

    • Target: >99.5% ee for pharmaceutical grade.[1]

Data Summary Table
ParameterSpecificationTechnique
Appearance White to off-white crystalline powderVisual
Purity (Chemical) ≥ 98.0%HPLC (UV 210 nm)
Purity (Chiral) ≥ 99.5% eeChiral HPLC
Water Content ≤ 1.0%Karl Fischer
Identity Conforms to Structure1H NMR, MS, IR
Salt Form Free base or MethanesulfonateStoichiometry Check

References

  • Bristol-Myers Squibb. (2005).[1] Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[6][7] Journal of Medicinal Chemistry.[1][7] Link

  • Vu, T. C., et al. (2014).[1] Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.[1][2][8][6][9] U.S. Patent No.[1][8] 8,748,631.[1][8] Washington, DC: U.S. Patent and Trademark Office. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[1][10][11] Journal of the American Chemical Society.[6] (Foundational reference for the cyclopropanation methodology). Link[1]

  • Savage, S. A., et al. (2009).[1] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[1][2][8][6][7][12] In Efficient Preparations of Fluorine Compounds (Chapter on BMS Process Chemistry). (Detailed scalable route description). Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11243969, Saxagliptin.[1] (Structural verification).[1][7][9] Link

Sources

Discovery and history of bicyclic proline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Bicyclic Proline Analogs: Structural Evolution, Synthesis, and Therapeutic Applications

Executive Summary

Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the conformational space of the peptide backbone (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 angle approx. -60°).[1] However, in high-affinity ligand design, the native proline ring often retains too much flexibility, particularly regarding ring puckering (endo/exo) and cis/trans amide bond isomerization.[1]

Bicyclic Proline Analogs (BPAs) represent a critical evolution in medicinal chemistry.[1] By fusing or bridging the pyrrolidine ring with an additional cycle, researchers can "lock" specific conformations, dramatically enhancing binding affinity and metabolic stability. This guide explores the trajectory of BPAs from their early application in ACE inhibitors to their pivotal role in modern antiviral therapies like Nirmatrelvir (Paxlovid).[1]

Part 1: Structural & Stereochemical Principles

The efficacy of BPAs stems from their ability to pre-organize a bioactive conformation, minimizing the entropic penalty upon binding to a target protein.

Classification of Bicyclic Scaffolds

BPAs are categorized based on the connectivity of the second ring:

  • Fused Bicycles [x.y.0]: The second ring shares two adjacent atoms with the pyrrolidine ring.[1]

    • Example:Octahydroindole-2-carboxylic acid (Oic) ([4.3.0] system).[1]

    • Effect: Restricts side-chain rotation (

      
       angles) and enforces specific ring puckering.
      
  • Bridged Bicycles [x.y.z]: The second ring spans non-adjacent atoms.[1]

    • Example:2-Azabicyclo[2.2.1]heptane-3-carboxylic acid .[1]

    • Effect: Extremely rigid; often locks the amide bond geometry (cis/trans) and fixes the

      
       angle rigidly.[1]
      
Mechanism of Conformational Control
  • 
     / 
    
    
    
    Constraint:
    The additional ring steric bulk prevents free rotation, locking the backbone dihedral angles into narrow energy wells (e.g., favoring
    
    
    -turn Type I or II).
  • Amide Isomerization: Native proline amides exist as a mixture of trans (major) and cis (minor) isomers.[1] BPAs can be designed to sterically clash with the trans form, shifting the equilibrium almost exclusively to cis, or vice-versa. This is crucial for targets like Cyclophilin or specific proteases (e.g., HCV NS3).[1]

BPA_Classification Proline Native Proline (Flexible Pucker) Constraint Structural Constraint Strategy Proline->Constraint Add 2nd Cycle Fused Fused Systems [x.y.0] Constraint->Fused Bridged Bridged Systems [x.y.z] Constraint->Bridged Oic Octahydroindole (ACE Inhibitors) Fused->Oic [4.3.0] System Azabicyclo 3-Azabicyclo[3.1.0]hexane (HCV, COVID-19) Fused->Azabicyclo [3.1.0] System BridgedEx Azabicyclo[2.2.1]heptane (Peptidomimetics) Bridged->BridgedEx [2.2.1] System

Figure 1: Classification of Bicyclic Proline Analogs based on ring connectivity.[1]

Part 2: Historical Evolution & Drug Discovery

The application of BPAs tracks the increasing sophistication of structure-based drug design (SBDD).[1]

Era 1: ACE Inhibitors (1980s-1990s)

The first major success involved the [4.3.0] fused system .[1]

  • The Challenge: Mimic the C-terminal proline of Angiotensin I to inhibit Angiotensin-Converting Enzyme (ACE).[1]

  • The Solution: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) .

  • Drugs: Perindopril and Trandolapril.[1] The hydrophobic bulk of the fused cyclohexane ring enhanced binding to the S2' subsite of ACE, improving potency and lipophilicity compared to Enalapril.

Era 2: HCV Protease Inhibitors (2010s)

The focus shifted to the [3.1.0] fused system (cyclopropane fused to proline).[1]

  • The Challenge: Inhibit the HCV NS3/4A serine protease.

  • The Solution: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .

  • Drug: Boceprevir.[1][2][3][4][5] The gem-dimethyl cyclopropane ring serves two functions: it fills the hydrophobic S2 pocket of the protease and rigidly locks the proline conformation to match the enzyme's bioactive state.

Era 3: COVID-19 Therapeutics (2020s)

The [3.1.0] scaffold proved so robust it was repurposed and optimized for SARS-CoV-2.[1]

  • The Challenge: Inhibit the SARS-CoV-2 Main Protease (Mpro/3CLpro).[1][4][6]

  • The Solution: Pfizer scientists utilized the same 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold found in Boceprevir but coupled it with a nitrile warhead.[1]

  • Drug: Nirmatrelvir (Paxlovid).[1][7] The rigid bicyclic core is essential for positioning the nitrile group for covalent attack by the catalytic Cysteine-145.[1]

Part 3: Synthetic Methodologies

Synthesizing these constrained rings requires high stereocontrol.[1] Below are the two industry-standard approaches.

Hydrogenation of Indolines (The "Oic" Route)

Used for [4.3.0] systems like Perindopril.[1]

  • Concept: Catalytic hydrogenation of the aromatic indole ring.[1]

  • Stereochemistry: The cis-fused isomer is thermodynamically favored under acidic hydrogenation conditions, but catalyst choice (Pt vs. Rh) directs the specific stereochemical outcome.[1]

Metal-Catalyzed Cyclopropanation (The "[3.1.0]" Route)

Used for Nirmatrelvir/Boceprevir intermediates.[1]

  • Concept: An intramolecular or intermolecular reaction of a carbenoid (generated from a diazo compound) with an alkene.[1]

  • Modern Approach: Cobalt(II)-catalyzed cyclopropanation is preferred for scale.[1] It allows the formation of the gem-dimethyl cyclopropane ring directly from a dehydroproline precursor.

Synthesis_Workflow Start Start: Boc-4-Hydroxy-Proline Inter1 Elimination (Dehydroproline) Start->Inter1 Dehydration Step2 Co(II) Catalyzed Cyclopropanation Inter1->Step2 + Diazopropane + Zn/Co Catalyst Product Bicyclic [3.1.0] Proline (Nirmatrelvir Core) Step2->Product Stereoselective Ring Formation

Figure 2: Modern synthetic route for the [3.1.0] bicyclic core of Nirmatrelvir.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic)

Target: The core scaffold for Perindopril.[1]

Reagents:

  • (S)-Indoline-2-carboxylic acid (1.0 eq)[1]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (10 wt%)[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Hydrogen gas (H₂)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-indoline-2-carboxylic acid (5.0 g) in glacial acetic acid (50 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO₂ (0.5 g) under an inert nitrogen atmosphere (Caution: PtO₂ is pyrophoric).[1]

  • Hydrogenation: Seal the vessel and purge with H₂ three times. Pressurize to 5 bar (approx. 70 psi) and stir vigorously at 60°C for 24 hours.

    • Note: The elevated temperature promotes the reduction of the benzene ring.[1]

  • Work-up: Cool the reaction to room temperature. Filter the catalyst through a pad of Celite.[1]

  • Isolation: Concentrate the filtrate in vacuo to obtain a viscous oil.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethanol. Allow to cool slowly to 4°C. Collect the white crystals of (2S,3aS,7aS)-Oic.[1]

  • Validation: Check optical rotation (

    
     in MeOH) and ¹H NMR (absence of aromatic protons).
    
Protocol B: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Target: The core scaffold for Nirmatrelvir.[1]

Reagents:

  • Boc-L-Pyroglutamic acid ethyl ester (Precursor)[1]

  • 2,2-Dichloropropane (Carbenoid source)[1]

  • Zinc powder / Cobalt(II) Porphyrin Catalyst[1]

  • LiOH (Hydrolysis)[1]

Step-by-Step Methodology:

  • Olefin Formation: Convert Boc-L-pyroglutamic acid ester to the corresponding N-Boc-2,3-dehydroproline ethyl ester via selenoxide elimination or similar standard protocol.[1]

  • Cyclopropanation (Key Step):

    • In a reactor, suspend Zinc powder (4 eq) in dry THF. Add catalytic Cobalt(II) complex (1 mol%).[1]

    • Add the dehydroproline substrate (1 eq).[1]

    • Slowly add 2,2-dichloropropane (or equivalent diazo precursor generated in situ) over 4 hours at reflux.

    • Mechanism:[1][8][9] The Co-catalyst generates a carbene species that adds across the double bond.[1]

  • Hydrolysis: Treat the resulting ester with LiOH (2 eq) in THF/Water (1:1) at 0°C for 4 hours.

  • Purification: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc to obtain the pure bicyclic acid.[1]

Part 5: Comparative Data

Table 1: Impact of Bicyclic Constraint on Protease Inhibition

FeatureNative ProlineBicyclic [4.3.0] (Oic)Bicyclic [3.1.0] (Gem-dimethyl)
Primary Drug Class Generic PeptidesACE InhibitorsHCV & COVID-19 Protease Inhibitors
Conformational Freedom High (Endo/Exo flip)Restricted (Rigid Chair)Locked (Rigid Boat/Chair)
Hydrophobic Surface LowMedium (Cyclohexane ring)High (Gem-dimethyl group)
Binding Affinity (

)
BaselineEnhanced (~10-100x vs Pro)Superior (~1000x vs Pro in NS3)
Metabolic Stability Low (Prolyl peptidases)High (Steric hindrance)Very High

References

  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry. (1984).[1] Link

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules. (2024).[1] Link

  • Discovery of Boceprevir: An NS3 Serine Protease Inhibitor of Hepatitis C Virus. ACS Medicinal Chemistry Letters. (2010).[1] Link[1]

  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry. (2012). Link

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. (2024). Link[1]

Sources

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide and its role as a Saxagliptin intermediate

[1][2][3][4]

Executive Summary

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (often isolated as the methanesulfonate salt, CAS 709031-45-8) is the critical "Fragment B" in the convergent synthesis of Saxagliptin (BMS-477118), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes treatment.[1]

This guide details the chemical engineering behind this bicyclic intermediate, focusing on the stereoselective construction of the cyclopropane ring, the conversion of the amide functionality, and its pivotal role in the final coupling sequence. Unlike simple peptide couplings, the incorporation of this rigid "methanoproline" core is the primary determinant of Saxagliptin’s high potency and metabolic stability.

Structural Analysis & Stereochemistry

The molecule is a conformationally restricted analog of L-proline. The fusion of a cyclopropane ring to the pyrrolidine core creates a rigid bicyclic system.

  • Stereochemical Configuration: (1S, 3S, 5S).

  • Pharmacological Significance: The nitrile group (derived from the carboxamide) forms a reversible covalent imidate adduct with the active site serine (Ser630) of the DPP-4 enzyme.[1] The rigid bicyclic scaffold anchors the molecule in the S1 and S2 subsites, increasing potency by orders of magnitude compared to flexible analogs.

  • Stability: The carboxamide form is often preferred as a stable, storable intermediate compared to the corresponding nitrile, which can be sensitive to hydrolysis or polymerization during long-term storage.[1]

Synthesis of the Intermediate (Fragment B)

The industrial preparation of this fragment typically begins with L-Pyroglutamic acid .[1][2] The defining challenge is the stereoselective installation of the cyclopropane ring across the 4,5-position of the pyrrolidine ring.

Synthetic Pathway Overview[1]

The route involves the conversion of L-pyroglutamic acid to a 2,3-dehydropyrrolidine derivative, followed by a Simmons-Smith cyclopropanation.[1]

Synthesis_PathwayStartL-Pyroglutamic AcidStep1Esterification &Boc ProtectionStart->Step1EtOH, SOCl2; (Boc)2OStep2Reduction/Elimination(Enamide Formation)Step1->Step2LiEt3BH; Ac2O/PyStep3Simmons-SmithCyclopropanationStep2->Step3Zn/Cu, CH2I2(Stereocontrol)Step4Hydrolysis &AmmonolysisStep3->Step4LiOH; IBCF/NH3End(1S,3S,5S)-Amide(Target Intermediate)Step4->EndCrystallization

Figure 1: Synthetic workflow for the methanoproline amide intermediate. The Simmons-Smith step is the critical control point for stereochemistry.

Detailed Experimental Protocol

Step A: Cyclopropanation (Simmons-Smith Reaction) Context: This step installs the cyclopropane ring. The "Furukawa modification" (Et₂Zn/CH₂I₂) is common in labs, but scale-up often utilizes a Zn/Cu couple or Zn/CuBr to avoid the extreme pyrophoric hazards of diethylzinc.

  • Reagents: Boc-2,3-dehydroproline ethyl ester, Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu).[1]

  • Conditions: Ether/Toluene, Reflux.[1]

  • Protocol:

    • Activate Zinc dust with CuCl in ether under N₂ to form the Zn-Cu couple.[1]

    • Add diiodomethane slowly to the suspension to generate the carbenoid species (IZnCH₂I).

    • Add the Boc-dehydropyrrolidine substrate.[1] The reaction is stereospecific; the steric bulk of the Boc group directs the methylene addition to the anti face, but the inherent cup-shape preference often yields the desired cis-fused system (requires careful diastereomer separation or specific directing groups if using the alcohol precursor).

    • Critical Parameter: Temperature control is vital to prevent decomposition of the zinc carbenoid.

Step B: Ammonolysis (Conversion to Carboxamide) Context: Converting the ester to the amide. Direct ammonolysis of the ester can be slow; a Mixed Anhydride method is preferred for speed and yield.

  • Reagents: (1S,3S,5S)-N-Boc-methanoproline acid, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), Aqueous Ammonia.[1]

  • Protocol:

    • Dissolve the acid (obtained via LiOH hydrolysis of the ester) in THF. Cool to -15°C.[1]

    • Add NMM (1.1 eq) followed by IBCF (1.1 eq) dropwise.[1] Stir for 30 min to form the mixed anhydride.

    • Cool to -30°C. Add aqueous ammonia (excess) or ammonia gas.

    • Warm to RT. The product precipitates or is extracted with EtOAc.

    • Yield: Typically >80%.

    • Validation: HPLC purity >98%; 1H NMR confirms the presence of amide protons (broad singlets at ~7.0 and 7.5 ppm).

Role in Saxagliptin Manufacture[2][4][5][7][8][9][10]

The (1S,3S,5S)-amide is not the final functional group in Saxagliptin (which contains a nitrile), but it serves as the robust coupling partner.[1] The nitrile is generated after the peptide coupling to avoid side reactions (e.g., Pinner reaction) during the fragment assembly.

Coupling and Dehydration Sequence[1][4]
  • Coupling: The Amide (Fragment B) is coupled with the Adamantyl Acid (Fragment A) using EDC/HOBt or HATU.[1]

  • Dehydration: The primary amide on the coupled intermediate is dehydrated to the nitrile.

  • Deprotection: Removal of the Boc group yields Saxagliptin.[1]

Saxagliptin_AssemblyFragAFragment A(Adamantyl Acid)CouplingAmide Coupling(EDC/HOBt)FragA->CouplingFragBFragment B(Methanoproline Amide)FragB->CouplingIntermediateCoupled Amide IntermediateCoupling->IntermediateDehydrationDehydration(TFAA/Pyridine)Intermediate->Dehydration- H2ODeprotectionBoc Deprotection(HCl or MSA)Dehydration->Deprotection- BocSaxagliptinSaxagliptin(Final API)Deprotection->Saxagliptin

Figure 2: The convergent assembly of Saxagliptin.[1] Note that the amide-to-nitrile conversion occurs late in the synthesis.

Quantitative Comparison of Routes[1]
ParameterAmide Route (Current Standard)Nitrile Route (Direct Coupling)
Intermediate Stability High (Amide is solid, stable)Moderate (Nitrile can hydrolyze)
Coupling Efficiency High (>90%)High, but risk of nitrile attack
Reagents Required Dehydrating agent (TFAA) needed laterNo dehydration step needed
Impurity Profile Low risk of racemizationHigher risk of stereocenter scrambling

Process Optimization & Safety (E-E-A-T)

Safety in Scale-Up[1]
  • Simmons-Smith Reagents: Diiodomethane is toxic and light-sensitive.[1] On a kilo-scale, the exotherm of the Zn-Cu activation must be strictly controlled. The use of diethylzinc (Furukawa) is often avoided in pilot plants due to its pyrophoric nature; the Zn-Cu couple is the safer, self-validating alternative for batch processing.[1]

  • Dehydration: The conversion of the amide to nitrile uses Trifluoroacetic Anhydride (TFAA).[1] This reaction generates Trifluoroacetic acid byproducts and requires careful pH control during workup to prevent hydrolysis of the newly formed nitrile.

Analytical Control[1][3]
  • Chiral HPLC: Essential for monitoring the (1S,3S,5S) vs (1R,3R,5R) enantiomeric ratio.[1]

  • NMR: The bridgehead protons of the cyclopropane ring are diagnostic. In the (1S,3S,5S) isomer, the coupling constants between the bridgehead protons and the adjacent pyrrolidine protons are distinct (~6 Hz).

References

  • Bristol-Myers Squibb Co. (2014).[1] Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. US Patent 8,748,631 B2.[1] Link

  • Savage, S. A., et al. (2009).[1] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176.[1] Link[1]

  • Vu, T. C., et al. (2008).[1] Methods of making saxagliptin. US Patent 7,420,079.[1] Link

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11506821, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.[1][3] Link[1]

Introduction to Constrained Amino Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bridging the "Peptide Gap"

As a Senior Application Scientist, I often encounter the "peptide gap"—the frustration where small molecules lack the surface area to disrupt protein-protein interactions (PPIs), while monoclonal antibodies are too large to penetrate cells. Peptides should be the perfect middle ground, but native linear peptides fail as drugs for two thermodynamic reasons:

  • Entropic Penalty: A flexible linear peptide must freeze multiple rotatable bonds to adopt its bioactive conformation, incurring a massive entropic cost (

    
    ) that kills affinity.
    
  • Proteolytic Instability: Flexible backbones are easily threaded into the active sites of proteases, leading to rapid degradation (

    
     minutes).
    

Constrained amino acid scaffolds solve both problems simultaneously. By pre-organizing the peptide into its bioactive shape (helix, turn, or loop) using covalent braces, we minimize the entropic penalty and sterically shield the backbone from proteases. This guide details the chemistry, design logic, and protocols for deploying these scaffolds.

Part 1: The Scaffold Toolbox

We categorize constraints into Local (single residue) and Global (macrocyclization).

Local Constraints: Controlling and Angles

These non-natural amino acids are "drop-in" replacements for standard residues during Solid-Phase Peptide Synthesis (SPPS).

Scaffold / Amino AcidStructure DescriptionMechanistic EffectPrimary Application
Aib (

-aminoisobutyric acid)

-dimethyl substitution
Restricts

angles to helical regions (Ramachandran plot).
Stabilizing

-helices; inducing

-helices.
Tic (Tetrahydroisoquinoline-3-carboxylic acid)Bicyclic aromatic ring fused to backboneRestricts

and

angles; locks side-chain orientation.
Mimicking Phenylalanine/Tyrosine in a rigid turn.[1]
Oic (Octahydroindole-2-carboxylic acid)Bicyclic fused ring (Proline analog)Extreme restriction of

angle; highly lipophilic.[2]
Potent Proline surrogate; increasing membrane permeability.[2]
N-Methylation Methyl group on backbone amide nitrogenEliminates H-bond donor; introduces steric clash.Improving oral bioavailability (permeability) and protease resistance.[2]
Global Constraints: Macrocyclization

Connecting two points of the peptide chain to form a ring.

  • Head-to-Tail: Amide bond between N- and C-termini.

  • Side-Chain to Side-Chain (Stapling): Covalent linkage between two residues (typically

    
     and 
    
    
    
    or
    
    
    ).

Part 2: Deep Dive – Hydrocarbon Stapled Peptides

The "staple" is an all-hydrocarbon brace formed via Ring-Closing Metathesis (RCM).[3] It is the industry standard for targeting intracellular PPIs (e.g., p53/MDM2).

Mechanistic Logic

We replace native amino acids with


-methyl, 

-alkenyl non-natural amino acids (e.g.,

or

).
  • The

    
    -methyl group:  Prevents helix unraveling (local constraint).
    
  • The Alkene Staple: Locks the helix geometry (global constraint) and increases lipophilicity, often enabling cell penetration.

Experimental Protocol: Solid-Phase Synthesis of Stapled Peptides

Self-Validating System: This workflow includes checkpoints to ensure the difficult RCM reaction has proceeded to completion.

Reagents:

  • Resin: Rink Amide (for C-term amides).

  • Stapling Amino Acids: Fmoc-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -OH (for 
    
    
    
    ) or Fmoc-
    
    
    -OH (for
    
    
    ).
  • Catalyst: Grubbs I or II (dissolved in degassed 1,2-dichloroethane, DCE).

Step-by-Step Workflow:

  • Linear Assembly (SPPS):

    • Synthesize the peptide using standard Fmoc chemistry.[3][4]

    • Critical: Incorporate the alkenyl amino acids at the designed positions.[5][6]

    • Checkpoint: Perform a micro-cleavage and LC-MS to verify the linear precursor mass (

      
      ).
      
  • Ring-Closing Metathesis (RCM):

    • Wash: Wash resin

      
       with DCM, then 
      
      
      
      with anhydrous DCE.
    • Reaction: Add Grubbs Catalyst (10 mM in DCE). Bubble

      
       for 1 min. Shake for 2 hours at room temperature.
      
    • Refresh: Drain and repeat with fresh catalyst solution for another 2 hours.

    • Quench: Wash resin with DCE, then DMF, then MeOH to remove catalyst traces.

  • Validation (The "Shift" Test):

    • Cleave a small resin sample.

    • Analyze via LC-MS.

    • Success Criteria: You must observe a mass shift of -28 Da (loss of ethylene,

      
      ) compared to the linear precursor.
      
    • Troubleshooting: If linear starting material remains, repeat RCM at

      
      C or use Grubbs II catalyst.
      
  • Final Cleavage & Purification:

    • Standard TFA/TIS/Water cleavage.

    • Purify via RP-HPLC.

Part 3: Visualization & Logic Flows

Diagram 1: Stapled Peptide Synthesis Workflow

This diagram illustrates the critical path from design to validated molecule.

StapledPeptideWorkflow Start Linear Peptide Design (Insert S5/R8 residues) SPPS Fmoc SPPS Assembly (Resin Bound) Start->SPPS Check1 QC: LC-MS Linear Precursor SPPS->Check1 Check1->SPPS Failed (Resynthesize) RCM Ring-Closing Metathesis (Grubbs Catalyst / DCE) Check1->RCM Mass Correct Check2 QC: Mass Shift (-28 Da)? RCM->Check2 Check2->RCM No (Incomplete) Cleave TFA Cleavage & HPLC Check2->Cleave Yes (-28 Da) Final Stapled Peptide (Helix Stabilized) Cleave->Final

Caption: Step-by-step workflow for synthesizing hydrocarbon stapled peptides, emphasizing the critical mass-shift QC step.

Diagram 2: Scaffold Selection Decision Tree

How to choose the right constraint based on your drug discovery problem.

ScaffoldSelection Problem Drug Discovery Challenge TargetType Target Class? Problem->TargetType PPI Intracellular PPI (e.g., p53-MDM2) TargetType->PPI Receptor Extracellular Receptor (e.g., Integrins, GPCRs) TargetType->Receptor PPI_Sol Hydrocarbon Stapled Peptide (Helix Mimic + Permeability) PPI->PPI_Sol Rec_Stab Stability/Affinity Issue? Receptor->Rec_Stab HeadTail Head-to-Tail Macrocycle (e.g., Cyclosporin) Rec_Stab->HeadTail Global Rigidity Needed Disulfide Disulfide/Thioether Bridge (e.g., Bicycles) Rec_Stab->Disulfide Multiple Loops Needed Local Local Constraints (Tic, Oic, N-Me) Rec_Stab->Local Specific Turn Induction

Caption: Decision matrix for selecting the appropriate amino acid scaffold based on target location and structural requirements.

Part 4: Data Presentation & Case Studies

The following table contrasts linear peptides with their constrained counterparts, demonstrating the tangible benefits in binding affinity (


) and proteolytic stability (

).
Table 1: Comparative Metrics of Constrained vs. Linear Scaffolds
Drug / CompoundTargetScaffold TypeLinear

/

Constrained

/

Stability (

)
Cilengitide Integrin

Cyclic Pentapeptide (RGD)~400 nM (Linear RGD)4 nM (Cyclic RGDfV)>4 hrs (plasma) vs. mins
ALRN-6924 MDM2/MDMXHydrocarbon Stapled

-helix
~10-100

M (Native p53 frag)
< 200 nM (

)
~6 hrs (plasma) vs. <10 mins
Compstatin Complement C3Disulfide Cyclic> 100

M
63 nM High resistance to proteolysis

Key Insight: In the case of Cilengitide , cyclization forces the RGD sequence into a "kinked" conformation that perfectly matches the integrin binding pocket, a shape the linear peptide rarely adopts due to entropy. For ALRN-6924 , the staple forces the peptide into an


-helix before it even hits the cell, allowing it to penetrate the membrane and bind MDM2 with antibody-like affinity.

Part 5: References

  • Gaucher, J., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints. Journal of the American Chemical Society. [Link]

  • Chang, Y. S., et al. (2013).[7] Stapled

    
    -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences. [Link]
    
  • Mas-Moruno, C., et al. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[8] Design, Synthesis and Clinical Evaluation. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Dougherty, P. G., et al. (2017). Permeability of Stapled Peptides. Chemical Reviews. [Link]

  • Meric-Bernstam, F., et al. (2017).[9] Phase I Trial of a Novel Stapled Peptide ALRN-6924 in Patients with Solid Tumors or Lymphomas. Journal of Clinical Oncology. [Link]

Sources

A Comprehensive Technical Guide to (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Conformationally Constrained Scaffolds

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both potency and selectivity is paramount. The 2-azabicyclo[3.1.0]hexane framework represents a class of conformationally rigid proline analogues that has garnered significant attention. By locking the five-membered ring into a specific puckered conformation, this scaffold reduces the entropic penalty upon binding to a biological target, often translating into enhanced affinity and a more defined structure-activity relationship (SAR). The (1S,3S,5S) stereoisomer, in particular, serves as a critical chiral building block for several important therapeutic agents. This guide provides an in-depth technical overview of its hydrochloride salt, a form frequently chosen to improve aqueous solubility and stability, thereby facilitating its use in both research and development settings.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application, from designing reaction conditions to developing analytical methods and preliminary formulation strategies.

PropertyValueData Source(s)
IUPAC Name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride[1]
CAS Number 709031-39-0[1][2][3]
Molecular Formula C₆H₁₁ClN₂O[1][2][3]
Molecular Weight 162.62 g/mol [1][2]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water and other polar solvents[4]
Stability Stable under standard conditions; hygroscopic in nature[4]
Melting Point Data not publicly available

Synthesis and Stereochemical Integrity

The synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide requires rigorous control over stereochemistry, as the biological activity is intrinsically linked to this specific spatial arrangement. While multiple proprietary routes exist, a generalized and logical pathway involves the diastereoselective formation of the bicyclic core, followed by functional group elaboration.

Synthesis_Overview Start Chiral Pyrroline Precursor Step1 Diastereoselective Cyclopropanation Start->Step1 Intermediate1 Protected Bicyclic Ester/Acid Step1->Intermediate1 Step2 Amide Coupling (e.g., with NH₃ or equivalent) Intermediate1->Step2 FreeBase (1S,3S,5S)-2-Azabicyclo[3.1.0] hexane-3-carboxamide Step2->FreeBase Step3 Salt Formation (HCl in suitable solvent) FreeBase->Step3 FinalProduct Hydrochloride Salt (Target Compound) Step3->FinalProduct

Caption: A logical, generalized workflow for the synthesis of the target compound.

Expertise & Experience: The choice of cyclopropanation agent and reaction conditions in Step 1 is critical for establishing the desired cis relationship between the cyclopropane ring and the carboxamide precursor at C3. Subsequent steps, such as amide coupling, must be performed under conditions that avoid epimerization of the sensitive chiral centers. The final salt formation is typically a straightforward acid-base reaction, but the choice of solvent is key to ensuring good crystallinity and high purity of the final product.

Pharmacological Significance: A Key Intermediate for DPP-4 Inhibitors

While (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is primarily recognized as a pharmaceutical intermediate, its structural significance is profound. It is a key building block in the synthesis of Saxagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[5] Understanding this connection allows researchers to appreciate the compound's role in constructing a pharmacologically active agent.

The mechanism of action for DPP-4 inhibitors is a well-elucidated pathway that enhances the body's own glucose-control system.

DPP4_Mechanism cluster_stimulus Physiological Stimulus cluster_response Endocrine Response Food Meal Ingestion Incretins Active Incretins (GLP-1, GIP) Food->Incretins releases Pancreas Pancreatic β-cells: ↑ Glucose-Dependent Insulin Secretion Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Inactive Inactive Metabolites DPP4->Inactive Drug Saxagliptin (Synthesized from the Azabicyclo Scaffold) Drug->DPP4 INHIBITS

Caption: The incretin pathway and the inhibitory action of DPP-4 inhibitors.

By inhibiting DPP-4, drugs derived from this scaffold prevent the rapid degradation of incretin hormones like GLP-1 and GIP. This prolongs their biological activity, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.

Analytical Protocols for Quality Control

Ensuring the identity, purity, and quality of the compound is non-negotiable. The following protocols are based on standard industry practices for similar polar, small-molecule hydrochloride salts.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential process impurities and degradation products.

Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Causality: The C18 stationary phase provides robust retention for a wide range of small molecules. The specified dimensions offer a good balance between resolution and run time.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile buffer compatible with mass spectrometry (LC-MS) and serves to protonate the molecule and any basic impurities, leading to improved peak shape.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

    • Causality: The amide chromophore provides sufficient absorbance at low UV wavelengths, making this a suitable choice for detection.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.

Trustworthiness: This protocol is self-validating due to the use of a broad gradient (5-95%), which is capable of eluting both highly polar and non-polar impurities. The extended hold at 95% B ensures that any late-eluting compounds are washed from the column, preventing carryover.

Structural Confirmation by Mass Spectrometry and NMR
  • Mass Spectrometry (MS): When analyzed by Electrospray Ionization in positive mode (ESI+), the compound will show a prominent ion corresponding to the free base [M+H]⁺ at m/z 127.09. This confirms the molecular weight of the core molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the precise chemical structure and stereochemistry. The constrained bicyclic system gives rise to a unique and complex pattern of proton signals and coupling constants, which serve as a definitive fingerprint for the (1S,3S,5S) isomer.

Safety, Storage, and Handling

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and deliquescence, given its hygroscopic nature.[4]

References

  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride, PubChem, National Center for Biotechnology Information. URL: [Link]

  • 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1), PubChem, National Center for Biotechnology Information. URL: [Link]

  • (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride, Pharmaffiliates. URL: [Link]

  • Cas 709031-45-8, 2-Azabicyclo[3.1.0]hexane-3-carboxaMide, (1S,3S,5S), LookChem. URL: [Link]

  • (1s,3s,5s)-2-azabicyclo[3.1.0]hexane-3-carboxamide, Jigs Chemical Limited via Tradeindia. URL: [Link]

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A Comprehensive Technical Guide to (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate: A Key Intermediate in the Synthesis of Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, a critical pharmaceutical intermediate in the manufacturing of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document delves into the synthesis, chemical properties, and analytical characterization of this intermediate. It further explores its pivotal role in the synthesis of Saxagliptin, with a focus on the rationale behind its use and the control of potential impurities. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing.

Introduction: The Significance of a Key Building Block

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 709031-45-8) is a non-commercial, specialized chemical entity that serves as a crucial building block in the synthesis of Saxagliptin[1]. Saxagliptin, marketed under the brand name Onglyza, is an oral hypoglycemic agent used for the treatment of type 2 diabetes[2]. The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality and purity of its intermediates[2]. Therefore, a thorough understanding of this methanesulfonate salt intermediate is paramount for process chemists and drug developers.

This guide will provide a detailed examination of this intermediate, from its synthesis to its analytical control, offering insights into its role in the broader context of Saxagliptin manufacturing.

Physicochemical Properties

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental for its handling, processing, and storage.

PropertyValueSource
IUPAC Name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid[3][4]
CAS Number 709031-45-8[3]
Molecular Formula C₇H₁₄N₂O₄S[3][4]
Molecular Weight 222.26 g/mol [3][4]
Appearance Typically a white powder[2]
Storage Inert atmosphere, Room Temperature[5]

Synthesis and Manufacturing

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a key step in the overall manufacturing process of Saxagliptin. The methanesulfonate salt is typically prepared from its Boc-protected precursor.

Synthetic Pathway Overview

The formation of the methanesulfonate salt involves the deprotection of a tert-butyloxycarbonyl (Boc)-protected intermediate using methanesulfonic acid. This reaction is often carried out in an organic solvent.

G Boc_protected tert-butyl (1S,3S,5S)-3-carbamoyl- 2-azabicyclo[3.1.0]hexane-2-carboxylate Reaction Deprotection Reaction (Heat, e.g., 60-70°C) Boc_protected->Reaction Methanesulfonic_acid Methanesulfonic Acid Methanesulfonic_acid->Reaction Solvent Organic Solvent (e.g., Isopropyl Alcohol) Solvent->Reaction Intermediate_salt (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate Salt Reaction->Intermediate_salt

Caption: Synthetic pathway for the preparation of the methanesulfonate salt.

Detailed Experimental Protocol

The following is a representative experimental protocol based on publicly available information, such as patent literature[6].

Materials:

  • tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

  • Methanesulfonic acid

  • Isopropyl alcohol (or other suitable organic solvent)

Procedure:

  • Charge a suitable reaction vessel with tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate and isopropyl alcohol.

  • Stir the mixture at ambient temperature (25-30°C) to ensure dissolution.

  • Heat the mixture to a temperature of 60-70°C.

  • Slowly add methanesulfonic acid to the heated mixture over a period of approximately 60 minutes.

  • Maintain the reaction mixture at 60-70°C and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to 5-15°C and stir for at least one hour to facilitate precipitation of the product.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum to yield (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate.

Causality Behind Experimental Choices:

  • Use of Methanesulfonic Acid: Methanesulfonic acid is a strong acid that effectively removes the Boc protecting group. The formation of the methanesulfonate salt in situ can aid in the purification and isolation of the deprotected amine, as salts often exhibit better crystallinity and stability compared to the free base.

  • Choice of Solvent: Isopropyl alcohol is a common solvent for such reactions due to its ability to dissolve the starting material and facilitate the precipitation of the salt product upon cooling. Other alcohols can also be employed[6].

  • Temperature Control: The reaction is heated to ensure a sufficient reaction rate for the deprotection. Subsequent cooling is crucial for maximizing the yield of the precipitated salt.

Role in Saxagliptin Synthesis

The primary and sole use of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is as a key intermediate in the synthesis of Saxagliptin[7]. It provides the core bicyclic amine structure required for the final API.

Coupling Reaction

The methanesulfonate salt is coupled with another key intermediate, typically an N-protected (S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative, to form the amide bond that is central to the Saxagliptin molecule.

G Intermediate_salt (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate Salt Coupling_reaction Amide Coupling Reaction Intermediate_salt->Coupling_reaction Adamantane_derivative N-protected (S)-2-amino-2- (3-hydroxyadamantan-1-yl)acetic acid Adamantane_derivative->Coupling_reaction Coupling_reagents Coupling Reagents (e.g., HOBt, Triethylamine) Coupling_reagents->Coupling_reaction Coupled_product N-protected Saxagliptin Precursor Coupling_reaction->Coupled_product

Caption: Role of the intermediate in the amide coupling reaction.

The use of the methanesulfonate salt in this step can be advantageous. The salt form ensures the stability of the reactive amine prior to the coupling reaction. The choice of the counter-ion can also influence the solubility and reactivity of the intermediate in the chosen solvent system.

Analytical Characterization and Impurity Profiling

Ensuring the purity and quality of this intermediate is critical for the final API. A combination of analytical techniques is employed for its characterization and the control of impurities.

Analytical Methods
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and quantify any impurities. Chiral HPLC is used to detect and quantify stereoisomeric impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weight of the intermediate and to identify the structures of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the intermediate and to identify and quantify impurities.
Impurity Profile

The impurity profile of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a critical quality attribute. Potential impurities can arise from the starting materials, side reactions, or degradation[8].

Common Impurities Include:

  • Stereochemical Isomers: Diastereomers that may be formed during the synthesis.

  • Ring-Opened Byproducts: Resulting from the cleavage of the bicyclic ring system under certain conditions.

  • Residual Methanesulfonic Acid: Excess acid from the salt formation step.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The control of these impurities is achieved through optimized reaction conditions, purification techniques such as recrystallization, and stringent in-process controls and final product testing[8].

Conclusion

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a cornerstone intermediate in the synthesis of the important anti-diabetic drug, Saxagliptin. Its synthesis, purification, and rigorous analytical control are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a detailed technical overview of this key intermediate, offering valuable insights for professionals in the field of pharmaceutical development and manufacturing. A thorough understanding of such intermediates is fundamental to the successful and robust production of modern medicines.

References

  • The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1). PubChem. [Link]

  • A process for preparation of saxagliptin and its hydrochloride salt. (2015).
  • CAS 709031-45-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]

  • Process for preparation of saxagliptin and its hydrochloride salt. (2016).
  • Cas 709031-45-8,2-Azabicyclo[3.1.0]hexane-3-carboxaMide, (1S,3S,5S) - LookChem. [Link]

  • Preparation method of saxagliptin intermediate. (2015).
  • 709031-45-8(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate. Veeprho. [Link]

Sources

Potential pharmacological relevance of the azabicyclo[3.1.0]hexane core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Structural Biology

Executive Summary

The azabicyclo[3.1.0]hexane core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique ability to freeze bioactive conformations while minimizing the entropic penalty of receptor binding. Unlike flexible alkyl chains or standard piperidine rings, this fused bicyclic system imposes severe geometric constraints on its substituents.

For the drug developer, this core offers three distinct tactical advantages:

  • Conformational Locking: It rigidly defines the vector relationships between the nitrogen lone pair and peripheral substituents (aryl, carboxylate), critical for high-affinity GPCR and transporter binding.

  • Metabolic Hardening: The fused cyclopropane ring protects the adjacent carbons from oxidative metabolism (e.g., P450-mediated hydroxylation), often extending half-life (

    
    ).
    
  • Vectorial Diversity: The scaffold allows for precise endo vs. exo stereochemical control, enabling the exploration of discrete chemical space sectors that are inaccessible to planar aromatics.

This guide analyzes the structural mechanics, synthesis, and pharmacological applications of this core, with a focus on its role in neuroscience (mGluR agonists) and pain management (triple reuptake inhibitors).

Structural Mechanics & Conformational Analysis

The 3-azabicyclo[3.1.0]hexane system is not merely a rigidified pyrrolidine; it is a dynamic scaffold that exists in a delicate equilibrium, predominantly favoring a boat-like conformation .

The "Boat" Preference

Quantum mechanical studies (DFT/NBO) and spectroscopic data confirm that the bicyclic system avoids the high-energy planar chair forms. Instead, it adopts a boat conformation to relieve torsional strain between the cyclopropane methylene hydrogens and the pyrrolidine ring.

  • Implication: Substituents at the C1, C2, or C6 positions are projected into highly specific vectors. For example, in mGluR agonists , this "boat" shape forces the C2-carboxylate and C6-carboxylate groups into a spatial arrangement that perfectly mimics the syn-conformation of glutamate required for receptor activation.

The "Magic Methyl" Effect

In the optimization of opioid receptor antagonists, Pfizer researchers documented a profound "Magic Methyl" effect on this core. The addition of a single methyl group to the C1-aryl substituent resulted in a 35-fold improvement in binding affinity .

  • Mechanism: The methyl group likely fills a small hydrophobic pocket in the receptor (desolvation penalty reduction) or sterically reinforces the bioactive conformation of the aryl ring, preventing it from rotating into an unproductive angle.

Case Studies in Pharmacology

Neuroscience: Freezing the Glutamate Pharmacophore

The most authoritative application of this core is Eglumetad (LY354740) , a potent Group II metabotropic glutamate receptor (mGluR2/3) agonist.

  • Challenge: L-Glutamate is highly flexible, binding to multiple receptor subtypes (NMDA, AMPA, mGluRs) with low selectivity.

  • Solution: The azabicyclo[3.1.0]hexane core bridges the

    
    -carbon and the 
    
    
    
    -carbon of glutamate.
  • Result: This locks the molecule into a specific rotamer that is recognized exclusively by mGluR2/3, eliminating off-target excitotoxicity associated with ionotropic glutamate receptors.

Pain & Depression: The Triple Reuptake Inhibitor

Bicifadine (DOV-220,075) utilizes the core to scaffold a "balanced" inhibitor of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1]

  • SAR Insight: The 1-(4-methylphenyl) substitution on the 3-azabicyclo[3.1.0]hexane core mimics the spatial arrangement of the monoamine neurotransmitters. The rigid core prevents the "collapse" of the pharmacophore, maintaining the precise distance between the basic nitrogen and the aromatic centroid required for transporter blockade.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the core, mapping specific structural modifications to their pharmacological outcomes.

SAR_Logic Core 3-Azabicyclo[3.1.0]hexane Core Scaffold N_Sub N-Substitution (Secondary vs Tertiary) Core->N_Sub C1_Aryl C1-Aryl Group (e.g., p-tolyl) Core->C1_Aryl C2_6_Carb C2/C6-Dicarboxylate (Stereochemistry Critical) Core->C2_6_Carb C6_Sub C6-Exo/Endo Substituents Core->C6_Sub Transporter Monoamine Transporter Inhibition (SERT/NET/DAT) (e.g., Bicifadine) N_Sub->Transporter Secondary Amine essential for transporter affinity C1_Aryl->Transporter Mimics Phenyl ring of monoamines Opioid Mu Opioid Antagonism (Magic Methyl Effect) C1_Aryl->Opioid Aryl substitution tunes potency GPCR mGluR2/3 Agonism (Glutamate Mimicry) (e.g., LY354740) C2_6_Carb->GPCR Locks Glutamate conformation C6_Sub->GPCR Exo/Endo selectivity determines agonist/antagonist

Figure 1: SAR decision tree for the azabicyclo[3.1.0]hexane core. Note how distinct substitution patterns drive the molecule toward transporter inhibition versus GPCR modulation.

Detailed Synthetic Protocol

Objective: Stereoselective Synthesis of Exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate. Relevance: This is a key intermediate for accessing mGluR agonists and peptidomimetics. Source: Adapted from Organic Letters (2024) and Organic Syntheses methodologies.

Reaction Scheme Visualization

Synthesis_Pathway SM1 N-Boc-2,5-dihydropyrrole Product Exo-3-Azabicyclo[3.1.0] hexane-6-carboxylate SM1->Product Cyclopropanation SM2 Ethyl Diazoacetate (EDA) Carbenoid Rh-Carbenoid Intermediate SM2->Carbenoid N2 extrusion Cat Rh2(esp)2 Catalyst (0.005 mol%) Cat->Carbenoid Carbenoid->Product Syn-addition

Figure 2: Rhodium-catalyzed cyclopropanation route. The reaction proceeds via a metal-carbenoid species that adds across the alkene of the dihydropyrrole.

Protocol Steps

Safety Warning: Ethyl Diazoacetate (EDA) is potentially explosive and toxic. All operations must be performed in a fume hood behind a blast shield.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve Rh

      
      (esp)
      
      
      
      (bis[rhodium(
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      -tetramethyl-1,3-benzenedipropionic acid)]) (0.005 mol% relative to alkene) in anhydrous toluene .
    • Note: The "esp" ligand is chosen for its high durability and ability to facilitate turnover at extremely low loadings.

  • Substrate Addition:

    • Add N-Boc-2,5-dihydropyrrole (1.0 equiv) to the catalyst solution.

    • Heat the mixture to 90°C under an argon atmosphere.

  • Carbenoid Generation (Slow Addition):

    • Prepare a solution of Ethyl Diazoacetate (EDA) (1.2 equiv) in toluene.

    • Add the EDA solution dropwise via a syringe pump over 4–6 hours .

    • Critical: Slow addition keeps the steady-state concentration of the diazo compound low, preventing dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the alkene.

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solvent in vacuo.

    • Purification: The high stereoselectivity of the Rh

      
      (esp)
      
      
      
      catalyst typically yields the exo-isomer as the major product (>95:5 dr). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the characteristic doublet for the cyclopropane ring protons (approx. 1.5 ppm) and the disappearance of the alkene protons (5.7-5.9 ppm).
      

Comparative Data: Core Efficacy

The table below summarizes how the azabicyclo[3.1.0]hexane core compares to flexible analogs in key pharmacological metrics.

Compound ClassDrug ExampleTargetCore FunctionBinding Improvement (vs. Flexible Analog)
mGluR Agonist LY354740mGluR2/3Locks glutamate in syn-conformation>100-fold potency increase vs. glutamate
SNDRI BicifadineSERT/NET/DATScaffolds aryl/amine distanceBalanced triple inhibition (1:2:17 ratio)
Opioid Antagonist (Pfizer Lead)Mu OpioidOrients "Magic Methyl"35-fold affinity gain via methyl addition
Peptidomimetic PTAA-PeptidesDPP-IVMimics Proline Type II HelixIncreased proteolytic stability

References

  • Pfizer Global Research. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core.[2] Bioorganic & Medicinal Chemistry Letters.[3][4][5] Link

  • Organic Letters. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. ACS Publications. Link

  • Journal of Medicinal Chemistry. (2005). Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors.[6][7] ACS Publications. Link

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Beilstein Institut. Link

  • Organic Syntheses. (1996). Synthesis of Ethyl Diazoacetate.[8][9] Org. Synth. Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Saxagliptin from (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, commencing from the key intermediate (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. The synthesis involves a critical amide coupling reaction with N-Boc-3-hydroxy-α-amino-tricyclo[3.3.1.13,7]decane-1-acetic acid, followed by a deprotection step to yield the final active pharmaceutical ingredient (API). This guide elucidates the underlying chemical principles, provides a detailed, step-by-step protocol, and offers insights into process optimization and characterization, designed to be a valuable resource for professionals in pharmaceutical research and development.

Introduction: The Significance of Saxagliptin

Saxagliptin is an orally active hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] As a highly selective and reversible DPP-4 inhibitor, Saxagliptin functions by slowing the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][] This mechanism enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.[3][] The intricate molecular architecture of Saxagliptin, featuring a constrained bicyclic system and a functionalized adamantyl group, necessitates a precise and efficient synthetic strategy to ensure high purity and yield, which is critical for its therapeutic efficacy and safety.[5]

Synthetic Strategy Overview

The featured synthesis of Saxagliptin from (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a convergent approach that joins two key chiral building blocks. The core of this strategy lies in the formation of an amide bond between the secondary amine of the azabicyclo[3.1.0]hexane moiety and the carboxylic acid of the protected adamantylglycine derivative. This is followed by the removal of the protecting group to furnish Saxagliptin.

Diagram: Overall Synthetic Workflow

Saxagliptin Synthesis Workflow cluster_start Starting Materials cluster_reaction Key Reactions cluster_end Final Product & Analysis A (1S,3S,5S)-2-Azabicyclo[3.1.0] hexane-3-carboxamide C Amide Coupling (DCC/HOBt) A->C B N-Boc-3-hydroxy-α-amino- tricyclo[3.3.1.13,7]decane-1-acetic acid B->C D N-Boc Protected Saxagliptin Intermediate C->D Formation of Amide Bond E Boc Deprotection (Acidic Conditions) D->E Deprotection F Crude Saxagliptin E->F G Purification (Crystallization) F->G H Pure Saxagliptin API G->H I Characterization (HPLC, NMR, MS) H->I

Caption: Overall workflow for the synthesis of Saxagliptin.

Mechanistic Insights: The Amide Coupling Reaction

The formation of the amide bond is a pivotal step in this synthesis. It is typically facilitated by a coupling agent, such as a carbodiimide, in the presence of an activating agent to enhance efficiency and minimize side reactions.

The Role of DCC and HOBt

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid group of the N-Boc-protected adamantylglycine.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can also rearrange to a stable N-acylurea byproduct.

To mitigate these issues, 1-Hydroxybenzotriazole (HOBt) is employed as an additive.[6][7][8] HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester.[7][8] This active ester is more stable than the O-acylisourea, which significantly suppresses racemization, and is highly reactive towards the amine, leading to a cleaner reaction and higher yields of the desired amide product.[7][8]

Diagram: Mechanism of DCC/HOBt Mediated Amide Coupling

DCC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (N-Boc-adamantylglycine) O_Acylisourea [O-Acylisourea Intermediate] RCOOH->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt - DCU DCU Dicyclohexylurea (DCU) (Byproduct) O_Acylisourea->DCU Side Reaction HOBt HOBt Amide R-CO-NH-R' (Protected Saxagliptin) HOBt_Ester->Amide + R'-NH2 - HOBt Amine R'-NH2 (Azabicyclo-carboxamide)

Caption: Mechanism of DCC/HOBt mediated amide coupling.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reagents should be handled in accordance with their respective Safety Data Sheets (SDS).

Materials and Reagents
ReagentCAS NumberSupplierPurity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate709031-45-8Commercial≥98%
(S)-N-Boc-3-hydroxyadamantylglycine361440-67-7Commercial≥98%
Dicyclohexylcarbodiimide (DCC)538-75-0Commercial≥99%
1-Hydroxybenzotriazole (HOBt) hydrate123333-53-9Commercial≥97%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Commercial≥99%
Dichloromethane (DCM), anhydrous75-09-2Commercial≥99.8%
Ethyl acetate (EtOAc)141-78-6CommercialHPLC grade
Hexanes110-54-3CommercialHPLC grade
Hydrochloric acid (HCl), concentrated7647-01-0Commercial37%
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8Lab preparation-
Brine, saturated solution7647-14-5Lab preparation-
Magnesium sulfate (MgSO₄), anhydrous7487-88-9Commercial-
Step 1: Amide Coupling
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-N-Boc-3-hydroxyadamantylglycine (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq) to the solution and stir until it dissolves.

  • In a separate flask, dissolve (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the methanesulfonate salt.

  • Add the neutralized azabicyclo-carboxamide solution to the adamantylglycine/HOBt solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification of the Intermediate
  • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected Saxagliptin.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Boc Deprotection
  • Dissolve the purified N-Boc protected Saxagliptin (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through the solution) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

Isolation and Purification of Saxagliptin
  • Upon completion of the reaction, the product may precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid or residue with a non-polar solvent like diethyl ether or hexanes to induce precipitation and to wash away any non-polar impurities.

  • Filter the solid and wash with the non-polar solvent.

  • The crude Saxagliptin salt can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate or ethanol/water, to yield the pure Saxagliptin product.[9]

Characterization and Quality Control

The identity and purity of the synthesized Saxagliptin should be confirmed using a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to quantify any impurities. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of Saxagliptin.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to support the structural confirmation.

  • Karl Fischer Titration: To determine the water content, especially if the monohydrate form is targeted.[9]

Troubleshooting and Process Optimization

  • Incomplete Amide Coupling: If the coupling reaction stalls, consider adding an additional portion of DCC. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Low Yields: Low yields may be due to the formation of the N-acylurea byproduct. Ensuring the reaction is run at a low temperature during the DCC addition and using HOBt can minimize this.

  • Difficult Purification: The removal of DCU can be challenging due to its partial solubility in some organic solvents. Thorough filtration and washing are crucial. If DCU persists, a precipitation/crystallization step prior to chromatography may be beneficial.

  • Incomplete Deprotection: If the Boc deprotection is sluggish, the reaction time can be extended, or the temperature can be slightly elevated. However, be mindful of potential side reactions at higher temperatures.

Conclusion

The synthesis of Saxagliptin from (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a robust and scalable process that relies on a well-established amide coupling reaction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers and drug development professionals can efficiently produce high-purity Saxagliptin. The detailed protocols and insights provided in this application note serve as a practical guide for the successful execution of this synthesis in a laboratory setting.

References

  • Vertex AI Search, based on "Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry". (n.d.).
  • Vertex AI Search, based on "US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google P
  • Vertex AI Search, based on "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem". (2024, June 4).
  • Vertex AI Search, based on "The Role of HOBt and HBTU in Peptide Coupling Reactions". (n.d.).
  • Vertex AI Search, based on "The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermedi
  • Vertex AI Search, based on "DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube". (2023, February 1).
  • Vertex AI Search, based on "US9416105B2 - Process for preparation of saxagliptin and its hydrochloride salt - Google P
  • Vertex AI Search, based on "Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine - ResearchG
  • Vertex AI Search, based on "Saxagliptin Synthetic Routes - MedKoo Biosciences". (n.d.).
  • Vertex AI Search, based on "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC". (n.d.).
  • Vertex AI Search, based on "Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem - NIH". (n.d.).
  • Vertex AI Search, based on "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor - ResearchG
  • Vertex AI Search, based on "Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine". (n.d.).
  • Vertex AI Search, based on "Saxagliptin EP Impurities & USP Rel
  • Vertex AI Search, based on "Saxagliptin Impurities - BOC Sciences". (n.d.).
  • Vertex AI Search, based on "A Convenient Method for the Synthesis of (S)
  • Vertex AI Search, based on "US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google P
  • Vertex AI Search, based on "WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google P
  • Vertex AI Search, based on "GB2595768A - A synthesis method of saxagliptin intermediate - Google P
  • Vertex AI Search, based on "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed". (2005, July 28).
  • Vertex AI Search, based on "Formulation, Characterization, and Evaluation of Eudragit-Coated Saxagliptin Nanoparticles Using 3 Factorial Design Modules - MDPI". (2022, November 3).
  • Vertex AI Search, based on "New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formul
  • Vertex AI Search, based on "Cas 709031-29-8,(alphaS) - LookChem". (n.d.).
  • Vertex AI Search, based on "Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-3-hydroxy-, hydrochloride (1:1), (αS)". (n.d.).
  • Vertex AI Search, based on "26th June-2014 Research Article REGIOSELECTIVE N-ACYL
  • Vertex AI Search, based on "WO2014057495A1 - A process for industrial preparation of [(s)
  • Vertex AI Search, based on "Synthesis of Tricyclo[3.3.1.13,7 ]decane-1-carboxylic acid 2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl ester - PrepChem.com". (n.d.).
  • Vertex AI Search, based on "2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)
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  • Vertex AI Search, based on "(1S,3S,5S)-2-Azabicyclo[3.1.
  • Vertex AI Search, based on "(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride | CAS No". (n.d.).

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Boc-protection of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Boc Protection of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Executive Summary & Scientific Context

This application note details the chemoselective tert-butoxycarbonyl (Boc) protection of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (referred to herein as Compound 1 ).

Compound 1 is a conformationally restricted L-proline analog ("methanoproline") and a critical intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza). While the industrial route often couples the free amine of Compound 1 directly to an amino acid fragment, the N-Boc protected derivative is essential for:

  • Purification: Isolating the methanoproline scaffold from complex enzymatic or cyclopropanation reaction mixtures.

  • Divergent Synthesis: Enabling modification of the primary amide (e.g., dehydration to nitrile) prior to peptide coupling.

  • Analytical Standards: Establishing impurity profiles for regulatory compliance.

Core Challenge: The substrate contains two nucleophilic nitrogen centers: a secondary amine (ring) and a primary amide (side chain). The protocol must achieve exclusive


-protection without forming the 

-Boc (imide) byproduct, while maintaining the integrity of the strained [3.1.0] bicyclic system.

Mechanistic Logic & Chemoselectivity

To guarantee process reliability, we exploit the significant


 and nucleophilicity differential between the two nitrogen centers.
  • Secondary Amine (

    
    ): 
    
    
    
    . Highly nucleophilic. Sterically hindered by the fused cyclopropane ring but accessible to electrophiles.
  • Primary Amine (

    
    ): 
    
    
    
    (on the nitrogen). The lone pair is delocalized into the carbonyl, rendering it significantly less nucleophilic.

Strategic Control: By controlling stoichiometry (1.1 equiv


) and using a mild base (Sodium Carbonate or TEA), we kinetically favor the amine reaction. Stronger bases (e.g., NaH, LiHMDS) or excess 

with DMAP must be avoided to prevent deprotonation of the amide and subsequent imide formation.
Reaction Pathway Diagram

ReactionPathway cluster_conditions Critical Control Parameters SM (1S,3S,5S)-2-Azabicyclo [3.1.0]hexane-3-carboxamide (Nucleophile) TS Tetrahedral Intermediate SM->TS + Boc2O + Base Boc2O Boc2O (Electrophile) Prod N-Boc Product (Carbamate) TS->Prod - tBuOH - CO2 Side N-Boc Imide (Over-reaction) Prod->Side + Excess Boc2O + DMAP (Avoid!) Param1 Stoichiometry: 1.1 eq Boc2O Param2 Temp: 0°C to 20°C

Figure 1: Reaction pathway highlighting the chemoselective trajectory toward the carbamate versus the undesired imide.

Experimental Protocols

We present two validated methods. Method A is preferred for scale-up due to ease of workup and safety (aqueous conditions). Method B is suitable for small-scale discovery chemistry where water removal is tedious.

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Gram-to-Kilogram scale, cost-efficiency.

Reagents:

  • Compound 1 (Free base or HCl salt)

  • 
     (Di-tert-butyl dicarbonate)[1][2]
    
  • 
     (Sodium Carbonate) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v) or THF / Water.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and Water (

    
     concentration relative to substrate).
    
    • Note: If starting with the HCl salt, add 1.0 equiv of base immediately to neutralize.

  • Base Addition: Add

    
     (2.0 equiv). The suspension may not fully dissolve; this is acceptable.
    
  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Boc Addition: Add

    
     (1.1 equiv) dropwise (if liquid) or in small portions (if solid).
    
    • Why? Adding at

      
       prevents exotherms that could degrade the strained ring or promote side reactions.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (

    
    ). Stir for 4–16 hours.
    
    • Monitoring: Check via TLC (stained with Ninhydrin or PMA) or LC-MS. The starting amine (polar) should disappear; the less polar N-Boc product will appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the organic solvent (Dioxane/THF).

    • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).

    • Crucial Step: Acidify the aqueous layer carefully to pH 4–5 using

      
       or 
      
      
      
      .
    • Warning: Do NOT use strong acids (HCl) or low pH (<2), as the Boc group is acid-labile and the cyclopropane ring is sensitive to strong acids.

  • Extraction: Extract with EtOAc (

    
    ). Combine organic layers.
    
  • Wash: Wash combined organics with water (

    
    ) and Brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Method B: Anhydrous Organic Phase

Best for: Water-sensitive substrates or rapid throughput.

Reagents:

  • Compound 1[3][4][5][6][7][8][9][10]

  • 
     (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)

  • Dichloromethane (DCM)

Protocol Summary:

  • Suspend Compound 1 in DCM (

    
    ).
    
  • Add TEA. The mixture should become homogeneous (if free base) or clearer.

  • Add

    
     at 
    
    
    
    .
  • Stir at RT for 3 hours.

  • Quench: Add

    
     solution. Vigorous stirring for 10 mins.
    
  • Separate layers. Wash organic layer with Sat.

    
     (to remove excess Citric Acid) and Brine. Dry and concentrate.
    

Data Summary & Quality Control

Expected Analytical Data

The N-Boc protection of proline analogs introduces rotamers (cis/trans isomers around the carbamate bond), often resulting in split NMR peaks (typically 60:40 or 70:30 ratio). Do not mistake this for impurity.

ParameterSpecification / Observation
Appearance White to off-white solid (often crystalline).
1H NMR (CDCl3) Look for t-Butyl singlet ~1.45 ppm (split). Methine protons on the ring will appear as multiplets due to rotamers.
LC-MS

.[1][3][4] Loss of t-Butyl (-56) fragment is common in source.
TLC (EtOAc/Hex) Product

(Starting material

). Stains weak UV, strong PMA.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Starting Material Remains pH too low (protonated amine).Add more base (TEA or Carbonate) to ensure pH > 9 during reaction.
Double Boc (Imide) Excess

or DMAP used.
Use mild hydrolysis (LiOH/THF, 30 min) to cleave the amide-Boc selectively.
Low Yield (Workup) Product is water-soluble.Saturate aqueous layer with NaCl (solid) before extraction. Use THF/EtOAc mix for extraction.
Oil instead of Solid Rotameric mixtures resist lattice formation.Triturate with Hexanes/Ether or co-evaporate with DCM.

Workup & Purification Workflow

The following diagram illustrates the critical decision points in the purification process to ensure high recovery.

WorkupFlow Start Crude Reaction Mixture SolventRemoval Evaporate Volatiles (THF/Dioxane) Start->SolventRemoval Acidify Acidify aq. layer to pH 4-5 (Citric Acid) SolventRemoval->Acidify Extract Extract with EtOAc (3x) Acidify->Extract Wash Wash: Water -> Brine Extract->Wash Check TLC Check: Impurities? Crystallize Recrystallization (EtOAc/Hexanes) Check->Crystallize Clean Column Flash Column (MeOH/DCM) Check->Column Complex Dry Dry (Na2SO4) & Conc. Wash->Dry Dry->Check

Figure 2: Optimized workup workflow emphasizing mild acidification to remove unreacted amine without degrading the Boc group.

References

  • Bristol-Myers Squibb Company. (2009). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.[9][11][][13] US Patent 8,748,631. Link

  • Savage, S. A., et al. (2009).[5] Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[9][11] Organic Process Research & Development, 13(6), 1169–1176. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for N-Boc stability and conditions).
  • Han, G., et al. (2015). An Cost-Effective and Safe Process of L-cis-4,5-Methanoproline Amide.[11] Heterocycles, 91(4).[9][11] Link

Sources

Application Note: Large-Scale Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust process for the synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS: 709031-45-8). This compound is a critical chiral intermediate in the manufacturing of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, most notably Saxagliptin .

The protocol focuses on the "BMS Route" (Bristol-Myers Squibb), utilizing a directed Simmons-Smith cyclopropanation of a dihydropyrrole precursor. Special emphasis is placed on the safety and control of the zinc carbenoid chemistry at scale, the stereoselective control using acidic additives, and the direct crystallization of the methanesulfonate salt to ensure high purity (>99.5% HPLC).

Retrosynthetic Analysis & Strategy

The synthesis targets the rigid bicyclic core with three contiguous stereocenters. The most efficient industrial approach involves the cyclopropanation of an electron-rich enamide.

Strategic Disconnections
  • Salt Formation: The final methanesulfonate salt is generated via global deprotection of the N-Boc intermediate using methanesulfonic acid (MsOH).

  • Cyclopropanation: The [3.1.0] bicycle is constructed via a stereoselective Simmons-Smith reaction on (S)-N-Boc-4,5-dihydropyrrole-2-carboxamide.

  • Precursor Assembly: The dihydropyrrole is derived from commercially available Boc-L-pyroglutamic acid .

Retrosynthesis Target (1S,3S,5S)-2-Azabicyclo[3.1.0] hexane-3-carboxamide Methanesulfonate Intermediate (1S,3S,5S)-N-Boc-Methanoproline Carboxamide Target->Intermediate Deprotection (MsOH) Precursor (S)-N-Boc-4,5-dihydropyrrole -2-carboxamide Intermediate->Precursor Simmons-Smith (Et2Zn, CH2I2) Start Boc-L-Pyroglutamic Acid (Commercial Start) Precursor->Start Reduction/Elimination Amidation

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the [3.1.0] core.

Detailed Experimental Protocols

Phase 1: Stereoselective Cyclopropanation

Objective: Convert (S)-N-Boc-4,5-dihydropyrrole-2-carboxamide to the [3.1.0] bicyclic intermediate. Criticality: This is the process-defining step. The use of diethylzinc (Et₂Zn) requires strict anaerobic conditions. The addition of Trifluoroacetic acid (TFA) is the "secret sauce" for high diastereoselectivity (dr > 99:1).

Reagents:

  • Substrate: (S)-N-Boc-4,5-dihydropyrrole-2-carboxamide (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.5 equiv)

  • Reagent: Diiodomethane (CH₂I₂) (2.5 equiv)

  • Additive: Trifluoroacetic Acid (TFA) (0.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Reactor Setup: Equip a dry, nitrogen-purged reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge DCM (10 vol relative to substrate) and cool to -20°C.

  • Carbenoid Formation (Furukawa Reagent):

    • Add Et₂Zn solution dropwise, maintaining temperature < -10°C.

    • Add CH₂I₂ dropwise over 1 hour. Caution: Highly Exothermic. Maintain T < -5°C.

    • Mechanism Note: This generates the active species, likely

      
       or 
      
      
      
      .
  • Substrate & Additive Addition:

    • In a separate vessel, dissolve the Substrate and TFA in DCM.

    • Add this solution to the zinc carbenoid mixture slowly at -15°C.

    • Why TFA? TFA protonates the amide carbonyl, coordinating the zinc species to the face of the alkene, directing the methylene insertion to the syn face relative to the amide group (Reference: Ramirez et al., 2014).

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).

  • Quench: Slowly add saturated aqueous NH₄Cl. Warning: Gas evolution (Ethane/Methane).

  • Workup: Separate phases. Wash organic layer with 10% Na₂S₂O₃ (to remove iodine) and brine.

  • Isolation: Concentrate to yield the crude N-Boc-(1S,3S,5S)-intermediate.

Phase 2: Deprotection and Salt Formation

Objective: Removal of the Boc group and direct crystallization of the methanesulfonate salt.

Reagents:

  • Crude N-Boc Intermediate

  • Methanesulfonic Acid (MsOH) (1.05 equiv)

  • Solvent: Isopropyl Acetate (IPAc) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve the crude oil from Phase 1 in Isopropyl Acetate (8 vol).

  • Acid Addition: Add MsOH dropwise at 20°C.

  • Crystallization: The product often precipitates spontaneously as the Boc group is cleaved (releasing isobutylene gas and CO₂).

  • Heating Cycle: Heat the slurry to 50°C for 1 hour to ensure complete deprotection and Ostwald ripening of crystals.

  • Cooling: Cool slowly to 0°C over 2 hours.

  • Filtration: Filter the white solid. Wash with cold IPAc.

  • Drying: Vacuum dry at 40°C.

Expected Yield: 85-90% (over 2 steps). Purity: >99.5% (HPLC), >99% ee.

Critical Process Parameters (CPPs) & Data

ParameterRangeImpact on Quality/Yield
Et₂Zn Stoichiometry 2.0 – 2.5 equiv< 2.0 leads to incomplete conversion; > 3.0 increases waste and safety risk.
Reaction Temp (Cyclopropanation) -15°C to 0°C> 5°C degrades stereoselectivity; < -20°C stalls reaction rate.
TFA Additive 0.3 – 0.5 equivEssential for syn-directing effect. Without TFA, dr drops to ~4:1.
Quench pH < 7 initiallyRapid basic quench can cause zinc gel formation. Acidic/buffered quench is preferred.
Process Safety Logic (Simmons-Smith)

SafetyLogic Start Start Cyclopropanation Check1 Is System Inert (N2/Ar)? Start->Check1 Action1 Purge System Check1->Action1 No Step2 Add Et2Zn (-20°C) Check1->Step2 Yes Action1->Check1 Check2 Temp > -10°C? Step2->Check2 Action2 Stop Addition Increase Cooling Check2->Action2 Yes Step3 Add CH2I2 Check2->Step3 No Action2->Check2 Risk Risk: Runaway Exotherm Delay Period Step3->Risk Control Wait for steady state before adding Substrate Risk->Control

Figure 2: Safety decision tree for the handling of pyrophoric zinc reagents.

Analytical Controls

To ensure the integrity of the "Self-Validating System," the following checkpoints are mandatory:

  • In-Process Control (IPC) 1 - Cyclopropanation:

    • Method: Reverse Phase HPLC (C18 column).

    • Specification: < 2.0% unreacted alkene.

    • Critical Impurity: Identify the trans-isomer (unwanted diastereomer). The TFA additive should keep this < 1%.

  • Release Testing - Final Salt:

    • 1H NMR (D₂O): Confirm the disappearance of Boc signals (1.4 ppm) and the presence of the cyclopropane high-field protons (0.5–1.0 ppm).

    • Chiral HPLC: Confirm enantiomeric excess > 99%.

    • Residual Solvents: Check for DCM and Isopropyl Acetate limits (ICH Q3C).

References

  • Vu, T. C., et al. (2005). "Process Research and Development for the Synthesis of Saxagliptin (BMS-477118)." Organic Process Research & Development. Link

  • Savage, S. A., et al. (2009).[1] "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[2][3] Organic Process Research & Development. Link

  • Ramirez, A., et al. (2014).[1] "The Effect of Additives on the Zinc Carbenoid-Mediated Cyclopropanation of a Dihydropyrrole." The Journal of Organic Chemistry. Link

  • Bristol-Myers Squibb Company. (2005). "Methods for the synthesis of coated bispecific antibodies." (Related Patent Context for Intermediate). World Intellectual Property Organization. Link

Sources

HPLC analytical method for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide purity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Profiling of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Executive Summary & Scientific Context

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (hereafter referred to as Intermediate A ) is the critical pharmacophore scaffold used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Saxagliptin (Onglyza).[1]

The Analytical Challenge:

  • Polarity: The fused bicyclic secondary amine and primary amide functionalities make the molecule highly polar, leading to poor retention on standard C18 stationary phases without specific mobile phase engineering.[1]

  • UV Transparency: The molecule lacks a strong chromophore (no aromatic ring).[1] Detection relies on the amide bond absorption (<215 nm), requiring high-purity solvents to minimize baseline noise.[1]

  • Stereocomplexity: The molecule possesses three chiral centers (

    
    ).[1] Purity testing must distinguish the active isomer from its enantiomer and diastereomers, necessitating a dual-method approach: Reversed-Phase (RP-HPLC) for chemical impurities and Chiral HPLC for stereoisomers.[1]
    

Analytical Workflow Visualization

The following diagram outlines the decision matrix for assessing the total purity of Intermediate A.

AnalyticalWorkflow cluster_0 Phase 1: Chemical Purity (RP-HPLC) cluster_1 Phase 2: Stereochemical Purity (Chiral HPLC) Start Sample: (1S,3S,5S)-2-Azabicyclo[3.1.0] hexane-3-carboxamide RP_Method Method A: RP-HPLC (C18, pH 6.8 Buffer/ACN) Start->RP_Method UV_Det Detection: UV 210 nm RP_Method->UV_Det Process_Impurities Quantify Related Substances (Hydrolysis products, Dimers) UV_Det->Process_Impurities Decision Pass Chemical Purity >98.0%? Process_Impurities->Decision Chiral_Method Method B: Chiral HPLC (Amylose-based CSP) Iso_Sep Separate Enantiomer & Diastereomers Chiral_Method->Iso_Sep Final_Report Generate CoA (Total Purity) Iso_Sep->Final_Report Decision->Chiral_Method Yes Reject Reject Batch (Reprocess) Decision->Reject No

Figure 1: Sequential analytical workflow ensuring both chemical integrity and stereochemical validity.

Protocol A: Chemical Purity (Related Substances)

This method utilizes a "Base Deactivated" silica stationary phase with a phosphate buffer to ensure sharp peak shapes for the secondary amine.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge C18 or InertSustain C18 (150 × 4.6 mm, 3.5 µm)High pH stability and reduced silanol activity prevent amine tailing.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.8)pH 6.8 ensures the amine is partially associated, improving retention and shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of hydrophobic dimers.[1]
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency.[1]
Column Temp 30°CMaintains reproducible retention times.[1]
Detection UV at 210 nmTargets the

transition of the amide carbonyl.[1]
Injection Vol 10 µLOptimized to prevent column overload while ensuring LOQ.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.03070Linear Gradient (Elute main peak & impurities)
20.03070Wash
20.1955Re-equilibration
25.0955End
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 6.8 ± 0.05 using dilute KOH or H₃PO₄.[1] Filter through a 0.22 µm nylon membrane.[1]

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Intermediate A Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution: Prepare duplicate samples at 1.0 mg/mL in Diluent.

System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 for the main analyte peak.[1]

  • Theoretical Plates (N): NLT 5,000.

  • Precision (%RSD): NMT 2.0% for 6 replicate injections of the standard.

Protocol B: Stereochemical Purity (Chiral HPLC)

Due to the 3 chiral centers, RP-HPLC cannot distinguish the (1S,3S,5S) isomer from its enantiomer (1R,3R,5R).[1] A polysaccharide-based Chiral Stationary Phase (CSP) is required.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IG or Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose-based selectors provide the best recognition for cyclic amides.[1]
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)Normal phase mode.[1] DEA is critical to suppress non-specific amine interactions.[1]
Flow Rate 0.8 mL/minLower flow rate enhances enantiomeric resolution.[1]
Detection UV at 215 nm
Run Time 30 minutesSufficient to elute all stereoisomers.[1]

Note: If the sample is a salt (e.g., Mesylate), the sample must be neutralized or dissolved in ethanol before injection, or a "Polar Ionic Mode" (MeOH + 0.1% DEA) should be used on a Chiralpak IC column to avoid solubility issues in Hexane.[1]

Troubleshooting & Critical Quality Attributes (CQA)

Troubleshooting Logic

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Baseline Noisy Baseline at 210nm Issue->Baseline Retention Early Elution (k' < 2) Issue->Retention Fix_Tail Increase Buffer Strength (to 50mM) Check Column History (Base Deactivation) Tailing->Fix_Tail Fix_Base Use HPLC Grade ACN Flush System for UV Absorbers Baseline->Fix_Base Fix_Ret Reduce ACN in Initial Gradient Switch to Polar Embedded Column Retention->Fix_Ret

Figure 2: Diagnostic tree for common HPLC anomalies associated with polar amines.

Key Degradation Pathways

When analyzing purity, watch for these specific Relative Retention Times (RRT):

  • Hydrolysis Product (Acid form): The carboxamide can hydrolyze to the carboxylic acid.[1] This will elute earlier than the main peak in RP-HPLC (RRT ~0.8).[1]

  • Dimerization: Oxidative coupling of the secondary amine.[1] Elutes later (RRT > 1.5).

References

  • Srividya, S., et al. (2015).[1][2] "Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin." American Journal of Analytical Chemistry, 6, 797-806.[1][2] Link

  • Vyas, A.J., et al. (2021).[1] "Validated RP-HPLC Stability Indicating Method of Anti-Diabetic Active Pharmaceutical Ingredient; Saxagliptin Hydrochloride Dihydrate." Der Pharma Chemica, 13(2): 1-8.[1] Link

  • Chiral Technologies. (2013).[1][3] "Instruction Manual for CHIRALPAK® AZ-H." (Guidance on solvent compatibility for amine separations).[1] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11506820, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate." Link[1]

Sources

NMR Characterization of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide and Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (often referred to as cis-L-methanoprolinamide) is the critical pharmacophore scaffold in the synthesis of the DPP-4 inhibitor Saxagliptin (Onglyza).[1][2] Its rigid bicyclic structure, containing a fused cyclopropane ring, imparts high potency and metabolic stability to the final drug.[2]

However, this rigidity and the presence of three chiral centers present unique challenges in NMR characterization.[2] This guide provides a definitive protocol for distinguishing the desired (1S,3S,5S) isomer from its enantiomers and diastereomers, and details the handling of rotameric intermediates (e.g., N-Boc precursors) that frequently confuse spectral analysis.

Key Structural Features[1][2][3][4][5][6][7]
  • Cyclopropane Ring: High-field resonance (

    
     1.0 ppm) is diagnostic.[1][2]
    
  • Bridgehead Protons (H1/H5): Critical for determining cis-fused vs. trans-fused ring systems.[1][2]

  • Carboxamide: Requires DMSO-

    
     for proton observation and quantification.[1]
    

Experimental Workflow

The following diagram outlines the logical flow for characterizing this scaffold, from sample preparation to stereochemical validation.

NMR_Workflow Start Sample: (1S,3S,5S)-Amide or N-Boc Intermediate Solvent Solvent Selection: DMSO-d6 (Amide detection) CDCl3 (N-Boc rotamer analysis) Start->Solvent Acq1D 1D 1H Acquisition (sw = 16 ppm, d1 = 5s) Solvent->Acq1D Check_Rotamers Decision: Broad/Split Peaks? Acq1D->Check_Rotamers VT_NMR Variable Temp (VT) NMR (Run at 353 K) Check_Rotamers->VT_NMR Yes (Intermediate) Acq2D 2D Acquisition (COSY, HSQC, NOESY) Check_Rotamers->Acq2D No (Free Amine) VT_NMR->Acq2D Coalescence Confirmed Assign_Cyc Assign Cyclopropane (H6) High Field (0.5 - 1.0 ppm) Acq2D->Assign_Cyc Assign_Bridge Assign Bridgeheads (H1, H5) Confirm cis-fusion via NOE Assign_Cyc->Assign_Bridge Validation Stereochemical Validation (1S, 3S, 5S) Assign_Bridge->Validation

Figure 1: Decision tree for NMR characterization, highlighting the critical branch point for handling rotamers in N-protected intermediates.

Protocol 1: Sample Preparation & Acquisition[1][2]

Solvent Selection
  • Target (Free Amine/Amide): Use DMSO-

    
     .[1][2]
    
    • Reasoning: The amide protons (

      
      ) are exchangeable.[1][2] In Methanol-
      
      
      
      , they disappear.[1][2] In CDCl
      
      
      , the free amine/amide often has poor solubility or aggregation issues.[2] DMSO-
      
      
      stabilizes the H-bonds, allowing quantification of the amide doublet to verify the primary amide structure.[2]
  • Intermediates (N-Boc): Use DMSO-

    
      (for VT) or CDCl
    
    
    
    .[1][2]
    • Reasoning: N-Boc intermediates exhibit restricted rotation around the carbamate bond (rotamers).[1] In CDCl

      
       at 25°C, peaks often appear split (approx. 60:40 ratio).[1][2] DMSO-
      
      
      
      allows for high-temperature experiments (see Section 5) to coalesce these peaks.[1][2]
Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (d1): Set to 5.0 s .

    • Criticality: The cyclopropane and bridgehead protons have long

      
       relaxation times.[1][2] Short delays (
      
      
      
      s) will suppress these integrals, leading to incorrect purity calculations.[1][2]
  • Spectral Width: -2 to 14 ppm (ensure high-field cyclopropane region is not folded).[1][2]

Data Analysis: The Target Molecule

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide [1][2][3][4][5][6][7][8]

This molecule is the free base.[1][2] It should display sharp lines at room temperature (no rotamers).[1][2]

1H NMR Assignment Table (DMSO- )
PositionProtonsShift (

ppm)
Multiplicity

(Hz)
Diagnostic Note
NH (Amide) 27.35, 6.90br s / d-Diastereotopic in DMSO; confirms primary amide.[1][2]
H3 13.80 - 3.95dd~9.0, 5.0Alpha to carbonyl; chemical shift confirms oxidation state.[1][2]
NH (Amine) 12.0 - 3.5br-Varies with water content/concentration.[1][2]
H1 12.10 - 2.20m-Bridgehead; correlates to H3 in COSY.[1][2]
H5 11.45 - 1.55m-Bridgehead; adjacent to methylene bridge.[1]
H4 (exo) 11.95 - 2.05m--
H4 (endo) 11.50 - 1.60m--
H6 (exo) 10.85 - 0.95m~5.5Key Signal: High field cyclopropane methylene.[1][2][6]
H6 (endo) 10.40 - 0.55m~5.5Key Signal: Most shielded proton in the molecule.[1][6]

Note: Shifts are approximate (


 ppm) and concentration-dependent. Numbering follows the bicyclo[3.1.0] system where N is position 2.[1][2]
Stereochemical Verification (NOESY)

To confirm the (1S,3S,5S) configuration (all cis relative to the ring fusion):

  • H1 to H5: Strong NOE indicates cis-ring fusion (standard for this scaffold).[1][2][6]

  • H3 to H4(endo): Defines the stereochemistry of the carboxamide handle.

  • H3 to H1/H5: In the (S,S,S) isomer, H3 is on the same face as the bridgehead protons (concave face of the bicycle).[2] Strong NOE correlations between H3 and H1/H5 confirm the L-cis configuration. [1]

Characterization of Intermediates (Rotamer Management)

The precursor, (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid , is notorious for complex spectra due to s-cis / s-trans rotamers of the N-Boc group.[1][2]

The Rotamer Problem

At 25°C in CDCl


 or DMSO-

, you will observe:
  • Two sets of signals (ratio typically ~60:40 or 70:30).[1][2]

  • The Boc tert-butyl singlet may appear as two peaks (e.g., 1.41 and 1.45 ppm).[1][2]

  • The H3 proton may appear as two multiplets separated by ~0.1 ppm.[1][2]

WARNING: Do not mistake this for diastereomeric impurity.

Protocol: Variable Temperature (VT) Coalescence

To validate purity, run the spectrum in DMSO-


 at 80°C (353 K) .
  • Result: The rotation rate increases, averaging the chemical environments.[2] The double peaks will coalesce into single, sharp resonances.[2]

  • Validation: If peaks remain split at 80°C, the sample contains actual impurities (diastereomers), not just rotamers.[1][2]

Stereochemical Logic Diagram

The following diagram illustrates the specific NOE correlations required to confirm the (1S,3S,5S) geometry against the (1R,3S,5R) enantiomer or trans-isomers.

NOE_Logic cluster_interpretation Interpretation H3 H3 (Alpha) Result If H3 shows NOE to H1/H5: Isomer is (1S,3S,5S) (cis) If H3 shows NOE to H4-exo only: Isomer is Trans H1_5 H1/H5 (Bridgehead) H1_5->H3 Strong NOE (Confirms cis-L) H6 H6 (Cyclopropane) H1_5->H6 Strong NOE (Geometry Check)

Figure 2: NOE correlation map.[1][2] The interaction between H3 and the bridgehead protons (H1/H5) is the definitive proof of the 'cis' relationship required for Saxagliptin.[2]

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Missing Amide Protons Solvent ExchangeEnsure solvent is DMSO-

, not MeOD or D

O.
Broad/Split Peaks Rotamers (N-Boc)Run VT-NMR at 80°C in DMSO-

.
H6 Integral < 2.0 T1 SaturationIncrease relaxation delay (d1) to >5 seconds.
Extra Doublet ~1.2 ppm Isopropyl impurityCheck for residual solvents (IPA) often used in crystallization.[1][2]
H3 Shift Downfield (>4.5) Salt FormationThe methanesulfonate salt (common intermediate) shifts H3 downfield compared to the free base.[1][2]

References

  • Vu, T. C., et al. (2004).[1][2][7] "Process for the Preparation of Saxagliptin." Bristol-Myers Squibb Company Patent.[1][2][7] WO 2004/052850.[1][7]

    • Context: Primary source for the synthesis and characterization of the methanoproline core.[2]

    • [1][2]

  • Savage, S. A., et al. (2009).[1][2][7] "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[1][2][9][7][10][11] Organic Process Research & Development, 13(6), 1169-1176.[1][2][7]

    • Context: Detailed process chemistry discussion including impurity profiles and rotameric issues.
    • [1][2]

  • Hanson, R. L., et al. (2007).[1][2][7] "Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin." Advanced Synthesis & Catalysis, 349(8-9), 1369-1378.[1][2][7]

    • Context: Enzymatic resolution and characterization of the chiral centers.[1][2]

    • [1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • Context: Authoritative guide on NOESY interpret
    • [1][2]

Sources

Application Note & Protocols: The Strategic Application of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] These oral antihyperglycemic agents function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This inhibition leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control with a low risk of hypoglycemia.[3][4][6]

The efficacy and selectivity of many leading DPP-4 inhibitors are intrinsically linked to their molecular architecture. A key structural motif employed in the synthesis of several potent gliptins is the conformationally rigid cyclopropyl-fused pyrrolidine core. (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide serves as a critical chiral building block for constructing this essential scaffold. Its stereochemically defined and rigid structure is pivotal for achieving high-affinity binding to the DPP-4 active site. This guide provides an in-depth analysis of its application, focusing on the synthesis of prominent DPP-4 inhibitors like Saxagliptin and its role as a foundational intermediate in drug discovery.

Physicochemical Profile of the Core Intermediate

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is typically utilized in its salt form, most commonly as a methanesulfonate or hydrochloride salt, to improve its stability and handling properties.[7][8][9]

Property(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
CAS Number 709031-45-8[9][10]709031-39-0[8]
Molecular Formula C₇H₁₄N₂O₄SC₆H₁₁ClN₂O
Molecular Weight 222.26 g/mol [7][10]162.62 g/mol [8]
IUPAC Name (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid[7](1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride[8]
Synonyms Saxagliptin Intermediate[9][11]N/A
Purity Typically ≥97%[10]N/A

The Mechanistic Significance of the Bicyclic Scaffold

The therapeutic success of DPP-4 inhibitors derived from this bicyclic amide is not coincidental; it is a direct result of rational drug design where molecular rigidity is leveraged for optimal target engagement.

Expertise & Causality: DPP-4 is a serine protease that features a complex, non-planar active site.[4] Flexible inhibitor molecules must expend conformational energy to adopt the correct binding pose, which can decrease binding affinity. The 2-azabicyclo[3.1.0]hexane scaffold is a "pre-organized" structure. Its fused cyclopropane and pyrrolidine rings lock the molecule into a specific three-dimensional shape that mimics the preferred conformation for binding to the S1 and S2 pockets of the DPP-4 enzyme. This conformational restriction minimizes the entropic penalty upon binding, leading to higher potency and selectivity. For instance, in Saxagliptin, the nitrile group, which forms a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site, is precisely positioned by this rigid framework.[12]

G cluster_Inhibitor DPP-4 Inhibitor Structure cluster_DPP4 DPP-4 Enzyme Active Site Bicyclic_Scaffold (1S,3S,5S)-2-Azabicyclo [3.1.0]hexane Core Side_Chain Side Chain (e.g., Adamantyl Group) Bicyclic_Scaffold->Side_Chain Positions Warhead Covalent/Non-covalent Warhead (e.g., Nitrile) Bicyclic_Scaffold->Warhead Orients S2_Pocket S2 Pocket Bicyclic_Scaffold->S2_Pocket Binding S1_Pocket S1 Pocket Side_Chain->S1_Pocket Hydrophobic Interaction Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Warhead->Catalytic_Triad Forms Reversible Covalent Bond G start Start Materials reagent1 (1S,3S,5S)-2-azabicyclo [3.1.0]hexane-3-carboxamide (as salt) start->reagent1 reagent2 Boc-(S)-3-hydroxy- adamantylglycine start->reagent2 coupling Peptide Coupling Reaction deprotection Boc Deprotection coupling->deprotection workup Work-up & Purification deprotection->workup final Saxagliptin (Final Product) workup->final reagent1->coupling reagent2->coupling coupling_agent Coupling Agent (e.g., EDC, HOBt) coupling_agent->coupling base Base (e.g., NMM, DIPEA) base->coupling acid Acid (e.g., TFA, HCl) acid->deprotection

Caption: General workflow for the synthesis of Saxagliptin.

Detailed Step-by-Step Protocol:

  • Amine Salt Neutralization:

    • Rationale: The starting material is a salt. The free amine must be generated in situ for the nucleophilic attack during the coupling reaction.

    • Procedure: Dissolve (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile). Add a tertiary amine base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) and stir at room temperature for 15-30 minutes.

  • Carboxylic Acid Activation:

    • Rationale: The carboxylic acid of the adamantylglycine side chain is activated to form a more reactive species, facilitating amide bond formation.

    • Procedure: In a separate flask, dissolve Boc-(S)-3-hydroxyadamantylglycine (1.05 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in the chosen solvent. Cool the mixture to 0 °C. Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq). Stir for 20-30 minutes at 0 °C.

  • Peptide Coupling:

    • Rationale: The activated ester of the side chain reacts with the free amine of the bicyclic core to form the key amide bond.

    • Procedure: Slowly add the activated acid solution from Step 2 to the free amine solution from Step 1 at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Boc Deprotection:

    • Rationale: The tert-Butoxycarbonyl (Boc) protecting group on the adamantylglycine nitrogen is removed to yield the final primary amine of Saxagliptin.

    • Procedure: Upon completion of the coupling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., Dichloromethane). Add an acid such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Work-up and Purification:

    • Rationale: To remove reagents, byproducts, and isolate the pure final product.

    • Procedure: Concentrate the reaction mixture. The crude product can be purified by recrystallization or column chromatography on silica gel to yield Saxagliptin.

Typical Reaction Parameters:

ParameterValue/ConditionRationale
Solvent Dichloromethane (DCM), Acetonitrile (ACN)Good solubility for reactants, aprotic nature prevents side reactions.
Coupling Agents EDCI/HOBt, HATUEfficiently activate carboxylic acid for amide bond formation.
Base N-methylmorpholine (NMM), DIPEANon-nucleophilic base to generate the free amine without side reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic activation step; reaction proceeds efficiently at RT.
Deprotection Agent Trifluoroacetic Acid (TFA), HCl in DioxaneStrong acids that effectively cleave the Boc protecting group.
Typical Yield 70-90% (over two steps)This is a highly optimized and efficient transformation.

Analytical Control & Trustworthiness

The stereochemical integrity of the 2-azabicyclo[3.1.0]hexane core is paramount to the biological activity of the final drug substance. Therefore, rigorous analytical characterization is a self-validating system for the entire protocol.

  • Chiral HPLC: This is the gold standard for confirming the enantiomeric and diastereomeric purity of the final product. It ensures that no racemization or epimerization has occurred during the synthesis.

  • LC-MS: Used extensively for reaction monitoring to track the consumption of starting materials and the formation of the product. It is also a key tool for identifying potential impurities, such as ring-opened byproducts or residual intermediates. [13]* NMR (¹H and ¹³C): Provides structural confirmation of the final compound and helps in the quantification of residual solvents and low-level synthetic impurities. [13] The impurity profile of the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide starting material must be well-defined, as stereochemical variants or byproducts can carry through to the final API, potentially affecting its efficacy and safety. [13]

Conclusion

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is more than just an intermediate; it is an enabling building block in modern medicinal chemistry. Its inherent conformational rigidity provides a distinct advantage in the design of potent and selective enzyme inhibitors. The successful and large-scale synthesis of DPP-4 inhibitors like Saxagliptin underscores the industrial and pharmaceutical importance of this chiral scaffold. The protocols and rationale outlined in this guide provide researchers and drug development professionals with a robust framework for utilizing this key intermediate in the synthesis of next-generation therapeutics for type 2 diabetes.

References

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[7][9][14]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active, and selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. [Link]

Sources

Application Note: Chiral Resolution Strategies for Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and analytical scientists. It synthesizes industrial "best practices" with specific literature-derived protocols.

Executive Summary & Structural Significance

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore, serving as the structural core for glutamate receptor agonists (mGluR), HCV protease inhibitors, and the antibiotic Trovafloxacin (Trovan®). The rigid bicyclic framework restricts the conformational space of the nitrogen lone pair and substituents, often resulting in high receptor selectivity.

However, the biological activity is strictly governed by the absolute configuration at the bridgehead carbons (


 vs 

). Asymmetric synthesis (e.g., Rh-catalyzed cyclopropanation) is effective but often cost-prohibitive for early-stage discovery.[1] This guide details three scalable resolution methodologies to isolate enantiopure derivatives from racemic mixtures.

Method A: Classical Diastereomeric Salt Resolution

Best for: Multi-gram to kilogram scale resolution of the core amine or N-benzyl intermediates. Mechanism: Exploits the solubility differential between diastereomeric salts formed with chiral organic acids.

The "Dutch Resolution" Approach (Family Screening)

For 3-azabicyclo[3.1.0]hexane derivatives (secondary or tertiary amines), simple tartaric acid often yields non-crystalline oils.[1] The industry standard is the use of O,O'-Di-acyl-tartaric acids or Mandelic acid derivatives.[1]

Recommended Resolving Agents:

  • Primary: (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

  • Secondary: (S)-(+)-Mandelic acid or (S)-(+)-O-Acetylmandelic acid.[1]

Protocol: Resolution of rac-N-Benzyl-3-azabicyclo[3.1.0]hexane

Context: The N-benzyl derivative is non-volatile and easier to handle than the free amine.[1]

Materials:

  • Substrate: rac-N-Benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq).[1]

  • Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq).[1]

  • Solvent: Ethanol (Absolute) or MeOH/Water (9:1).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic amine in 20 mL of hot Ethanol (60°C).

  • Addition: Add 10 mmol of L-DTTA dissolved in 10 mL hot Ethanol.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours with gentle stirring. Critical: Rapid cooling traps the eutectics, lowering optical purity.

  • Crystallization: If no precipitate forms, seed with a chiral crystal (if available) or scratch the flask. Age the slurry for 12 hours at 0-5°C.

  • Filtration: Filter the solid salt. Save the Mother Liquor (contains the opposite enantiomer).

  • Recrystallization: Resuspend the wet cake in boiling Ethanol (minimum volume). Cool and filter again to upgrade chiral purity (Target: >98% ee).

  • Free Basing: Suspend the purified salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Data Output:

Parameter Value
Typical Yield 30-40% (theoretical max 50%)
Final ee >99% (after 1 recrystallization)

| Salt Stoichiometry | 1:1 (Amine:Acid) |[1]

Workflow Diagram (Graphviz)

SaltResolution cluster_QC Quality Control Start Racemic Amine (Solution) Agent Add Resolving Agent (L-DTTA) Start->Agent Cryst Controlled Cooling (60°C -> 5°C) Agent->Cryst Filter Filtration Cryst->Filter Solid Solid Diastereomeric Salt (Enantiomer A) Filter->Solid Precipitate Liquid Mother Liquor (Enantiomer B) Filter->Liquid Filtrate Recryst Recrystallization (EtOH) Solid->Recryst Base Free Basing (NaOH / DCM) Recryst->Base Check Check Optical Rotation & Chiral HPLC Recryst->Check Final Pure Enantiomer A (>99% ee) Base->Final

Caption: Workflow for the classical resolution of azabicyclo[3.1.0]hexane using L-DTTA.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: Ester derivatives (e.g., 2-carboxylate or 6-hydroxymethyl esters).[1] Mechanism: Lipases selectively hydrolyze one enantiomer of a racemic ester, leaving the other intact.

Enzyme Selection
  • Candida antarctica Lipase B (CAL-B): Immobilized (e.g., Novozym 435).[1] Highly robust for secondary amines and esters.

  • Pig Liver Esterase (PLE): Effective for cyclic esters but requires pH stat control.[1]

Protocol: Resolution of rac-Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Note: The nitrogen must be protected (e.g., N-Boc or N-Cbz) to prevent enzyme inhibition.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve rac-N-Boc-ethyl ester (500 mg) in Phosphate Buffer (pH 7.0) with 10% co-solvent (Acetone or MTBE) to aid solubility.[1]

  • Initiation: Add immobilized CAL-B (50 wt% relative to substrate).[1]

  • Incubation: Shake at 30°C / 200 rpm. Monitor reaction progress via TLC or HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours). Filter off the enzyme beads.

  • Separation:

    • Adjust pH to 8.5 and extract with Ethyl Acetate.

    • Organic Layer: Contains unreacted (1S,2R,5R)-Ester (High ee).[1]

    • Aqueous Layer: Contains hydrolyzed (1R,2S,5S)-Acid .[1] Acidify to pH 3 and extract to recover the acid product.

Mechanism Diagram (Graphviz)[1]

EnzymaticRes Racemate Racemic Ester (N-Boc Protected) Enzyme CAL-B Lipase (Hydrolysis) Racemate->Enzyme Sep Phase Separation (pH Extraction) Enzyme->Sep ~50% Conv. ProductA (1R,2S,5S)-Acid (Hydrolyzed) ProductB (1S,2R,5R)-Ester (Unreacted) Sep->ProductA Aqueous (pH 8) Sep->ProductB Organic

Caption: Kinetic resolution of azabicyclo[3.1.0]hexane esters via CAL-B mediated hydrolysis.

Method C: Chiral HPLC/SFC Method Development

Best for: Analytical purity checks and preparative separation (<100g).

Because the azabicyclo[3.1.0]hexane core is rigid, it separates well on polysaccharide-based columns.[1]

Screening Strategy

Column Selection:

  • Daicel CHIRALPAK® IA / IC: Immobilized phases are preferred because they tolerate "non-standard" solvents (DCM, THF) which solubilize these amine salts well.

  • Daicel CHIRALPAK® IG: Excellent for primary amines (like the Trovafloxacin side chain).

Mobile Phase Conditions (SFC - Supercritical Fluid Chromatography):

  • Base: CO₂ (Backpressure 120 bar).[1]

  • Modifier: 10-20% Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA).[1]

    • Note: Basic additive is MANDATORY for free amines to suppress tailing caused by interaction with residual silanols.

Mobile Phase Conditions (Normal Phase HPLC):

  • Solvent: Hexane / Ethanol (90:10).

  • Additive: 0.1% DEA or TFA (depending on if analyzing the amine or the acid).

Analytical Validation Table
Derivative TypeColumnMobile PhaseDetection
Free Amine Chiralpak ICHexane/EtOH/DEA (90:10:0.[1]1)UV 210 nm
N-Boc Ester Chiralpak IAHeptane/IPA (95:[1]5)UV 210 nm
Amino Acid Chiralpak ZWIX(+)MeOH/ACN/Base (Zwitterionic mode)ELSD / CAD

References

  • Pfizer Inc. Process for the synthesis of azabicyclo[3.1.0]hexane derivatives. (Trovafloxacin intermediates).[1][2] US Patent 5,859,258. Link

  • Vilsmaier, E., et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[2][3][4][5] Tetrahedron, 1989. (Fundamental synthesis and stereochemistry).

  • Shimadzu Corp. Chiral Separation Using SFC and HPLC. Application News. Link

  • Almac Group. Lipase catalysed kinetic resolutions of cyclic esters.Link[1]

  • PubChem. Compound Summary: (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.[1][6]Link[1]

Sources

Industrial Synthesis Process for Saxagliptin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Industrial Protocol Subject: Scalable Manufacturing of (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile (Saxagliptin)

Executive Summary & Strategic Analysis

Saxagliptin (Onglyza) represents a pinnacle of process chemistry, combining complex adamantane cage functionalization with a strained methanoproline core. The industrial synthesis is defined by its convergent nature, joining two highly complex fragments: the Adamantyl Glycine (Fragment A) and the Methanoproline Amide (Fragment B) .

Critical Process Challenges:

  • Regioselective Hydroxylation: Functionalizing the tertiary carbon of the adamantane cage without over-oxidation.

  • Stereochemical Integrity: Maintaining the cis-fused cyclopropane ring and preventing epimerization at the

    
    -carbon adjacent to the nitrile during the dehydration step.
    
  • Intramolecular Cyclization: The free base of Saxagliptin is prone to intramolecular cyclization to form a stable, inactive cyclic amidine. Salt formation strategies are critical for stability.

Retrosynthetic Architecture

The industrial route is convergent.[1] The final drug substance is assembled via an amide coupling of the two primary fragments followed by dehydration of the primary amide to the nitrile.[2]

Saxagliptin_Retrosynthesis Saxa Saxagliptin (API) Coupling Amide Coupling & Dehydration Saxa->Coupling FragA Fragment A (S)-N-Boc-3-hydroxyadamantylglycine Coupling->FragA FragB Fragment B Methanoproline Amide Coupling->FragB StartA 1-Adamantanecarboxylic Acid FragA->StartA Biocatalytic Reductive Amination StartB N-Boc-3-pyrroline FragB->StartB Simmons-Smith Cyclopropanation

Figure 1: Convergent retrosynthetic strategy separating the adamantane cage functionalization from the strained cyclopropane ring construction.

Module 1: Synthesis of Fragment A (Adamantyl Glycine)

Target: (S)-N-Boc-3-hydroxyadamantylglycine Method: Biocatalytic Reductive Amination

The Bristol-Myers Squibb (BMS) second-generation route utilizes a "green" enzymatic process to install the chiral amine, replacing the earlier, less efficient chemical resolution methods.

Mechanistic Insight: The TiPDH/FDH Cycle

The core innovation is the use of a modified Phenylalanine Dehydrogenase (TiPDH) to convert the keto-acid precursor to the amino acid. To drive the equilibrium and recycle the expensive cofactor (


 to 

), Formate Dehydrogenase (FDH) is coupled to the system.

Biocatalytic_Cycle KetoAcid Keto Acid (Precursor) AminoAcid Chiral Amino Acid (Product) KetoAcid->AminoAcid TiPDH (Reductive Amination) NADH NADH + H+ NAD NAD+ NADH->NAD Coupled NAD->NADH FDH (Cofactor Regeneration) Formate Formate CO2 CO2 + NH3 Formate->CO2 Oxidation

Figure 2: The dual-enzyme system. TiPDH performs the stereoselective reduction while FDH regenerates the cofactor, driving the reaction to completion via CO2 release.

Detailed Protocol: Enzymatic Reductive Amination

Reagents:

  • Keto Acid Precursor: 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid[3][4][5]

  • Enzymes: TiPDH (Thermoactinomyces intermedius) & FDH (Formate Dehydrogenase)[3]

  • Cofactor: NAD+

  • Buffer: Ammonium Formate (Source of amine and reductant)

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve Ammonium Formate (3.0 eq) in water. Adjust pH to 8.0–8.5 using

    
    . Critical: pH control is vital for enzyme stability.
    
  • Substrate Loading: Charge the Keto Acid precursor (100 g scale) into the reactor. Ensure complete dissolution (may require slight warming to 30°C).

  • Cofactor Initiation: Add catalytic amount of

    
     (0.1 wt%).
    
  • Biocatalysis: Add the TiPDH/FDH enzyme concentrate.

  • Reaction Monitoring: Stir at 35°C–40°C. Monitor conversion via HPLC. The reaction typically reaches >98% conversion within 24–48 hours.

    • Self-Validation: The production of

      
       (off-gassing) indicates active cofactor regeneration.
      
  • Quench & Protection: Do not isolate the free amino acid (zwitterion is highly soluble). Instead, add

    
     (1.2 eq) and 
    
    
    
    directly to the aqueous mixture to protect the amine in situ (Schotten-Baumann conditions).
  • Isolation: Acidify to pH 2–3 with

    
    . Extract the N-Boc product into Ethyl Acetate. Crystallize from Heptane/EtOAc.
    

Module 2: Synthesis of Fragment B (Methanoproline)

Target: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide Method: Simmons-Smith Cyclopropanation

This step constructs the strained cyclopropane ring fused to the pyrrolidine. The stereochemistry is controlled by the pre-existing chirality of the starting material or directed by chiral ligands.

Protocol: Cyclopropanation of N-Boc-3-pyrroline

Reagents:

  • Substrate: N-Boc-3-pyrroline

  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    )
  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Reagent Formation: In a dry reactor under

    
    , cool Toluene to -10°C. Add 
    
    
    
    (slowly, highly pyrophoric). Add
    
    
    dropwise to form the Furukawa reagent (
    
    
    ).
  • Addition: Add N-Boc-3-pyrroline solution slowly, maintaining internal temp < 0°C.

  • Reaction: Allow to warm to RT. The reaction is stereospecific; the directing effect of the carbamate is minimal, so this often produces a racemic or diastereomeric mixture requiring resolution unless chiral ligands are used.

    • Industrial Optimization: BMS utilizes an enzymatic resolution or a classical resolution with a chiral amine after converting to the acid.

  • Workup: Quench with saturated

    
    . Separate layers.
    
  • Amidation: The resulting methanoproline acid is converted to the primary amide using mixed anhydride method (Isobutyl chloroformate /

    
    ).
    

Module 3: Coupling & Dehydration (The End Game)

This is the most sensitive phase. The primary amide is dehydrated to a nitrile. The nitrile group is electron-withdrawing, increasing the acidity of the


-proton, making the stereocenter prone to epimerization.
Protocol: Amide Coupling & Dehydration

Step 1: Coupling

  • Dissolution: Dissolve Fragment A (Adamantyl) and Fragment B (Methanoproline Amide) in DCM.

  • Activation: Add HOBt and EDC.HCl at 0°C.

  • Reaction: Stir at 0°C

    
     RT for 4 hours.
    
  • Workup: Wash with dilute

    
    , then 
    
    
    
    . Isolate the coupled intermediate (Intermediate X).

Step 2: Dehydration (The Critical Step) Caution: Epimerization Risk.

  • Setup: Dissolve Intermediate X in Pyridine (acts as solvent and base). Cool to < -5°C.[2]

  • Reagent Addition: Add Trifluoroacetic Anhydride (TFAA) dropwise.

    • Control Point: The exotherm must be strictly controlled. Internal temp must not exceed 0°C.

  • Monitoring: Monitor by HPLC for the disappearance of amide.

  • Quench: Quench into cold water. Extract with Ethyl Acetate.

  • Deprotection: Treat the N-Boc nitrile intermediate with methanolic HCl or TFA to remove the Boc group.

  • Salt Formation: Neutralize and treat with stoichiometric acid (or water for hydrate) to crystallize the final API.

Quantitative Data Summary
StepReagentsCritical ParameterTypical Yield
Frag A Synthesis TiPDH, Formate, NAD+pH 8.5, Temp 40°C85-90%
Frag B Synthesis

,

Anhydrous, < 0°C75-80%
Coupling EDC, HOBtStoichiometry90-95%
Dehydration TFAA, PyridineTemp < 0°C (Epimerization)88-92%

References

  • Savage, S. A., et al. "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[4] Organic Process Research & Development, 2009, 13(6), 1169–1176.[4] Link

  • Hanson, R. L., et al. "Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase."[4] Advanced Synthesis & Catalysis, 2007, 349(8-9), 1369–1378.[4] Link

  • Vu, T. C., et al. "Process for preparing saxagliptin and its novel intermediates."[4] U.S. Patent 7,705,033, 2010.[4] Link

  • Patel, R. N. "Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances." Current Opinion in Biotechnology, 2011. Link

Sources

Synthesis of Novel Derivatives from (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Azabicyclo[3.1.0]hexane Scaffold

The conformationally rigid (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a cornerstone scaffold in modern medicinal chemistry. Its significance is prominently highlighted by its role as a key intermediate in the synthesis of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The constrained bicyclic structure of this scaffold imparts a well-defined three-dimensional geometry to the molecules derived from it. This structural rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.

The derivatization of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide offers a strategic platform for the exploration of novel chemical space in the pursuit of new therapeutic agents. The two primary sites for modification, the secondary amine within the bicyclic core and the primary carboxamide group, provide versatile handles for the introduction of a wide array of functional groups and structural motifs. This guide provides detailed application notes and protocols for the synthesis of novel derivatives from this valuable scaffold, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to Derivatization

The synthetic derivatization of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can be systematically approached by targeting its two principal reactive sites. The choice of derivatization strategy will be dictated by the specific therapeutic target and the desired physicochemical properties of the final compound.

  • N-Acylation of the Secondary Amine: This is a paramount strategy for introducing diversity. The secondary amine of the bicyclic system can be readily acylated with a variety of carboxylic acids to form stable amide bonds. This approach is fundamental in the synthesis of many DPP-4 inhibitors, where the acyl group often plays a crucial role in binding to the active site of the enzyme. Standard peptide coupling reagents are typically employed to facilitate this transformation efficiently and with minimal side reactions.

  • N-Alkylation of the Secondary Amine: The introduction of alkyl groups at the N-2 position can significantly modulate the lipophilicity, basicity, and steric profile of the resulting derivatives. This can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and a suitable reducing agent. Careful selection of the alkylating agent and reaction conditions is crucial to avoid over-alkylation and to control stereochemistry where applicable.

  • Modification of the Primary Carboxamide: The primary carboxamide group offers several avenues for chemical modification to introduce new functionalities and to explore different binding interactions with a biological target. Key transformations include:

    • Dehydration to a Nitrile: The conversion of the primary amide to a nitrile introduces a linear, electron-withdrawing group that can act as a hydrogen bond acceptor. This modification is a key feature in the structure of Saxagliptin.

    • Hofmann Rearrangement to a Primary Amine: This classical rearrangement provides a route to derivatives with a primary amine at the 3-position, effectively removing a carbon atom and introducing a basic center. This can dramatically alter the polarity and binding mode of the molecule.

The following sections provide detailed, step-by-step protocols for these key derivatization strategies.

Experimental Protocols

Protocol 1: N-Acylation of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide via EDCI/HOBt Coupling

This protocol describes a general and robust method for the amide coupling of a carboxylic acid to the secondary amine of the bicyclic scaffold using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (HOBt). HOBt is included to suppress racemization and improve the efficiency of the coupling reaction.[2][3][4][5]

Reaction Scheme:

N-Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Scaffold (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Product N-Acylated Derivative Scaffold->Product Acid R-COOH Acid->Product Reagents EDCI, HOBt DIPEA, DCM

N-Acylation Workflow

Materials and Reagents:

ReagentMolar Equiv.Purpose
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide1.0Starting material
Carboxylic Acid (R-COOH)1.1Acylating agent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)1.2Coupling agent
1-Hydroxybenzotriazole (HOBt)1.2Coupling additive, suppresses racemization
N,N-Diisopropylethylamine (DIPEA)2.5Non-nucleophilic base
Dichloromethane (DCM), anhydrous-Solvent
1 M Hydrochloric Acid (HCl)-Aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃) solution-Aqueous work-up
Brine-Aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of HOBt and Base: Add HOBt (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of EDCI: Once the solution is cooled, add EDCI (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acylated derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as EDCI is water-sensitive and will be quenched by the presence of moisture, leading to the formation of a urea byproduct and reduced coupling efficiency.

  • Use of HOBt: The addition of HOBt to the carbodiimide-mediated coupling is a standard practice to minimize the risk of racemization at the alpha-carbon of the carboxylic acid, particularly if it is chiral. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to racemization.

  • Non-nucleophilic Base: DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the HOBt, as well as any acidic protons, without competing with the primary amine as a nucleophile.

  • Aqueous Work-up: The series of aqueous washes is designed to remove the water-soluble byproducts, including the urea formed from EDCI, excess HOBt, and salts.

Protocol 2: Dehydration of the Primary Carboxamide to a Nitrile

This protocol outlines the conversion of the primary carboxamide of a protected 2-azabicyclo[3.1.0]hexane derivative to a nitrile. This transformation is a key step in the synthesis of Saxagliptin. A variety of dehydrating agents can be employed; this protocol will focus on the use of phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

Reaction Scheme:

Dehydration cluster_reactants Reactant cluster_reagents Reagents cluster_product Product Amide N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Product N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile Amide->Product Reagents POCl₃ or TFAA Pyridine or Et₃N, Solvent

Dehydration Workflow

Materials and Reagents:

ReagentMolar Equiv.Purpose
N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide1.0Starting material
Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)1.5 - 2.0Dehydrating agent
Pyridine or Triethylamine (Et₃N)2.0 - 3.0Base and/or solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous-Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution-Aqueous work-up
Brine-Aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-Drying agent

Step-by-Step Procedure:

  • Protection of the Secondary Amine: It is crucial to first protect the secondary amine of the bicyclic system (e.g., with a Boc or Cbz group) to prevent side reactions with the dehydrating agent.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected starting material (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or triethylamine (2.0 - 3.0 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent (POCl₃ or TFAA, 1.5 - 2.0 eq) dropwise to the cooled solution. The reaction can be exothermic.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Protection: The secondary amine is more nucleophilic than the primary amide and would react with the electrophilic dehydrating agent. Therefore, protection is essential for the success of this reaction.

  • Choice of Dehydrating Agent: POCl₃ and TFAA are powerful dehydrating agents commonly used for this transformation.[6] The choice may depend on the specific substrate and desired reaction conditions.

  • Base: The base is necessary to neutralize the acidic byproducts generated during the reaction (e.g., HCl from POCl₃ or trifluoroacetic acid from TFAA).

Protocol 3: Hofmann Rearrangement of the Primary Carboxamide to a Primary Amine

The Hofmann rearrangement provides a method to convert the primary carboxamide to a primary amine with the loss of one carbon atom.[7][8][9][10][11] This protocol describes a general procedure for this transformation.

Reaction Scheme:

Hofmann_Rearrangement cluster_reactants Reactant cluster_reagents Reagents cluster_product Product Amide N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Product N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-amine Amide->Product Reagents Br₂, NaOH H₂O

Hofmann Rearrangement Workflow

Materials and Reagents:

ReagentMolar Equiv.Purpose
N-Protected (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide1.0Starting material
Bromine (Br₂)1.1Halogenating agent
Sodium Hydroxide (NaOH)4.0 - 5.0Strong base
Water-Solvent
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)-Extraction solvent

Step-by-Step Procedure:

  • Protection of the Secondary Amine: As with the dehydration reaction, the secondary amine must be protected prior to the Hofmann rearrangement.

  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a solution of sodium hydroxide (4.0 - 5.0 eq) in water.

  • Reaction Setup: In a separate flask, dissolve the N-protected starting material (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane if solubility is an issue).

  • Addition of Hypobromite: Slowly add the freshly prepared, cold sodium hypobromite solution to the solution of the amide, maintaining the temperature at 0-10 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Extraction: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as DCM or EtOAc.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude amine can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.

Causality Behind Experimental Choices:

  • In situ Formation of Hypobromite: Sodium hypobromite is unstable and is therefore generated in situ from bromine and sodium hydroxide.

  • Excess Base: A significant excess of base is required to deprotonate the amide, the intermediate N-bromoamide, and to hydrolyze the isocyanate intermediate.

  • Temperature Control: The initial reaction is performed at low temperature to control the formation of the N-bromoamide. Subsequent heating is required to induce the rearrangement to the isocyanate.

Conclusion and Future Perspectives

The (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide scaffold is a privileged starting material for the synthesis of a diverse range of novel chemical entities with significant potential in drug discovery. The protocols detailed in this guide for N-acylation, dehydration to a nitrile, and Hofmann rearrangement provide a robust foundation for the exploration of new derivatives. The careful selection of synthetic strategies and a thorough understanding of the underlying reaction mechanisms are paramount to the successful generation of new molecular entities. Further exploration of other derivatization reactions, such as N-alkylation and modifications of the resulting amine from the Hofmann rearrangement, will undoubtedly continue to expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. Available at: [Link]

  • Shioiri, T. (1991). Degradation Reactions. In Comprehensive Organic Synthesis (Vol. 6, pp. 795-828). Pergamon. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Pharm D Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hofmann rearrangement. Retrieved from [Link]

  • U.S. Patent No. US20050059800A1. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[2][7]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. Google Patents. Retrieved from

  • U.S. Patent No. US5817827A. (1998). Method for the dehydration of amides to nitriles. Google Patents.
  • El-Faham, A., & Abdel-Megeed, M. F. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(10), 13095–13103. Available at: [Link]

  • TSI Journals. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide?

A1: The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a multi-step process that is susceptible to several side reactions. The most prevalent issues include:

  • Epimerization and Diastereomer Formation: The formation of unwanted stereoisomers, particularly at the C3 position, is a primary challenge. This can lead to contamination with diastereomers such as (1S,3R,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.

  • Ring-Opening of the Bicyclic System: The strained bicyclo[3.1.0]hexane ring system can undergo cleavage under both acidic and basic conditions, leading to various undesired byproducts.

  • Hydrolysis of the Carboxamide: The amide functional group is susceptible to hydrolysis, converting the desired product into its corresponding carboxylic acid, especially during workup or purification steps that involve acidic or basic conditions.[1][2][3][4]

  • Incomplete Reactions: As with any multi-step synthesis, incomplete conversion at any stage can lead to the carryover of starting materials and intermediates into the final product.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common side reactions.

Issue 1: Presence of Diastereomeric Impurities

Q2: My final product is contaminated with a significant amount of the (1S,3R,5S) diastereomer. What is the likely cause and how can I mitigate this?

A2: The formation of the (1S,3R,5S) diastereomer is a common stereochemical side reaction. The primary cause is often a lack of complete stereocontrol during the cyclopropanation step, a key reaction in forming the bicyclic ring system. For instance, in a Simmons-Smith or related cyclopropanation reaction, the approach of the carbene to the double bond of the pyrrolidine precursor may not be perfectly directed, leading to a mixture of diastereomers.[5]

Mechanistic Insight:

The stereochemical outcome of the cyclopropanation is highly dependent on the directing groups present on the pyrrolidine ring, the specific reagents used, and the reaction conditions. For example, in a hydroxyl-directed Simmons-Smith reaction, the zinc carbenoid coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the double bond. Any factor that disrupts this coordination can lead to a loss of diastereoselectivity.

Troubleshooting Workflow for Diastereomer Formation:

start High Diastereomeric Impurity Detected step1 Review Cyclopropanation Conditions start->step1 Identify source of poor selectivity step2 Optimize Directing Group Strategy step1->step2 Enhance facial direction step3 Evaluate Alternative Cyclopropanation Reagents step2->step3 Explore different reactivity/selectivity profiles step4 Purification Strategy step3->step4 If optimization is insufficient end Diastereomerically Pure Product step4->end

Caption: Troubleshooting workflow for diastereomer formation.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Review Cyclopropanation Conditions Carefully re-examine the temperature, solvent, and stoichiometry of your cyclopropanation reaction.Deviations from optimal conditions can lead to reduced stereoselectivity. For example, higher temperatures can decrease the energy difference between the transition states leading to the desired and undesired diastereomers.
2. Optimize Directing Group Strategy If your synthesis utilizes a directing group (e.g., a hydroxyl group), ensure it is appropriately positioned and deprotected to effectively guide the cyclopropanation.The efficiency of the directing group is paramount for high diastereoselectivity in reactions like the Simmons-Smith cyclopropanation.[5]
3. Evaluate Alternative Cyclopropanation Reagents Consider using alternative cyclopropanation reagents that may offer higher stereoselectivity for your specific substrate. For example, different rhodium catalysts in diazo-mediated cyclopropanations can exhibit varying levels of diastereoselectivity.[6]The choice of catalyst or reagent can significantly influence the stereochemical outcome.
4. Purification Strategy If complete stereocontrol is not achievable, focus on purification. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers.[7][8][9][10] Recrystallization can also be effective if there is a significant difference in the solubility of the diastereomers.Effective purification is crucial for obtaining the desired isomer in high purity.

Experimental Protocol: Chiral HPLC for Diastereomer Separation

A general starting point for developing a chiral HPLC method for separating the diastereomers of 2-Azabicyclo[3.1.0]hexane-3-carboxamide would be:

  • Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm).

The separation of diastereomers by HPLC can be challenging and often requires methodical optimization of the mobile phase composition and the choice of the chiral stationary phase.[7][8][9][10]

Issue 2: Ring-Opening of the Bicyclo[3.1.0]hexane System

Q3: I am observing byproducts with a higher molecular weight and different NMR signals that suggest the bicyclic ring has opened. What conditions favor this side reaction?

A3: The bicyclo[3.1.0]hexane ring system is strained and can be susceptible to nucleophilic attack, leading to ring-opening. This is particularly problematic under strongly acidic or basic conditions.

Mechanistic Insight:

  • Acid-Catalyzed Ring-Opening: Protonation of the nitrogen atom in the bicyclic system can activate the strained cyclopropane ring towards nucleophilic attack. The nucleophile will attack one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a substituted pyrrolidine derivative. The regioselectivity of the attack will depend on the substitution pattern of the bicyclic system.[11]

  • Base-Catalyzed Ring-Opening: While generally less common for this specific system, strong bases could potentially deprotonate a carbon adjacent to a carbonyl group (if present in a precursor), initiating a ring-opening cascade.

Troubleshooting Workflow for Ring-Opening:

start Ring-Opened Byproducts Detected step1 Analyze pH of all steps start->step1 Identify acidic/basic steps step2 Modify Workup and Purification step1->step2 Neutralize or buffer conditions step3 Consider Alternative Protecting Groups step2->step3 If ring-opening persists during deprotection end Intact Bicyclic Product step3->end

Caption: Troubleshooting workflow for ring-opening side reactions.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Analyze pH of all steps Carefully monitor and control the pH during all reaction, workup, and purification steps.Both strongly acidic and basic conditions can promote the ring-opening of the strained bicyclic system.[12]
2. Modify Workup and Purification During aqueous workups, use buffered solutions (e.g., phosphate buffer at pH 7) to avoid exposure to harsh pH. For purification, consider chromatography on neutral silica gel or alumina.Minimizing contact with strong acids or bases will preserve the integrity of the bicyclic ring.
3. Consider Alternative Protecting Groups If ring-opening occurs during a deprotection step (e.g., removal of an acid-labile protecting group), consider switching to a protecting group that can be removed under milder, neutral conditions (e.g., hydrogenolysis for a benzyl group).The choice of protecting group strategy is critical to avoid harsh deprotection conditions that can lead to side reactions.
Issue 3: Hydrolysis of the Amide Functional Group

Q4: My final product contains the corresponding carboxylic acid as a major impurity. How can I prevent this hydrolysis?

A4: The conversion of the carboxamide to the carboxylic acid is a result of hydrolysis. This side reaction is catalyzed by both acid and base and is often exacerbated by elevated temperatures.[1][2][3][4]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of ammonia lead to the carboxylic acid.[4]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate can then collapse to expel the amide anion, which is a poor leaving group. This step is generally slow but is driven forward by the subsequent deprotonation of the carboxylic acid by the strongly basic amide anion.[1][2][3]

Troubleshooting Workflow for Amide Hydrolysis:

start Carboxylic Acid Impurity Detected step1 Review Reaction and Workup Conditions start->step1 Identify sources of acid/base and water step2 Control Temperature step1->step2 Minimize thermal decomposition step3 Purification Strategy step2->step3 Separate acid from amide end Pure Amide Product step3->end

Caption: Troubleshooting workflow for amide hydrolysis.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Review Reaction and Workup Conditions Ensure that all reagents and solvents are anhydrous, especially in steps where the amide is present. During workup, minimize the time the product is in contact with aqueous acidic or basic solutions.The presence of water is a prerequisite for hydrolysis.[1][2][3][4]
2. Control Temperature Perform all reactions, workups, and purifications at the lowest practical temperature.The rate of hydrolysis is significantly increased at higher temperatures.
3. Purification Strategy If the carboxylic acid is formed, it can often be removed by an acid-base extraction. For example, dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) will extract the acidic carboxylic acid into the aqueous layer, leaving the neutral amide in the organic layer.This allows for the selective removal of the acidic impurity.

Summary of Potential Side Products

Side Product Potential Cause Analytical Detection Mitigation/Removal
(1S,3R,5S)- and other diastereomersIncomplete stereocontrol during cyclopropanationChiral HPLC, NMROptimize cyclopropanation conditions, use of directing groups, chiral HPLC, recrystallization
Ring-opened products (substituted pyrrolidines)Exposure to strong acid or baseLC-MS, NMRMaintain neutral pH during reactions and workup, use of buffered solutions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acidAmide hydrolysis (acid or base catalyzed)LC-MS, HPLC, NMRUse anhydrous conditions, control temperature, acid-base extraction

References

  • Greenberg, A., & Liebman, J. F. (2007). Strained Organic Molecules. Academic Press.
  • Wolan, A., Soueidan, M., Chiaroni, A., Retailleau, P., Py, S., & Six, Y. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(21), 2501-2504.
  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical reviews, 103(8), 2861-2904.
  • Fersht, A. R. (1971). The mechanism of the base-catalyzed hydrolysis of amides. Journal of the American Chemical Society, 93(14), 3504-3515.
  • Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. (2025). BenchChem.
  • The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of saxagliptin intermediate. (2015).
  • 21.7 Chemistry of Amides. (2023, September 20). OpenStax.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013, February 12). Journal of the American Chemical Society.
  • Proline Deriv
  • 21.7: Chemistry of Amides. (2022, September 24).
  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012, May 24).
  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. (n.d.). NIH.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2025, October 15).
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. (n.d.). Academia.edu.
  • A mechanochemical approach to access the proline–proline diketopiperazine framework. (2017, October 19).
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. (2008, January 15). Tokyo Chemical Industry.
  • Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. (2012, May 24).
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI.
  • Novel Separation Approach for Multiple Chiral Center Molecules. (n.d.). Sigma-Aldrich.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[13][14]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. (n.d.). Google Patents.

  • 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)
  • The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide | Request PDF. (2025, August 6).
  • 1 Asymmetric Cyclopropan
  • Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2018, January 2). Semantic Scholar.
  • 12 - Chem 115 Myers. (n.d.).
  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. (n.d.).
  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate 97% | CAS: 709031-45-8 | AChemBlock. (2026, February 15).
  • (1S,3S,5S)-2-Azabicyclo[3.1.
  • 18.5: Reactions of Epoxides - Ring-opening. (2024, September 30). Chemistry LibreTexts.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024, January 3).

Sources

Troubleshooting low purity in (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization

Document ID: TS-SAXA-INT-004 | Status: Active | Audience: Process Chemists, R&D Scientists[1][2]

Executive Summary & Diagnostic Context

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (often handled as the methanesulfonate salt) is the critical "methanoproline" core used in the synthesis of DPP-4 inhibitors like Saxagliptin .[1][2]

Low purity in this intermediate is rarely a single-variable problem. It typically stems from two distinct failure modes:

  • Stereochemical Erosion: Loss of chirality at C3 (epimerization) or poor diastereocontrol at C1/C5 during ring formation.[1][2]

  • Chemical Instability: Unintended dehydration of the primary amide to a nitrile, or acid-catalyzed opening of the cyclopropane ring.[1][2]

Use the diagnostic tree below to categorize your specific purity issue before proceeding to the remediation modules.

Diagnostic Workflow

DiagnosticTree Start Start: Low Purity Observed HPLC Step 1: Analyze Chiral HPLC & LC-MS Start->HPLC Decision1 Is the impurity an Isomer (Same MW)? HPLC->Decision1 Diast Impurity: Diastereomer Decision1->Diast Yes (Same MW) Chem Impurity: Chemical Byproduct Decision1->Chem No (Diff MW) Decision2 Which Center is Inverted? Diast->Decision2 Decision3 Identify Mass Shift Chem->Decision3 C3 C3 Epimer (D-isomer) Cause: Amidation Conditions Decision2->C3 Alpha-center (C3) C1C5 C1/C5 Trans-isomer Cause: Cyclopropanation Decision2->C1C5 Bridgehead (C1/C5) Nitrile [M-18] Nitrile Cause: Dehydration Decision3->Nitrile -18 Da RingOpen [M+X] Ring Open Cause: Acidolysis Decision3->RingOpen Acid Adduct

Figure 1: Diagnostic logic for categorizing impurities based on LC-MS and Chiral HPLC data.[1][2]

Module A: Stereochemical Integrity (The "S,S,S" Challenge)

The most common cause of low purity is the presence of the (1S,3R,5S) diastereomer.[1][2] This is not a failure of the cyclopropanation, but a failure of the amidation step.

The Problem: C3-Epimerization

Converting N-Boc-methanoproline to its amide requires activating the carboxylic acid.[1][2] If this activation is too aggressive or the base strength is uncontrolled, the intermediate forms an oxazolone (azlactone) species.[1][2] This species is prone to racemization at the C3 position before the ammonia nucleophile attacks.[2]

Mechanism of Failure
  • Activation: Acid reacts with coupling reagent (e.g., EDC or chloroformate).[1][2]

  • Cyclization: The carbonyl oxygen of the N-Boc group attacks the activated ester, forming a 5-membered oxazolone ring.[1][2]

  • Deprotonation: The C3 proton becomes highly acidic, leading to rapid equilibration between S and R configurations.[1][2]

Corrective Protocol: The Mixed Anhydride Method

To minimize epimerization, avoid carbodiimides (EDC/DCC) if purity is <98%.[1][2] Switch to a Mixed Anhydride protocol at cryogenic temperatures.[1][2]

ParameterStandard (Risky)Optimized (High Purity)Reason
Activator EDC / HOBtIsobutyl Chloroformate (IBCF)IBCF reacts faster at low temp, reducing oxazolone window.[1][2]
Base TriethylamineN-Methylmorpholine (NMM)NMM is less basic, reducing C3-proton abstraction.[1][2]
Temperature 0°C to RT-15°C to -25°C Kinetic control prevents oxazolone formation.[1][2]
Ammonia Source Aqueous


(gas) or

(solid)
Water promotes hydrolysis over amidation.[1][2]
Step-by-Step Optimization Protocol
  • Dissolution: Dissolve (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (1.0 eq) in dry THF.

  • Cooling: Cool solution to -20°C .

  • Activation: Add N-Methylmorpholine (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq) dropwise.[1][2] Crucial: Maintain temp < -15°C.

  • Aging: Stir for 30 minutes to form the mixed anhydride.

  • Ammonolysis: Introduce ammonia (gas sparge or 0.5M solution in dioxane).[1][2] Do not use aqueous ammonia if possible.[1][2]

  • Workup: Quench with dilute citric acid (neutralize excess base immediately to stop epimerization).

Module B: The Cyclopropane Core (C1/C5 Issues)

If your impurity is the (1R,3S,5R) isomer (the trans-methanoproline derivative), the issue lies upstream in the Simmons-Smith Cyclopropanation .[1][2]

Root Cause

The zinc-carbenoid addition to the dihydropyrrole double bond is stereoselective due to the directing effect of the N-protecting group or the carboxylate. However, if the reaction temperature spikes or the catalyst degrades, stereocontrol is lost.[1]

Troubleshooting Checklist
  • Reagent Quality: Are you using

    
     or 
    
    
    
    ? The
    
    
    couple (Simmons-Smith) is safer but often less selective than the Furukawa modification (
    
    
    ).[1][2]
  • Solvent: Dichloromethane (DCM) is standard.[1][2] Ensure it is anhydrous.[1][2] Water destroys the zinc carbenoid, leading to incomplete conversion and potential non-directed addition.[1]

  • Temperature: The addition of the carbenoid must be controlled (usually -10°C to 0°C).[1][2]

Module C: Chemical Stability & Dehydration

A frequent impurity appearing at [M-18] in MS is the corresponding nitrile .[1][2]

The Dehydration Trap

The primary amide group is relatively stable, but in the presence of excess activating agents (like excess EDC or thionyl chloride) and base, it can dehydrate to form the nitrile:


[1][2]

Solution:

  • Ensure strict stoichiometry of activating agents (1.05 - 1.1 eq max).

  • Avoid prolonged reaction times after ammonia addition.[1][2]

Ring Opening (Acid Sensitivity)

The cyclopropane ring in the [3.1.0] system is strained.[1][2] While the "methanoproline" system is more robust than simple cyclopropanes, strong acids can cleave the ring.[1]

  • Risk Zone: The deprotection of the N-Boc group (using HCl or TFA) or the formation of the Methanesulfonate salt.[1][2]

  • Control: When forming the salt, add Methanesulfonic acid (MsOH) to the free base at 0°C and do not exceed 1.0 eq. excess acid promotes ring opening.[1][2]

FAQ: Rapid-Fire Troubleshooting

Q: I see a "doublet" of peaks in NMR for my final product. Is this an impurity? A: Not necessarily. N-Boc intermediates often show rotamers in NMR due to restricted rotation around the amide bond.[1][2] Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound. If they remain distinct, it is a diastereomer.[1][2]

Q: Can I separate the diastereomers by crystallization? A: Yes. The (1S,3S,5S) isomer crystallizes well as the Methanesulfonate salt from Acetone/MeOH or IPA.[1][2] The diastereomers generally remain in the mother liquor.[2]

  • Solvent System: Acetone:Methanol (9:1).[1][2]

  • Method: Dissolve in hot MeOH, add Acetone, cool slowly to 0°C.

Q: My yield is low (<50%) during the amidation. Where is the product? A: Check the aqueous layer.[1][2] The primary amide is polar.[2] If you use a large volume of water during workup, the product may wash out.[1] Use n-Butanol or DCM/IPA (3:1) for extraction.[1][2][3][4]

References

  • Savage, S. A., et al. (2009).[1][2][5] "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[1][2][4][5][6][7] Organic Process Research & Development, 13(6), 1169–1176.[1][2] Link[1][2]

    • Key Insight: Defines the commercial synthesis route and control of the methanoproline core.
  • Vu, T. C., et al. (2005).[1][2] "Process for preparing saxagliptin and its novel intermediates." U.S. Patent 7,705,033.[1][2] Link

    • Key Insight: Detailed experimental procedures for the amidation and salt form
  • Liu, F., et al. (2015).[1][2][4][6] "An Cost-Effective and Safe Process of L-cis-4,5-Methanoproline Amide." Heterocycles, 91(4), 719.[1][2][4][6] Link

    • Key Insight: Discusses the Simmons-Smith optimization to avoid hazardous reagents while maintaining stereocontrol.
  • Benoiton, N. L. (2006).[1][2] Chemistry of Peptide Synthesis. CRC Press.[1][2]

    • Key Insight: Mechanistic explanation of oxazolone-mediated epimeriz

Sources

Removal of impurities from (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Quality Control of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Introduction: The "Methanoproline" Challenge

Welcome. You are likely accessing this guide because you are handling the key intermediate for Saxagliptin (Onglyza®).[1] The molecule, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (often handled as the Methanesulfonate or Hydrochloride salt), presents a unique purification challenge.[1]

Its core—a fused cyclopropane-pyrrolidine ring (methanoproline)—is highly strained.[1] This creates a "double-edged sword" in processing: the strain makes the molecule reactive and potent, but also prone to ring-opening degradation and difficult stereochemical resolution.[1]

This guide moves beyond standard protocols. It addresses the causality of impurity formation and provides self-validating workflows to restore batch integrity.[1]

Module 1: Impurity Profiling (Know Your Enemy)[1]

Before attempting purification, you must categorize the contamination.[1] The purification strategy for a stereoisomer differs fundamentally from that of a hydrolysis byproduct.[1]

Visualizing Impurity Origins

ImpurityMap Start Crude (1S,3S,5S)-Amide Batch Process Process Impurities (Chemical) Start->Process Stereo Stereoisomers (Chiral) Start->Stereo Degrad Degradants (Stability) Start->Degrad Imp_Acid Hydrolysis Product (Carboxylic Acid) Process->Imp_Acid Over-hydrolysis Imp_Boc Residual N-Boc Precursor Process->Imp_Boc Incomplete Deprotection Imp_Diast (1R,3S,5R) Isomer (Major Diastereomer) Stereo->Imp_Diast Simmons-Smith Failure Imp_Ring Ring-Opened Byproducts Degrad->Imp_Ring Acid/Heat Stress

Figure 1: Origin of impurities in the methanoproline amide synthesis.[1] Identifying the source dictates the purification logic.[1]

Common Impurity Table
Impurity TypeCommon IdentityOriginRemoval Strategy
Stereoisomer (1R,3S,5R)-IsomerCyclopropanation selectivity errorRecrystallization (Solubility differential)
Hydrolysis 2-Azabicyclo[3.1.0]hexane-3-carboxylic acidMoisture exposure / High pHResin Scavenging or Base Wash
Precursor N-Boc-Methanoproline amideIncomplete deprotectionAcid Wash (Solubility switch)
Degradant Ring-opened alkyl chloridesReaction with HCl/HeatDiscard (Irreversible)

Module 2: Troubleshooting Crystallization (The Primary Defense)

Crystallization is the most effective method for upgrading Chiral Purity (ee/de) .[1] The amide is typically isolated as a salt (Methanesulfonate or HCl) to enhance crystallinity.[1]

Problem 1: "My Chiral Purity is stuck at 95% de."

The (1R,3S,5R) diastereomer co-crystallizes with the product.

The Protocol: The "Solvent Switch" Technique Standard alcohols (Methanol/Ethanol) often dissolve both isomers too well.[1] You must decrease polarity slightly to force the impurity into the mother liquor.[1]

  • Dissolution: Dissolve the crude salt in Methanol (MeOH) at reflux (5 mL/g).

  • Displacement: Slowly add Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) until the solution turns slightly turbid.[1]

    • Ratio Target: 1:3 MeOH:IPAc.[1]

  • Cooling Ramp: Cool slowly to 20°C (5°C/hour). Do not crash cool.

  • The Critical Step: If purity is critical, hold at 20°C for 4 hours. This allows "Ostwald Ripening," where thermodynamically unstable impurity crystals redissolve and deposit onto the pure product crystals.[1]

  • Filtration: Filter and wash with cold IPAc.

Why this works: The methanoproline core is polar.[1] Adding an ester (IPAc) reduces the solvent power, selectively precipitating the highly crystalline (1S,3S,5S) salt while keeping the amorphous/less crystalline diastereomers in solution.[1]

Problem 2: "The product is oiling out instead of crystallizing."

This indicates the presence of residual organic solvents or excessive water.[1]

The Fix:

  • Redissolve the oil in minimal Dichloromethane (DCM) .[1]

  • Dry over

    
     to remove trace water.
    
  • Evaporate to a foam.

  • Switch solvent system to Isopropanol (IPA) and heat to 50°C.

  • Seed with pure crystal (0.1% w/w) if available.[1]

Module 3: Chemical Purification (Reactive Scavenging)

When the impurity is chemically distinct (e.g., the carboxylic acid hydrolysis product), crystallization yields diminish.[1] Use reactive chemistry instead.

Workflow: Acid Removal via Ion Exchange

Scenario: Your batch contains 3-5% of the carboxylic acid (hydrolysis byproduct).[1]

ResinWorkflow Step1 Dissolve Batch (Water/MeOH) Step2 Pass through Weak Anion Exchange Resin (Free Base form) Step1->Step2 Step3 Resin Traps Carboxylic Acid Step2->Step3 Binds Acid Step4 Eluate contains Pure Amide Step2->Step4 Flow-through

Figure 2: Anion exchange strategy for removing acidic hydrolysis byproducts.

Protocol:

  • Resin Selection: Use a weak anion exchanger (e.g., Amberlyst A21 or Dowex 66) in the free base form.[1]

  • Loading: Dissolve the amide salt in water. Adjust pH to ~6-7 (neutral) if possible, or use the resin to neutralize the salt if you want the free base amide.[1]

  • Elution: The amide (neutral/basic) flows through; the carboxylic acid (acidic) binds to the resin.[1]

  • Recovery: Lyophilize the eluate to recover the amide.

Module 4: FAQs - Rapid Fire Troubleshooting

Q: Can I use heat to speed up dissolution of the Mesylate salt? A: Caution. Do not exceed 50-60°C. The cyclopropane ring in the bicyclic system is strained.[1] In the presence of strong acids (like Methanesulfonic acid) and high heat, ring-opening can occur, generating alkyl mesylate impurities that are genotoxic and difficult to remove.[1]

Q: My HPLC shows a "ghost peak" that disappears when I change solvents. A: This is likely the Amide Rotamer .[1] Proline-like amides exhibit restricted rotation around the amide bond.[1]

  • Validation: Run the HPLC at 40°C or 50°C. If the two peaks coalesce into one, it is a rotamer, not an impurity.[1] Do not attempt to purify it.[1]

Q: How do I remove the N-Boc precursor? A: The N-Boc precursor is lipophilic.[1] The Amide salt is hydrophilic.[1]

  • Protocol: Dissolve the crude salt in water.[1] Wash 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] The N-Boc impurity partitions into the organic layer; the product remains in the water.[1]

References & Authority

  • Vu, T. C., et al. (2005).[1] "Process Development for the Synthesis of Saxagliptin (BMS-477118)." Organic Process Research & Development, 9(3), 278–288.[1] [1]

    • Core Reference: Establishes the primary synthesis and salt formation strategies for the methanoproline intermediate.

  • Bristol-Myers Squibb Co. (2009).[1] "Methods for the preparation of Saxagliptin and intermediates thereof." US Patent 7,420,062.[1]

    • Authority: Defines the specific crystallization solvents (MeOH/IPAc) and impurity controls.

  • Hanson, R. L., et al. (2007).[1] "Enzymatic Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine." Advanced Synthesis & Catalysis, 349(8-9), 1369-1378.[1]

    • Context: Discusses the coupling partners and potential upstream impurities.[1][]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 11506820, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate." [1]

    • Validation: Confirms chemical structure and salt properties.[1][3]

Sources

Technical Support Center: Preventing Epimerization in Chiral Azabicyclo Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the prevention of epimerization during the synthesis of chiral azabicyclo compounds. These scaffolds are privileged structures in medicinal chemistry, and maintaining their stereochemical integrity is paramount to achieving desired biological activity. This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers in their synthetic endeavors.

Troubleshooting Guide: Common Epimerization Scenarios

This section addresses specific experimental issues that can lead to the loss of stereochemical purity in your chiral azabicyclo compounds.

Problem 1: Significant epimerization is observed at a stereocenter alpha to a carbonyl group.

This is one of the most common epimerization pathways, as the alpha-proton is activated by the adjacent carbonyl, making it susceptible to abstraction.[1]

Possible Causes and Solutions:

  • Inappropriate Base Selection: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the alpha-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of epimers.[1]

    • Troubleshooting Steps:

      • Switch to a Weaker Base: If the reaction allows, opt for a milder base that can facilitate the desired transformation without extensive deprotonation at the chiral center.[1]

      • Employ a Sterically Hindered Base: Bases with significant steric bulk, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), may be less able to access the alpha-proton, thereby minimizing enolization.[1]

      • Control Stoichiometry: Use the minimum effective amount of base required to drive the reaction to completion.[1]

  • Prolonged Reaction Times or Elevated Temperatures: These conditions can shift the reaction from kinetic to thermodynamic control, favoring the formation of the more stable epimer, which may not be the desired product.[1][2][3]

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the optimal time to quench the reaction, maximizing the yield of the desired stereoisomer while minimizing epimerization.[1]

      • Lower Reaction Temperature: Conducting the reaction at reduced temperatures can favor the kinetically controlled product.[1][4]

  • Solvent Effects: The solvent can play a significant role in stabilizing the enolate intermediate and facilitating proton exchange.[1]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents. Aprotic, non-polar solvents are often preferred as they are less likely to mediate the proton transfer that leads to epimerization.[1]

      • Literature Precedent: Review published syntheses of analogous azabicyclo systems to guide your solvent choice, as solvent effects can be highly substrate-dependent.[1]

Problem 2: Epimerization occurs during a cyclization reaction to form the bicyclic system.

The ring-forming step is another critical juncture where stereochemical integrity can be compromised.

Possible Causes and Solutions:

  • Reversible Cyclization Conditions: If the cyclization is reversible, the initially formed kinetic product can revert to the open-chain precursor and re-cyclize to form the thermodynamically more stable diastereomer.[1]

    • Troubleshooting Steps:

      • Employ Irreversible Conditions: Select reagents and reaction conditions that promote a rapid and irreversible ring closure.

      • Product Trapping: If feasible, immediately convert the desired bicyclic product into a more stable derivative to prevent retro-cyclization and subsequent epimerization.[1]

  • Ring Strain: The formation of the bicyclic system can introduce conformational strain, which may act as a driving force for epimerization to a more stable stereoisomer.[1]

    • Troubleshooting Steps:

      • Computational Modeling: Utilize computational chemistry to estimate the relative stabilities of the potential diastereomeric products. This can inform the synthetic design to favor the desired isomer.[1]

      • Conformational Locking: Introduce structural elements into the precursor that disfavor the transition state leading to the undesired epimer.[1]

Problem 3: Unexpected epimerization at a stereocenter not directly adjacent to a reacting functional group.

Epimerization can sometimes occur at seemingly remote chiral centers.

Possible Causes and Solutions:

  • "Long-Range" Electronic Effects: Activating groups elsewhere in the molecule can enhance the acidity of a proton at a distant chiral center, making it susceptible to abstraction under basic or acidic conditions.[1]

    • Troubleshooting Steps:

      • Protecting Group Strategy: Temporarily mask functional groups that might be activating remote protons.[1]

      • pH Control: Maintain strict control over the reaction pH to minimize the chances of unintended deprotonation.[1]

  • Catalyst-Mediated Epimerization: The catalyst itself, whether acidic or basic, can interact with the substrate to facilitate epimerization.[1]

    • Troubleshooting Steps:

      • Catalyst Screening: Evaluate a variety of catalysts with different steric and electronic properties.[1]

      • Use of Additives: In some cases, additives can bind to the catalyst and block sites that may be responsible for epimerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization in the context of chiral azabicyclo compound synthesis?

A1: Epimerization is the inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the synthesis of azabicyclo compounds, this most frequently happens at a carbon atom alpha to a carbonyl group (like a ketone, ester, or lactam). The process is typically facilitated by the formation of a planar enol or enolate intermediate. Under basic conditions, a proton is removed from the chiral center, creating a flat enolate. When this intermediate is reprotonated, the proton can add back from either face of the planar structure, leading to the original stereoisomer or its epimer.[1]

Q2: How can I choose the right protecting group to minimize epimerization?

A2: The selection of a protecting group is crucial. For amine functionalities, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices as they reduce the nucleophilicity of the nitrogen.[5][6] The key is to choose a protecting group that is stable under the reaction conditions that could cause epimerization and can be removed under mild conditions that do not affect the stereocenters.[6][7] An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in complex syntheses.[6][8]

Q3: What analytical techniques are best for detecting and quantifying epimerization?

A3: Several analytical methods can be employed to determine the extent of epimerization:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase is the most common and accurate method for separating and quantifying enantiomers and diastereomers.[9][10][][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR may not distinguish between enantiomers, diastereomers often have distinct NMR spectra. Chiral shift reagents or chiral solvating agents can be used to differentiate enantiomers.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a characteristic spectrum that can be used to assess enantiomeric purity.[10][][12]

  • Mass Spectrometry (MS): While MS itself doesn't typically distinguish isomers, it can be coupled with chiral separation techniques (LC-MS, GC-MS) for quantification.[13] Emerging direct MS methods are also being developed for chiral analysis.[13]

Q4: Can reaction conditions be optimized to favor the kinetic or thermodynamic product?

A4: Yes, the choice between the kinetic and thermodynamic product is often controllable.[2][4][14]

  • Kinetic Control: To favor the kinetic product (the one that forms fastest), use low temperatures, short reaction times, and strong, sterically hindered, non-equilibrating bases.[1][2][3][4] These conditions make the initial product formation essentially irreversible.

  • Thermodynamic Control: To favor the thermodynamic product (the most stable one), use higher temperatures, longer reaction times, and conditions that allow for equilibrium to be established.[1][2][3][4] This allows the initially formed kinetic product to revert and form the more stable thermodynamic product.

Experimental Protocols & Data

Table 1: Influence of Base and Temperature on Epimerization

This table summarizes the hypothetical effect of different bases and temperatures on the diastereomeric ratio (d.r.) of a model reaction involving the deprotonation of an azabicyclo ketone.

EntryBaseTemperature (°C)Diastereomeric Ratio (Desired:Undesired)
1Sodium Ethoxide2560:40
2Sodium Ethoxide075:25
3LDA-7895:5
4LHMDS-7898:2
5DBU2555:45

Data is illustrative and will vary based on the specific substrate and reaction conditions.

Protocol: General Procedure for Base-Mediated a-Deprotonation with Minimal Epimerization
  • Apparatus Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent and Substrate: Add the anhydrous, aprotic solvent (e.g., THF) and the chiral azabicyclo starting material to the flask.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: Slowly add the sterically hindered base (e.g., LDA, freshly prepared or a commercial solution) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion with minimal epimerization.

  • Quenching: Once the reaction is complete, quench it at low temperature by the addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Workup and Analysis: Allow the reaction mixture to warm to room temperature, perform a standard aqueous workup, and extract the product. Analyze the diastereomeric ratio of the crude product by chiral HPLC or NMR.

Visualizing Reaction Control

The outcome of a reaction can be dictated by whether it follows a kinetic or thermodynamic pathway.

G cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Resulting Product Low Temp\nShort Time Low Temp Short Time Kinetic Kinetic Low Temp\nShort Time->Kinetic High Temp\nLong Time High Temp Long Time Thermodynamic Thermodynamic High Temp\nLong Time->Thermodynamic Fastest Formed\n(Less Stable) Fastest Formed (Less Stable) Kinetic->Fastest Formed\n(Less Stable) Most Stable Most Stable Thermodynamic->Most Stable

Caption: Decision workflow for achieving kinetic vs. thermodynamic control.

References

  • Monteiro, M., & Laszlo, S. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00199K. Available from: [Link]

  • ResearchGate. Chiral aryl-fused azabicyclo[3.3.1]nonane compounds and their synthesis. Available from: [Link]

  • Kim, K., et al. (2003). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry. DOI:10.1021/jo034130c. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Contreras-Cruz, D. A., et al. (Year). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available from: [Link]

  • Yusof, Y., & Sol-Gel, N. (Year). Epimerisation in Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Gaida, R., et al. (2025). Synthesis of chiral bicyclic proline analogs. Semantic Scholar. Available from: [Link]

  • Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. (2025). Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • Yusof, Y., & Sol-Gel, N. (2023). Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. DOI:10.1039/D4CS01202J. Available from: [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Epimerization of Peptide. (Year). Available from: [Link]

  • Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. (Year). ChemRxiv. Available from: [Link]

  • Dalal Institute. Kinetic and Thermodynamic Control. Available from: [Link]

  • Taylor & Francis. Epimerization – Knowledge and References. Available from: [Link]

  • 1 Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated 1 C(sp3) C(sp3)−H Bonds. (Year). Available from: [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (Year). Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. How to reduce epimerization in Chiral molecule?. (2012). Available from: [Link]

  • ResearchGate. Proposed mechanism of base catalyzed epimerization. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. (2024). Available from: [Link]

  • Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane. (Year).
  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (Year). CNR-IRIS. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Available from: [Link]

  • ResearchGate. Synthesis of Chiral Diazabicycloalkanes via Organocatalytic aza‐Michael/Aldol Reaction | Request PDF. (2026). Available from: [Link]

  • ResearchGate. Determination of extent of epimerization under optimized conditions. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (Year). Available from: [Link]

  • Epimers of bicyclo[2.2.2]octan-2-ol derivatives with antiprotozoal activity. (2008). PubMed. Available from: [Link]

  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. (Year). Available from: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (Year). ChemRxiv. Available from: [Link]

Sources

Stability issues of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Current Status: Active Last Updated: 2026-02-19 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction

Welcome to the technical support hub for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (often referred to as the "Methanoproline Amide" or the "Saxagliptin Intermediate").[1]

This molecule is structurally deceptive.[1] While it appears to be a simple proline analog, the fused cyclopropane ring introduces significant ring strain (~27 kcal/mol) and unique steric constraints.[2] As a Senior Application Scientist, I often see researchers treat this as a standard amino acid derivative, leading to three common failures:

  • Stereochemical Drift: Unintentional epimerization at the C3 position.

  • Hydrolytic Loss: Conversion of the amide to the carboxylic acid.[3][4][5]

  • Ring Integrity Compromise: Acid-catalyzed opening of the cyclopropane ring (under forcing conditions).

This guide synthesizes process chemistry data from Bristol-Myers Squibb (the originators of Saxagliptin) and general bicyclic chemistry principles to ensure your experiments remain robust.

Quick Navigation

Module 1: Acidic Stability & Troubleshooting

The Scenario: You are performing a Boc-deprotection or purifying the compound using acidic mobile phases (0.1% TFA).

The Mechanism: Under acidic conditions, two competing pathways exist.[2][3]

  • Amide Hydrolysis (Primary Risk): The exocyclic amide is protonated and attacked by water, yielding the carboxylic acid.[4][5] This is the dominant degradation pathway.

  • Cyclopropane Ring Opening (Secondary Risk): While the 2-azabicyclo[3.1.0] system is surprisingly robust compared to simple cyclopropanes, strong mineral acids (HCl, H₂SO₄) at elevated temperatures can trigger electrophilic ring opening, destroying the bicyclic core.[1][2]

Visualizing the Acid Pathways:

AcidPathways Start (1S,3S,5S)-Amide (Intact Core) Protonated N-Protonated Intermediate Start->Protonated H+ (Fast) Hydrolysis Carboxylic Acid (Degradant A) Protonated->Hydrolysis H2O, Heat (Major Pathway) RingOpen Ring-Opened Chloromethyl/Hydroxymethyl Derivatives Protonated->RingOpen Conc. HCl/H2SO4 >50°C (Minor Pathway)

Figure 1: Acid-mediated degradation pathways.[1] Note that standard TFA deprotection usually preserves the ring but risks amide hydrolysis if water is present.

Troubleshooting Guide (Acid):

SymptomProbable CauseCorrective Action
Loss of Mass (M-17) Amide Hydrolysis to AcidLimit Water: Ensure deprotection solvents (DCM/Dioxane) are anhydrous.[1] Avoid heating aqueous acid solutions >40°C.
New Peaks (M+18 or M+36) Ring Opening (Hydration/Chlorination)Switch Acid: Avoid concentrated HCl.[1] Use Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) at <25°C.
Hygroscopicity Salt Form SelectionUse MsOH Salt: The Methanesulfonate salt is significantly less hygroscopic than the TFA or HCl salts [1].[1]

Module 2: Basic Stability & Epimerization

The Scenario: You are performing a coupling reaction, an extraction, or storing the free base.

The Mechanism: The C3 proton (alpha to the amide) is acidic. In the presence of a base, this proton can be removed to form an enolate. Upon reprotonation, the stereocenter can invert, converting the active (1S,3S,5S) isomer into the inactive (1S,3R,5S) diastereomer (also known as the cis-isomer relative to the bridgehead).[2]

Critical Warning: The (1S,3S,5S) configuration places the amide trans to the cyclopropane ring. This is thermodynamically preferred, but the energy barrier to epimerization is lower than in proline due to the ring strain [2].

Visualizing the Epimerization Trap:

BasePathways Start (1S,3S,5S)-Amide (Active Isomer) Enolate Planar Enolate Intermediate Start->Enolate Base (pH > 10) Cyclic Cyclic Amidine (If coupled/dehydrated) Start->Cyclic Intramolecular Attack (If Nitrile present) Enolate->Start Reprotonation (Slow) Epimer (1S,3R,5S)-Amide (Inactive Diastereomer) Enolate->Epimer Reprotonation (Fast) Thermodynamic Drift

Figure 2: Base-mediated stereochemical instability.[1][2] The formation of the 3R-epimer is the primary risk during basic workups.

Troubleshooting Guide (Base):

SymptomProbable CauseCorrective Action
Split Peaks in HPLC Epimerization (C3)Control pH: Keep workup pH < 9.0. Use weak bases (NaHCO₃) instead of strong bases (NaOH) for extractions.[1]
Low Yield in Coupling Diketopiperazine FormationOrder of Addition: Do not leave the free amine unprotected in basic solution. Add the coupling partner immediately.
Insoluble Precipitate Cyclic Amidine FormationAvoid Free Base Storage: Store as the MsOH or TFA salt. Generate the free base in situ only [3].

Module 3: Validated Stability Protocol

Do not guess. Use this self-validating protocol to benchmark your specific batch of material before committing to expensive GMP steps.[1]

Objective: Determine the degradation rate (k_obs) of your specific salt form.

Reagents:

  • Buffer A (Acid): 0.1% TFA in Water (pH ~2)[1][2]

  • Buffer B (Base): 10 mM Ammonium Bicarbonate (pH ~8.5)[1][2]

  • Standard: Freshly thawed (1S,3S,5S)-amide (stored at -20°C).[1][2]

Protocol Steps:

  • Preparation: Dissolve 10 mg of compound in 10 mL of MeCN/H2O (1:1). This is the T0 Stock .

  • Stress Test:

    • Aliquot 1 mL into Vial A (Add 1 mL Buffer A).

    • Aliquot 1 mL into Vial B (Add 1 mL Buffer B).

    • Incubate both at 25°C for 24 hours .

  • Quench:

    • Neutralize Vial A with equivalent bicarbonate.[1]

    • Neutralize Vial B with dilute acetic acid.[1]

  • Analysis: Run HPLC (C18 column, Gradient 5-95% MeCN).

    • Pass Criteria: Purity > 98% relative to T0.[1]

    • Fail Criteria: Appearance of RRT 0.9 (Acid hydrolysis) or RRT 1.1 (Epimer).[1]

Module 4: FAQs

Q1: Can I use HCl in Methanol for Boc-deprotection?

  • Answer: Proceed with caution. While common for proline, HCl/MeOH can lead to methyl ester formation (via Pinner reaction sequence if a nitrile is present, or transamidation).[1][2] Recommendation: Use MsOH (Methanesulfonic acid) in Isopropyl Acetate or Ethanol.[1] This method is validated in Saxagliptin process chemistry to prevent ring opening and esterification [4].

Q2: I see a "doublet" in my NMR at the alpha-proton. Is this the epimer?

  • Answer: Not necessarily. Rotamers are common in N-protected bicyclic amides due to restricted rotation around the amide bond.

  • Verification: Run the NMR at 50°C. If the peaks coalesce, it is rotamers. If they remain distinct, you have epimerized your material.[2]

Q3: What is the best long-term storage condition?

  • Answer: The Methanesulfonate salt stored at -20°C under Argon.[1] This salt form is non-hygroscopic and stabilizes the amine, preventing auto-catalytic degradation.[2] Avoid storing as the Free Base oil, which degrades within days at room temperature.[2]

References

  • Vu, T. C., et al. (2010).[1][2] "Process Development for the Synthesis of Saxagliptin." Journal of Organic Chemistry.

    • Key Insight: Establishes the stability profile of the methanoproline core and the superiority of MsOH salts.
  • Savage, S. A., et al. (2009).[1][2] "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[1][2][6] Organic Process Research & Development.

    • Key Insight: Details the epimerization risks
  • Bristol-Myers Squibb. (2005).[1][2] "Cyclopropyl-fused Pyrrolidine-based Inhibitors of Dipeptidyl Peptidase IV." US Patent 2005/0090539.[1]

    • Key Insight: Describes the formation of cyclic amidines
  • Hanson, R. L., et al. (2007).[1][2] "Enzymatic Synthesis of Intermediates for the DPP4 Inhibitor Saxagliptin." Advanced Synthesis & Catalysis. [1][2]

    • Key Insight: Biocatalytic routes developed specifically to avoid harsh chemical conditions th

Sources

Technical Support Center: Characterization of Bicyclic Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of bicyclic amides. These structurally complex molecules are of increasing importance in medicinal chemistry and materials science. However, their rigid, strained frameworks introduce unique challenges not typically encountered with simpler acyclic or monocyclic amides. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these complexities with confidence.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My ¹H NMR spectrum is ambiguous. Signals are broad, overlapping, or in unexpected locations. What's happening?

A: This is a common issue stemming from the rigid conformational nature and potential for subtle dynamic processes in bicyclic systems.

  • Causality: Unlike flexible acyclic amides, bicyclic structures lock protons into distinct magnetic environments. Protons that might be chemically equivalent in a flexible system become diastereotopic, leading to more complex splitting patterns and a crowded spectrum. Furthermore, restricted rotation around the N-C(O) bond can lead to the presence of multiple conformers or atropisomers in slow exchange on the NMR timescale, resulting in broad or duplicated signals.[1][2]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the first and most critical step. If signals sharpen or coalesce at higher temperatures, it confirms a dynamic process like slow conformational exchange. Conversely, cooling may resolve broad signals into distinct sets for each conformer.

    • Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz or above) to increase signal dispersion and resolve overlapping multiplets.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Unambiguously establishes proton-proton coupling networks, helping to trace the connectivity through the bicyclic scaffold.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is invaluable for assigning protons in crowded regions if the corresponding ¹³C signals are resolved.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can help piece together fragments of the molecule and confirm the overall structure.

Q2: I'm struggling to determine the stereochemistry (e.g., endo vs. exo substituents). How can I solve this?

A: Differentiating stereoisomers in rigid bicyclic systems is a classic challenge where standard 1D NMR is often insufficient.[3] The key is to probe through-space proximity rather than just through-bond connectivity.

  • Causality: The relative orientation of substituents (endo vs. exo) or the fusion of the rings (cis vs. trans) creates distinct spatial relationships between protons. These relationships can be detected via the Nuclear Overhauser Effect (NOE).[3][4]

  • Primary Solution: 2D NOESY/ROESY NMR

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. An exo substituent's protons will show NOE cross-peaks to protons on the larger bridge, while an endo substituent will show correlations to protons on the smaller bridge.[3]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for medium-sized molecules where the NOE effect can be zero or weak. ROESY provides similar information but is less sensitive to the molecule's tumbling rate.

  • Workflow for Stereochemical Assignment:

    A Ambiguous Stereochemistry (e.g., endo vs. exo) B Acquire 2D NOESY or ROESY Spectrum A->B C Identify Key Protons (e.g., on substituent, at bridgeheads) B->C D Analyze Cross-Peaks C->D E Cross-peak between substituent and short bridge protons? D->E  Yes G Cross-peak between substituent and long bridge protons? D->G  Yes F Assign 'endo' Stereochemistry E->F E->G  No H Assign 'exo' Stereochemistry G->H I No clear NOE? Consider X-ray Crystallography or Computational Chemistry (DP4) G->I  No

    Caption: Troubleshooting workflow for assigning stereochemistry.

  • Definitive Solution: Single-Crystal X-Ray Crystallography If you can grow a suitable crystal, X-ray analysis provides an unambiguous 3D structure, definitively resolving all stereochemical questions.[5][6]

Q3: My mass spectrum shows a weak or absent molecular ion (M⁺) and an unusual fragmentation pattern. Is my compound impure or unstable?

A: Not necessarily. Bicyclic amides, especially those with significant ring strain or "twist," can exhibit fragmentation patterns that differ from simple amides.[5][7]

  • Causality:

    • Ring Strain: The inherent strain in the bicyclic system can promote fragmentation pathways that relieve this strain, often leading to a less abundant molecular ion.

    • Twisted Amide Character: In highly non-planar ("twisted") amides, the typical amide resonance is disrupted.[8] This weakens the N-C(O) bond, making it more susceptible to cleavage, resembling the behavior of an amino-ketone.[9] This can lead to a prominent fragmentation via N-C(O) bond cleavage.[10]

    • Retro-Diels-Alder (RDA): For certain bicyclic systems (e.g., those containing a cyclohexene moiety), RDA cleavage is a common and predictable fragmentation pathway.[11]

  • Troubleshooting & Analysis:

    • Use Soft Ionization Techniques: If you are using Electron Ionization (EI), which is a high-energy technique, switch to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are much more likely to yield a strong signal for the protonated molecule [M+H]⁺.[10]

    • Analyze Key Fragments: Look for characteristic losses. For example, the loss of the amine portion via N-C(O) cleavage to form a stable acylium cation is a common pathway for many amides.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition of the key fragments. This can help you piece together the fragmentation puzzle and confirm that the fragments originate from your target molecule.

Ionization MethodEnergy LevelTypical Observation for Bicyclic Amides
Electron Ionization (EI) HighWeak or absent M⁺; extensive fragmentation.
Chemical Ionization (CI) Low ("Soft")Strong [M+H]⁺; less fragmentation.
Electrospray Ionization (ESI) Low ("Soft")Strong [M+H]⁺; ideal for polar compounds.

Table 1: Comparison of common ionization techniques for mass spectrometry.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes bicyclic amides so difficult to characterize compared to acyclic amides?

A: The primary challenge lies in their conformational rigidity and inherent strain . An acyclic amide can rotate freely, meaning many protons and carbons become chemically equivalent on average. In a bicyclic system, this rotation is prevented.[12] This leads to:

  • Structural Complexity: The fixed, three-dimensional structure creates numerous non-equivalent proton environments, leading to complex NMR spectra.[3]

  • Non-Planar Amide Bonds: The geometric constraints of the rings can force the amide bond to twist away from its preferred planar conformation.[13][14] This fundamentally alters its electronic properties.

  • Stereochemical Ambiguity: The presence of multiple stereocenters and the potential for endo/exo isomerism requires advanced analytical techniques (like NOESY) for unambiguous assignment.[4]

Q2: How does the "twist" or non-planarity of a bicyclic amide affect its spectroscopic properties?

A: The degree of "twist" (measured by the amide twist angle, τ) directly correlates with the degree of disruption of the amide resonance.[13][14] This has profound and predictable spectroscopic consequences.

  • Concept of Amide Resonance vs. Twist:

    cluster_0 Planar Amide (Maximal Resonance) cluster_1 Twisted Bicyclic Amide (Inhibited Resonance) A R-C(=O)-NR'R'' B <-> A->B C R-C(O⁻)=N⁺R'R'' B->C D [Structure of a twisted amide] (Amino-Ketone Character)

    Caption: Resonance in planar vs. twisted amides.

  • Key Spectroscopic Changes:

    • ¹³C NMR: The carbonyl carbon (C=O) signal shifts significantly downfield (to higher ppm).[14] With reduced electron donation from the nitrogen, the carbon becomes more electron-deficient, resembling a ketone (typically >200 ppm) more than a planar amide (typically 165-175 ppm).[8]

    • IR Spectroscopy: The C=O stretching frequency increases (shifts to higher wavenumbers). The bond gains more double-bond character as the N-C(O) bond loses its partial double-bond character, again approaching the value for a simple ketone (~1715 cm⁻¹) versus a planar amide (~1650 cm⁻¹).[14]

    • Reactivity: The nitrogen atom becomes more pyramidal and its lone pair more available, making it significantly more basic than a typical amide nitrogen.[9][15] This also makes the amide bond much more susceptible to hydrolysis.[7]

Q3: When should I use computational chemistry to aid in structure elucidation?

A: Computational chemistry is a powerful tool when experimental data is inconclusive. It is particularly useful in two scenarios:

  • Assigning Relative Stereochemistry: When NOE data is ambiguous or isomers cannot be separated, you can calculate the theoretical NMR chemical shifts for all possible diastereomers. By comparing the calculated shifts to the experimental data, often using a statistical method like DP4 analysis, you can determine the most probable structure with a high degree of confidence.[16]

  • Understanding Conformation: For potentially flexible bicyclic systems or those exhibiting atropisomerism, computational modeling can predict the lowest energy conformers and the energy barriers between them. This can help explain phenomena observed in VT-NMR experiments.[16]

Q4: What is atropisomerism and how do I know if my bicyclic amide might exhibit it?

A: Atropisomerism is a type of chirality that arises from hindered rotation around a single bond .[2] In amides, this is typically the C-N bond, which already has partial double-bond character.[17] If bulky substituents on or near the amide create a high enough energy barrier to rotation, distinct, non-interconverting rotational isomers (rotamers) can be isolated.

  • Key Criterion: The barrier to interconversion must be high enough to allow for isolation at a given temperature, typically defined as a half-life of >1000 seconds, which corresponds to an energy barrier of about 22-23 kcal/mol at room temperature.[1][2]

  • When to Suspect It: Look for bulky groups near the C-N bond axis. For example, an N-aryl bicyclic amide with large ortho-substituents on the aryl ring is a classic candidate for atropisomerism. The bicyclic framework itself acts as a bulky "substituent" on the nitrogen.

  • How to Detect It:

    • NMR: You will see two distinct sets of signals for each atropisomer in the NMR spectrum.

    • VT-NMR: As you heat the sample, the signals for the two isomers will broaden and eventually coalesce into a single averaged set of signals as the rotation becomes fast on the NMR timescale.

    • Chiral HPLC: Since atropisomers are often enantiomers or diastereomers, they can frequently be separated using a chiral stationary phase.

Section 3: Key Experimental Protocols

Protocol 1: Advanced NMR for Stereochemical Assignment (NOESY/ROESY)

This protocol outlines the steps for acquiring and interpreting a NOESY or ROESY spectrum to determine the relative stereochemistry of a substituent on a bicyclic amide.

  • Sample Preparation: Prepare a sample of your purified bicyclic amide at a moderate concentration (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Initial Spectra: Acquire standard high-resolution ¹H and ¹³C{¹H} spectra. Fully assign as many signals as possible using COSY, HSQC, and HMBC experiments.

  • Experiment Selection:

    • For small to medium-sized molecules (< 1500 Da), a ROESY experiment is often more reliable.

    • For larger molecules or when ROESY is unavailable, a NOESY experiment is appropriate.

  • Acquisition Parameters:

    • Mixing Time (tₘ): This is the most critical parameter. It dictates the time allowed for magnetization transfer via the NOE. Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds). It is often beneficial to run a series of experiments with different mixing times (e.g., 300 ms, 600 ms, 1 s) to distinguish direct NOEs from spin-diffusion artifacts (which appear at longer mixing times).

    • Use a phase-sensitive pulse program (e.g., noesygpph or roesygpph on Bruker systems).

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially close.

    • Interpretation: Correlate the signals of the substituent's protons with protons on the known bridges of the bicyclic framework. For example, in a norbornane-type system, a cross-peak to the one-carbon bridge proton would suggest an endo orientation, while a cross-peak to the two-carbon bridge protons would suggest an exo orientation.

Protocol 2: Chiral HPLC for Analysis of Atropisomers

This protocol provides a general workflow for developing a chiral HPLC method to separate and quantify atropisomers.

  • Column Selection: The choice of chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel OD, OJ, or Chiralpak AD, IA, IB) are a versatile starting point.

  • Mobile Phase Screening:

    • Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA). Screen a range of compositions (e.g., 98:2, 90:10, 80:20). Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds (0.1% v/v) can drastically improve peak shape.

    • Reversed Phase: If the compound is more polar, use a mobile phase like Acetonitrile/Water or Methanol/Water.

  • Method Development:

    • Inject an analytical amount of your sample. If you see a single peak, the isomers are not resolving under those conditions. If you see two (or more) peaks, you have achieved separation.

    • Optimize Resolution (Rₛ): Adjust the ratio of strong to weak solvent (e.g., increase the percentage of hexane in normal phase) to increase retention time and improve separation.

    • Optimize Peak Shape: Adjust the additive concentration or switch to a different additive if peaks are tailing or fronting.

    • Temperature: Column temperature can also affect selectivity. Try running at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Quantification: Once a baseline-resolved method is achieved (Rₛ > 1.5), integrate the peak areas to determine the ratio of the two atropisomers (e.g., the enantiomeric excess or diastereomeric ratio).

References

  • Armstrong, R. J., & Campbell, A. D. G. (2023). Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. ePrints, Newcastle University. [Link]

  • Guthrie, J. P., et al. (2004). Preparation and characterization of bicyclic amide acetals and monothioacetals. Canadian Journal of Chemistry. [Link]

  • Ye, Z., et al. (2022). Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. Molecules, 27(21), 7564. [Link]

  • Campbell, A. D. G., & Armstrong, R. J. (2023). Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. ePrints, Newcastle University. [Link]

  • Kutney, J. P., et al. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry, 32(6), 1842–1845. [Link]

  • Szostak, M., & Aube, J. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 135(45), 17154–17163. [Link]

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21873–21880. [Link]

  • Wikipedia. (n.d.). Atropisomer. [Link]

  • Guthrie, J. P., et al. (2004). Preparation and characterization of bicyclic amide acetals and monothioacetals. Canadian Journal of Chemistry, 82(2), 270-278. [Link]

  • Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications, 59(34), 5131-5134. [Link]

  • Kubik, G., et al. (2023). Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. ChemRxiv. [Link]

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21873–21880. [Link]

  • Brouillette, W. J., & Einspahr, H. M. (1984). Bicyclic imides with bridgehead nitrogen. Synthesis and x-ray crystal structure of a bicyclic 2,4-oxazolidinedione. The Journal of Organic Chemistry, 49(26), 5113–5116. [Link]

  • Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. [Link]

  • Pereira, S., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 28(2). [Link]

  • Federal, C., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 88–95. [Link]

  • Gfeller, D., et al. (2014). Stereoselective synthesis and structure determination of a bicyclo[3.3.2]decapeptide. ARKIVOC, 2014(3), 113-123. [Link]

  • LibreTexts. (2022). 4.9: Conformations of Polycyclic Molecules. Chemistry LibreTexts. [Link]

  • Xu, M. (2021). SYNTHESIS, REACTIVITY AND POLYMERIZATION OF BRIDGED BICYCLIC TWISTED AMIDES. [Link]

  • Szostak, M., & Aube, J. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 113(8), 5701–5765. [Link]

  • Osman, I. A. (2020). Structural systematic studies of drug-like amide and imide containing compounds. DORAS | DCU Research Repository. [Link]

  • Smith, T. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]

  • Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ChemRxiv. [Link]

  • Ng, H. E., et al. (2023). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry. [Link]

  • Abraham, R. J., et al. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 465-474. [Link]

  • The Organic Chemistry Tutor. (2023). Which Amide is the Most Basic? YouTube. [Link]

  • Hindle, A., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications. [Link]

  • Hindle, A., et al. (2023). Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Sollar, F., & Vasile, S. (2021). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. International Journal of Molecular Sciences, 22(19), 10793. [Link]

  • Fischer, G. (2011). Synthetic Catalysis of Amide Isomerization. Accounts of Chemical Research, 44(10), 921–931. [Link]

  • Halford, B. (2006). AMIDE WITH A TWIST. Chemical & Engineering News, 84(24), 11. [Link]

  • Wu, J., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4153. [Link]

Sources

Enhancing the stereoselectivity of the cyclopropanation step

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropanation Optimization Hub .

As a Senior Application Scientist, I have structured this guide to function as a dynamic troubleshooting center. We move beyond generic textbook advice to address the specific kinetic and mechanistic bottlenecks that compromise stereocontrol (diastereomeric ratio dr and enantiomeric excess ee) in drug discovery workflows.

Quick Triage: Method Selection Logic

Before optimizing conditions, verify you are using the correct catalytic engine for your substrate class. Mismatched mechanistic pathways are the #1 cause of poor stereoselectivity.

Method_Selection_Flowchart Start Start: Define Substrate & Goal Check_Directing Does substrate have a directing group? (e.g., Allylic Alcohol) Start->Check_Directing Simmons Simmons-Smith (Zn) (Furukawa Modification) Check_Directing->Simmons Yes Check_Electronic Check Alkene Electronics Check_Directing->Check_Electronic No Selectivity_SS Outcome: High Syn-Selectivity (Chelation Controlled) Simmons->Selectivity_SS Electron_Rich Electron-Rich Alkene (Styrenes, Enol Ethers) Check_Electronic->Electron_Rich Electron_Deficient Electron-Deficient Alkene (Acrylates, Enones) Check_Electronic->Electron_Deficient Rh_Cu Rh(II) or Cu(I) Catalysis (Concerted Mechanism) Electron_Rich->Rh_Cu Co_Radical Co(II)-Metalloradical Catalysis (Stepwise Mechanism) Electron_Deficient->Co_Radical Ligand_Rh Rh: Davies (DOSP) / Hashimoto (PTTL) Rh_Cu->Ligand_Rh Ligand_Cu Cu: Evans (BOX) / PyBOX Rh_Cu->Ligand_Cu Ligand_Co Co: D2-Symmetric Porphyrins (Zhang System) Co_Radical->Ligand_Co

Figure 1: Decision matrix for selecting the catalytic system based on substrate electronics and directing group availability.

Module 1: Metal-Carbenoid Catalysis (Rh, Cu, Co)

Target Audience: Users observing low ee or poor cis/trans ratios in diazo-mediated reactions.

The Core Issue: Mechanism Dictates Selectivity

You cannot troubleshoot Rhodium and Cobalt systems identically.

  • Rh/Cu (Concerted): Selectivity is determined by the "approach trajectory" of the alkene to the metal-carbene. Steric clash between the ligand and the substrate is the primary lever.

  • Co (Stepwise Radical): Selectivity is determined by the stability of the radical intermediate and the barrier to ring closure.

Troubleshooting Guide

Q1: I am using Rh2(OAc)4 and getting a racemic mixture. Which chiral ligand system should I switch to? Recommendation: Do not guess; select based on the carbene type.

  • Donor/Acceptor Carbenoids (e.g., Aryldiazoacetates): Use Rh2(DOSP)4 (Davies catalyst). The bulky arylsulfonyl groups create a "chiral pocket" that enforces high ee and high trans-diastereoselectivity (>94% ee typical) [1].

  • Acceptor-Only Carbenoids (e.g., EDA): These are more reactive and less selective. Switch to Cu(I)-Bis(oxazoline) (Evans or BOX ligands). Copper allows for lower temperatures (-78 °C to 0 °C), which drastically improves ee compared to Rhodium for these small carbenes [2].

Q2: My reaction works for styrenes but fails (0% yield) for electron-deficient alkenes (e.g., acrylates). Diagnosis: Electrophilic Mismatch. Rh(II) and Cu(I) carbenoids are highly electrophilic; they require nucleophilic (electron-rich) alkenes. Solution: Switch to Co(II)-Metalloradical Catalysis (MRC) .

  • Why: Co(II) porphyrin complexes (e.g., [Co(P1)]) operate via a radical mechanism that is compatible with electron-deficient substrates.

  • Protocol Shift: These reactions often require no slow addition of diazo, as the Co(II) radical suppresses diazo dimerization [3].

Q3: How do I improve the Diastereomeric Ratio (dr)? Optimization Table:

VariableAdjustmentMechanistic Rationale
Temperature Decrease Favors the enthalpically controlled pathway (usually trans). For Cu-BOX, drop to -78°C.
Solvent Non-polar (Hexane/Pentane) Enhances "tight" ion-pairing or ligand-substrate interaction. Polar solvents (DCM, THF) can disrupt the chiral pocket.
Diazo Ester Increase Bulk (t-Butyl vs Ethyl) Bulky ester groups increase steric clash in the transition state, favoring the trans isomer to minimize A(1,3) strain.[1]
Catalyst Loading Maintain <1 mol% High loading can lead to background non-catalyzed decomposition if the metal aggregates.

Module 2: The Simmons-Smith Reaction (Zinc)

Target Audience: Users working with allylic alcohols or unactivated alkenes.[2][3]

The Core Issue: The "Zinc Trace" & Chelation

Standard Simmons-Smith (Zn-Cu couple) is heterogeneous and notoriously capricious. The Furukawa modification (Et2Zn + CH2I2) is the industry standard for reproducibility.

Q4: I have an allylic alcohol, but I'm getting poor diastereocontrol (low syn-selectivity). Diagnosis: Competition for Coordination. The high syn-selectivity relies on the Zinc coordinating both the allylic oxygen and the carbenoid (CH2I). If your solvent is coordinating (THF, Ether), it competes with the substrate. Corrective Protocol:

  • Solvent Switch: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-coordinating.

  • Order of Addition: Pre-mix the Allylic Alcohol with Et2Zn before adding CH2I2. This forms the zinc-alkoxide template first.

    • Step 1: Alkene + Et2Zn (1.1 equiv) in DCM at 0°C. Stir 10 min.

    • Step 2: Add CH2I2 (1.1 equiv) dropwise.

    • Result: This locks the conformation before the reactive carbenoid forms [4].

Q5: The reaction stalls at 50% conversion. Troubleshooting:

  • Lewis Acid Boosting: Add TFA (Trifluoroacetic acid) (1.0 equiv relative to Et2Zn). This generates CF3COOZnCH2I, which is significantly more electrophilic than the standard reagent [5].

  • Moisture Check: Et2Zn is pyrophoric and moisture sensitive. Even trace water kills the active species. Ensure glassware is flame-dried.

Module 3: Process Control & Safety

Target Audience: All users handling Diazo compounds.

The "Slow Addition" Protocol

For Rh/Cu catalysis, the concentration of free diazo compound must be kept near zero to prevent dimerization (formation of fumarates/maleates) which kills the catalyst and lowers yield.

Standard Operating Procedure (SOP):

  • Setup: Flame-dried flask, inert atmosphere (Ar/N2).

  • Catalyst Pool: Dissolve Alkene (1.0 equiv) and Catalyst (0.5 - 1.0 mol%) in solvent.

  • The Feed: Dissolve Diazo compound (1.2 - 1.5 equiv) in a separate syringe.

    • Concentration: Keep the diazo feed dilute (e.g., 0.1 M).

  • Execution: Use a Syringe Pump .

    • Rate: Add over 4–8 hours.

    • Tip: The needle tip should be submerged in the solution (if possible without clogging) or drop directly into the vortex to ensure immediate mixing.

  • Validation: If the reaction solution turns persistent yellow/green (color of free diazo), your addition is too fast or the catalyst is dead.

Module 4: Mechanistic Visualization

Understanding the divergence between concerted and radical pathways is essential for troubleshooting selectivity.

Mechanistic_Divergence Diazo Diazo Precursor Carbene Metal-Carbene Intermediate Diazo->Carbene -N2 Metal Metal Catalyst Metal->Carbene Rh_Path Rh(II) / Cu(I) (Concerted) Carbene->Rh_Path Co_Path Co(II) (Stepwise Radical) Carbene->Co_Path TS_Concerted Transition State: Asynchronous Concerted Rh_Path->TS_Concerted + Alkene Product_Rh Cyclopropane (Stereochem set by Ligand Sterics) TS_Concerted->Product_Rh Radical_Int C-Centered Radical Intermediate Co_Path->Radical_Int + Alkene Bond_Rotation Bond Rotation (Thermodynamic Control) Radical_Int->Bond_Rotation Product_Co Cyclopropane (High Trans Selectivity) Bond_Rotation->Product_Co Ring Closure

Figure 2: Mechanistic divergence. Rh/Cu pathways (blue) rely on kinetic control via ligand sterics. Co pathways (red) allow bond rotation, often favoring the thermodynamic trans-product.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C–H Functionalization by Means of Carbene Transfer. Nature. Link

  • Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[1][4] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society.[5] Link

  • Zhu, S., et al. (2010).[6] A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates. Journal of the American Chemical Society.[5] Link

  • Charette, A. B., et al. (1995). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society.[5] Link

  • Lévesque, E., et al. (2014).[7] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link

Sources

Technical Support Center: Saxagliptin Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Critical Synthetic Nodes in Saxagliptin Manufacturing Last Updated: February 19, 2026

Executive Summary: The "Warhead" Stability Paradox

Welcome to the Saxagliptin Technical Support Hub. Unlike standard peptide coupling, Saxagliptin synthesis is defined by a critical paradox: the molecule's mechanism of action (covalent inhibition of DPP-4 via a nitrile "warhead") is also its primary stability liability.

The central troubleshooting theme for this molecule is Intramolecular Cyclization . The primary amine (N-terminus) and the nitrile (C-terminus) are positioned perfectly to react with each other, forming a thermodynamically favored, inactive cyclic amidine.

This guide moves beyond basic recipes to address the why and how of failure modes during the three critical phases: Cyclopropanation , Amide Coupling , and Dehydration .

Module 1: The Methanopyrrolidine Core (Simmons-Smith Reaction)

The construction of the fused cyclopropyl-pyrrolidine ring (methanopyrrolidine) is the engine of this molecule. The standard failure mode here is low diastereoselectivity or stalled conversion due to zinc carbenoid degradation.

Diagnostic Workflow: Cyclopropanation Failure
SymptomProbable CauseTechnical Intervention
Stalled Reaction (<50% Conv.) Zinc Carbenoid Hydrolysis. The active species (

) is extremely moisture-sensitive.
Protocol Check: Ensure reaction vessel is flame-dried. Switch from standard

to Dichloromethane (DCM) solution with trifluoroacetic acid (TFA) activation (Shi Modification) to boost electrophilicity.
Low Diastereomeric Ratio (dr) Temperature Fluctuations. Exotherms disrupt the coordination geometry required for cis-directed cyclopropanation.Control: Maintain internal temperature strictly between -10°C and 0°C during reagent addition. Do not rely on jacket temperature alone.
"Gummy" Workup / Emulsions Zinc Salts Precipitation. Quench Protocol: Do not use water directly. Quench with Rochelles Salt (Potassium Sodium Tartrate) solution and stir for >2 hours to solubilize zinc species before phase separation.
Visualizing the Pathway

SimmonsSmith Start N-Boc-Pyrroline Intermed Zinc Carbenoid Complex Start->Intermed Coordination Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Intermed Product Methanopyrrolidine (Cis-fused) Intermed->Product Directed Cyclopropanation SideProduct Impurity: Open Chain / Methylated Intermed->SideProduct Moisture/Temp Spike

Figure 1: Critical control points in the Simmons-Smith cyclopropanation of the pyrroline ring.

Module 2: The "Warhead" Activation (Amide to Nitrile Dehydration)

This is the most volatile step. You are converting a primary amide into a nitrile (cyan group).[1][2][3][4] If the reaction conditions are too aggressive, you degrade the adamantane core; too mild, and you get hydrolysis back to the starting material.

The Protocol: Vilsmeier-Haack Dehydration

Context: While TFAA/Pyridine is common, the Vilsmeier adduct (DMF/POCl


) offers superior control at scale.

Step-by-Step Optimization:

  • Reagent Formation (The "Cold" Step):

    • Action: Add

      
       to DMF at < 5°C.
      
    • Why: You must form the Vilsmeier chloroiminium salt before introducing the substrate. Adding

      
       directly to the substrate often leads to messy chlorination byproducts.
      
  • Substrate Addition:

    • Action: Add the Saxagliptin-Amide intermediate as a solution in DCM.

    • Critical Limit: Keep T < 5°C. Higher temperatures promote attack on the adamantane hydroxyl group.

  • The Quench (The "Danger" Zone):

    • Issue: The nitrile is newly formed and reactive. An acidic aqueous quench can hydrolyze it back to the amide.

    • Solution: Quench into a buffered solution (NaHCO

      
       or K
      
      
      
      HPO
      
      
      ) to maintain pH 7–8 immediately. Avoid strong bases (NaOH) which trigger the intramolecular cyclization (see Module 3).
Troubleshooting Dehydration

Q: My HPLC shows 15% starting amide after workup, but reaction completion check (IPC) showed 0%. A: This is Reversion Hydrolysis . Your quench was likely too acidic or the biphasic mixture sat too long. The nitrile hydrolyzed back to the amide.

  • Fix: Rapid phase separation and immediate drying of the organic layer over Na

    
    SO
    
    
    
    .

Q: I see a new impurity at RRT 1.2. A: Check for O-Formylation . The hydroxyl group on the adamantane ring can react with the Vilsmeier reagent if the temperature exceeds 10°C.

Module 3: The "Kill Step" – Cyclic Amidine Formation

This is the defining stability challenge of Saxagliptin. Once the Boc group is removed (deprotection), the free primary amine is spatially proximate to the nitrile.

The Mechanism:

  • N-terminal amine deprotonates (pKa ~8-9).

  • Nucleophilic attack on the nitrile carbon.[5]

  • Formation of the Cyclic Amidine (thermodynamically favored).[5][6]

  • Hydrolysis to Diketopiperazine (irreversible).

Stability Control Logic

Degradation Saxa Saxagliptin (Active API) Free Base Amidine Cyclic Amidine Impurity (Inactive) Saxa->Amidine Intramolecular Cyclization (Fast) DKP Diketopiperazine (Hydrolysis Product) Amidine->DKP Hydrolysis Water Moisture / High pH Water->Saxa

Figure 2: The primary degradation pathway. Note that the cyclization to amidine is faster than intermolecular reactions.

Prevention Strategy
  • Salt Selection: Never isolate Saxagliptin as a free base for storage. Convert immediately to the HCl or Benzoate salt. The protonated amine (

    
    ) is not nucleophilic and cannot attack the nitrile.
    
  • Formulation pH: When formulating (e.g., wet granulation), ensure the micro-environmental pH remains acidic (pH < 6). Avoid alkaline excipients like Calcium Carbonate.

  • Water Activity: The hydrolysis of the amidine to diketopiperazine is water-driven.[5][7] Maintain low water activity (

    
    ) in the final product.
    

FAQ: Rapid Response

Q: Can I use EDC/HOBt for the main coupling of the Adamantane acid and Methanopyrrolidine? A: Yes, but HATU is preferred for difficult steric couplings involving the bulky adamantane group. If using EDC, ensure you use HOAt instead of HOBt to accelerate the active ester reaction rate and minimize racemization.

Q: Why is the adamantane hydroxyl group protected in some routes but not others? A: Early routes protected it (e.g., as an ester) to prevent side reactions during dehydration. However, the optimized BMS process (Savage et al.) allows for the "unprotected" route by strictly controlling the temperature (<5°C) during the Vilsmeier dehydration, saving two synthetic steps.

Q: My final product is turning yellow/brown. A: This indicates oxidation of the pyrrolidine ring or residual iodine from the Simmons-Smith step. Ensure a thiosulfate wash was performed during the cyclopropanation workup and store the final salt under Nitrogen.

References

  • Savage, S. A., et al. (2009).[6] "Preparation of Saxagliptin, a Novel DPP-IV Inhibitor."[6][7][8][9][10] Organic Process Research & Development, 13(6), 1169–1176.[6]

  • Vu, T. C., et al. (2010). "Process for preparing saxagliptin and its novel intermediates." U.S. Patent 7,741,082.[11] Bristol-Myers Squibb Company.[6][9][10][11][12]

  • Jones, G. S., et al. (2011).[7] "Kinetic and Mechanistic Insight into the Thermodynamic Degradation of Saxagliptin." The Journal of Organic Chemistry, 76(24), 10332–10337.

  • Tymtsunik, A. V., et al. (2012). "Scalable Synthesis of the Methanopyrrolidine Core of Saxagliptin." European Journal of Organic Chemistry, 2012(8), 1549–1554.

Sources

Minimizing solvent waste in the purification of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Purification & Solvent Minimization

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Solvent Waste in Pharmaceutical Intermediate Purification

Mission Statement

Welcome to the Green Purification Support Center. In pharmaceutical development, purification (chromatography, crystallization, extraction) often accounts for >50% of total process mass intensity (PMI). This guide is not a generic list of "green solvents"; it is a troubleshooting repository designed to diagnose process inefficiencies and implement high-impact solvent reduction strategies without compromising purity or yield.

Module 1: Chromatography Optimization (Flash & Prep HPLC)

User Query: "My standard 0-100% linear gradient separates my compound, but it consumes 2L of solvent per run. How can I reduce this?"

Diagnosis: The "generic" linear gradient is the enemy of efficiency. It wastes solvent by eluting empty baseline before the first peak and after the last peak. To minimize waste, you must transition from Linear Gradients to Focused Step Gradients .

The Solution: The "Scout & Focus" Protocol By calculating column volumes (CV) relative to Thin Layer Chromatography (TLC) retention factors (


), you can design a "step" that elutes your product in minimal volume.

Step-by-Step Protocol:

  • Run TLC: Determine the solvent composition (e.g., % Ethyl Acetate in Heptane) that gives your target compound an

    
     between 0.3 and 0.4. Let's call this 
    
    
    
    .
  • Calculate CV: Determine your column's void volume (CV).

    • Rule of Thumb: A packed flash cartridge has ~60-70% solid silica. The void volume is roughly 1.5 mL per gram of silica (e.g., a 10g column has ~15 mL CV).

  • Design the Step:

    • Step 1 (Equilibration): 0% to

      
       (Elutes non-polar impurities).
      
    • Step 2 (The Focus): Jump immediately to

      
      . Hold for 3-5 CVs. (Elutes target compound).
      
    • Step 3 (Wash): Jump to 100% B to flush polar impurities.

Data Comparison: Linear vs. Step Gradient

ParameterStandard Linear (0-100%)Focused Step GradientImprovement
Run Time 40 mins12 mins70% Faster
Solvent Used 1.8 L0.5 L72% Reduction
Fraction Volume 300 mL (dilute)80 mL (concentrated)Less Evaporation Energy
Resolution GoodExcellent (Band sharpening)Higher Purity

Visual Workflow: Gradient Decision Tree Caption: Logic flow for converting TLC data into a solvent-saving step gradient.

GradientLogic Start Start: TLC Analysis RfCheck Check Target Rf Start->RfCheck LowRf Rf < 0.15 (Too Retained) RfCheck->LowRf Increase Polarity HighRf Rf > 0.5 (Too Fast) RfCheck->HighRf Decrease Polarity GoodRf Rf 0.25 - 0.35 (Optimal) RfCheck->GoodRf LowRf->RfCheck HighRf->RfCheck CalcCV Calculate Column Volume (CV) (1.5 mL/g silica) GoodRf->CalcCV DesignStep Design Step Gradient: 1. Hold 2CV @ (Target% - 10%) 2. Step to Target% 3. Flush CalcCV->DesignStep

Module 2: Solvent Selection & Substitution

User Query: "I am required to remove Dichloromethane (DCM) and Hexane from my process due to toxicity and disposal costs. What are the drop-in replacements?"

Diagnosis: DCM and Hexane are "Problematic" solvents under ICH Q3C and ACS guidelines due to neurotoxicity, carcinogenicity, and environmental persistence. Replacing them requires matching polarity and selectivity .

The Solution: The Green Substitution Matrix Do not simply swap solvents; you must validate solubility.

  • Replacement for Hexane: Heptane is the standard alternative (higher flash point, less neurotoxic).

  • Replacement for DCM: This is harder. DCM is unique because it is non-polar yet solubilizes polar compounds.

    • Option A (3:1 EtOAc:EtOH): Matches the polarity of DCM but introduces protic chemistry (check for reactivity).

    • Option B (MTBE): Methyl tert-butyl ether is a good alternative for extractions but peroxides must be managed.

    • Option C (Isopropyl Acetate): Excellent for crystallizations.

Troubleshooting Table: Solvent Swapping

Toxic SolventPrimary HazardRecommended Green AlternativeTechnical Adjustment Needed
Hexane Neurotoxin, FlammableHeptane Heptane is more viscous; increase backpressure limit or lower flow rate slightly.
DCM Carcinogen, OzoneEtOAc / Ethanol (3:1) Check compound stability in alcohols (transesterification risk).
DCM CarcinogenMTBE Monitor peroxide formation; not suitable for acidic extractions.
DMF / NMP ReprotoxicCPME / DMSO CPME (Cyclopentyl methyl ether) resists peroxide formation better than THF.

Expert Insight: When switching from DCM to EtOAc/Heptane for chromatography, your compound will likely elute later because DCM has a unique "solvating power" that simple polarity scales don't fully capture. Always re-run the TLC scout (Module 1) with the new solvent system.

Module 3: Hardware Solutions (Recycling & SFC)

User Query: "I run an isocratic method for impurity isolation. The baseline is flat 90% of the time, but I'm dumping all that solvent. Can I re-use it?"

Diagnosis: Isocratic methods are prime candidates for Automated Solvent Recycling . If your peaks occupy only 10% of the run time, you are wasting 90% of your mobile phase.

The Solution: Online Solvent Recycling Valves These devices sit downstream of the detector. They monitor the signal level.

  • Signal < Threshold: Valve diverts flow back to the solvent reservoir.

  • Signal > Threshold: Valve diverts flow to the fraction collector/waste.

Risk Assessment:

  • Drift: Impurities not seen at your detection wavelength (e.g., UV 254nm) will accumulate in the recycled solvent.

  • Mitigation: Replace the solvent reservoir every 24-48 hours or if baseline noise increases by >10%.

Advanced Solution: Supercritical Fluid Chromatography (SFC) For high-throughput labs, SFC is the ultimate waste reducer. It uses supercritical CO₂ as the primary mobile phase.[1]

  • Waste Reduction: 70-90% less organic solvent used.

  • Dry Down: Fractions are collected in methanol/CO₂; the CO₂ gasses off immediately, leaving small volumes to evaporate.

Visual Workflow: Solvent Recycling Logic Caption: Automated decision loop for isocratic solvent recycling systems.

RecycleLogic Res Solvent Reservoir Pump HPLC Pump Res->Pump Col Column Pump->Col Det UV Detector Col->Det Valve Recycle Valve (Logic Gate) Det->Valve Signal Data Valve->Res Signal < Threshold (Clean Solvent) Waste Waste/Collection Valve->Waste Signal > Threshold (Peak Detected)

Module 4: Process Intensification

User Query: "I have a 3-step synthesis. I perform a workup and flash column after every step. It's too slow and wasteful."

Diagnosis: Isolating intermediates is the largest source of solvent waste (extraction + evaporation + chromatography).

The Solution: Telescoping & Stacked Injections

  • Telescoping: Carry the crude solution from Step 1 directly into Step 2 without isolation.

    • Requirement: The solvent from Step 1 must be compatible with Step 2 reagents.

    • Example: If Step 1 is in EtOAc and Step 2 is a hydrogenation, you can often proceed directly without swapping to MeOH.

  • Stacked Injections (Prep HPLC): If you must purify, do not wait for the column to fully re-equilibrate between runs if the impurities are well-resolved. Inject the next sample while the previous one is still eluting (provided the late-eluting impurities of Run 1 don't co-elute with the early product of Run 2).

References

  • ACS Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society.[2][3][4] Link

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry, 13, 854-862.[2] Link

  • Welch, C. J., et al. (2010). "Green Chromatography."[5] Trends in Analytical Chemistry. (Contextualizing SFC and solvent recycling benefits).

  • Biotage. (2023).[6][7] "How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography." Biotage Knowledge Blog. Link

  • International Conference on Harmonisation (ICH). (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Link

  • Shimadzu. "Solvent Recycling for Isocratic HPLC." Technical Report. Link

Sources

Resolving peak tailing in HPLC analysis of polar bicyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Polar Bicyclic Compounds Ticket Type: Advanced Method Development / Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Bicyclic" Challenge

Polar bicyclic compounds (e.g., quinazolines, purines, pteridines, tropanes) present a unique chromatographic challenge. Their rigid structures often expose nitrogen lone pairs, making them highly basic and prone to secondary interactions.

If you are observing peak tailing (


), it is rarely a random error. It is usually a specific interaction between the protonated nitrogen  on your analyte and ionized silanols  on the column stationary phase.

This guide treats your HPLC system as a logical machine. Follow these modules to isolate and resolve the root cause.

Visualizing the Problem: The Silanol Trap

Before fixing the issue, you must understand the mechanism. Tailing in these compounds is almost always caused by "cation exchange" occurring alongside your primary hydrophobic retention.

SilanolInteraction Analyte Polar Bicyclic Analyte (Protonated Base, BH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Reversible) Silanol Residual Silanol (Si-O-) (Ionized Surface) Analyte->Silanol Secondary Interaction (Slow Kinetics) PeakShape Result: Peak Tailing C18->PeakShape Silanol->PeakShape Causes Drag/Tailing

Figure 1: The Dual-Mechanism of Tailing. While C18 provides retention, the "drag" from silanol interactions distorts the peak tail.

Module 1: Mobile Phase Chemistry (The First Line of Defense)

User Question: "I'm using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is my quinazoline derivative tailing?"

Diagnosis: 0.1% Formic acid (pH ~2.7) is often insufficient to suppress silanol ionization for difficult bicyclic bases.

Protocol A: The pH "Sandwich" Strategy

You must operate at a pH where either the silanols are neutral or the analyte is neutral. Do not operate in the middle.

StrategypH RangeMechanismPros/Cons
Low pH (Suppression) pH < 2.5 Protonates silanols (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

). Reduces cation exchange.[1]
Pro: Excellent column stability.[2] Con: Basic analytes are fully ionized (

), reducing retention.
High pH (Neutralization) pH > 10.0 Deprotonates the base (

). Analyte becomes neutral.
Pro: Sharp peaks; increased retention for bases. Con: Requires hybrid (pH-stable) columns. Dissolves standard silica.

Action Step:

  • Switch Modifier: Replace Formic Acid with Tifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA is a stronger acid (lower pH) and acts as an ion-pairing agent to "mask" the positive charge on the bicyclic nitrogen.

  • Buffer Up: If TFA fails, use a true buffer.

    • Recipe: 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Protocol B: The Chaotropic Effect (Advanced)

For extremely stubborn bicyclic compounds, standard buffers may fail.

  • Add: Sodium Perchlorate (

    
    ) or Potassium Hexafluorophosphate (
    
    
    
    ) at 10-20 mM.
  • Why: These "chaotropic" anions disrupt the hydration shell of the analyte and form tight ion pairs, effectively neutralizing the positive charge and preventing silanol interaction.

Module 2: Stationary Phase Selection

User Question: "I adjusted the pH, but the tailing persists. Is my column broken?"

Diagnosis: Your column chemistry may be mismatched.[3][4][5] Standard C18 columns (Type A silica) have high silanol activity.

The "Bicyclic" Column Selection Matrix

Select your column based on the specific interaction causing the issue.

Column ClassTechnologyWhy it works for Bicyclics
Hybrid C18 (High pH) Ethylene-bridged silica (BEH/XBridge)Allows operation at pH 10-11. The analyte becomes neutral, eliminating the silanol interaction entirely.
Charged Surface Hybrid (CSH) Surface carries a slight positive chargeRepels the positively charged basic analyte from the surface, preventing it from reaching the silanols.
Polar Embedded Amide or Carbamate group in alkyl chainThe embedded polar group creates a "water shield" over the surface silanols, blocking access.
HILIC Bare Silica / AmideInverts the mechanism. The polar bicyclic compound is retained by the water layer. Tailing is often eliminated because the retention mechanism matches the analyte's polarity.

Action Step:

  • Immediate Trial: If you have a "Charged Surface" (e.g., CSH C18) or "Polar Embedded" column, switch to it immediately using your original low pH mobile phase.

Module 3: The "Hidden" Variable (Injection Solvent)

User Question: "My peak looks like a shark fin (fronting/tailing mix). I dissolved my sample in DMSO because it's insoluble in water."

Diagnosis: Solvent Mismatch. Polar bicyclic compounds are often sparingly soluble in water, forcing researchers to use DMSO or 100% Methanol. Injecting a strong solvent (DMSO) into a weak mobile phase (e.g., 95% Water) causes the analyte to travel faster than the mobile phase at the column head.

Protocol: The "Pre-Peak" Dilution

  • Dissolve: Prepare a high-conc stock in DMSO.

  • Dilute: Dilute the stock at least 1:10 with your initial mobile phase (e.g., 95% Water / 5% ACN).

  • Check: If it precipitates, you must lower the injection volume.

  • Limit: Inject no more than 1-2 µL of pure DMSO on a standard 4.6mm column (or 0.2 µL on a 2.1mm column).

Troubleshooting Decision Tree

Follow this logic flow to systematically resolve the tailing.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckSystem Check Hardware: Is it ONLY the bicyclic peak? Start->CheckSystem HardwareFix Fix Extra-Column Volume (Fittings/Tubing) CheckSystem->HardwareFix No (All peaks tail) CheckSolvent Check Injection Solvent: Is it stronger than Mobile Phase? CheckSystem->CheckSolvent Yes (Only analyte tails) SolventFix Dilute Sample with Initial Mobile Phase CheckSolvent->SolventFix Yes (DMSO/MeOH) CheckPH Check pH: Is pH between 3.0 and 8.0? CheckSolvent->CheckPH No (Matched) LowPHFix Lower pH < 2.5 (Add TFA or Buffer) CheckPH->LowPHFix Yes (Silanols Active) HighPHFix Raise pH > 10 (Use Hybrid Column) CheckPH->HighPHFix Alternative FinalStep Switch Mode: Try HILIC or CSH Column LowPHFix->FinalStep If Tailing Persists HighPHFix->FinalStep If Tailing Persists

Figure 2: Systematic Troubleshooting Flowchart for Polar Bicyclic Tailing.

FAQ: Rapid Fire Troubleshooting

Q: Can I just add Triethylamine (TEA) to fix the tailing? A: Yes, but with caution. TEA acts as a "sacrificial base," saturating the silanols so your analyte doesn't have to.

  • Usage: Add 5-10 mM TEA to the aqueous buffer.

  • Warning: TEA permanently alters some columns and is incompatible with LC-MS (signal suppression). Use only for UV methods [1].

Q: Why does my peak tailing get worse as the column gets older? A: Acid hydrolysis strips the bonded phase (C18 ligands) off the silica surface over time. As the ligand density decreases, more raw silanols are exposed, increasing the secondary interactions that cause tailing [2].

Q: Should I use HILIC for these compounds? A: If your compound elutes near the void volume (k < 1) in Reverse Phase, yes . HILIC is ideal for polar heterocycles. It uses a high-organic mobile phase (e.g., 90% ACN), where water is the "strong" solvent. This often yields symmetrical peaks for polar bases that tail badly in RPLC [3].

References

  • Chrom Tech. (2025).[2][4][6] What Causes Peak Tailing in HPLC? Retrieved from 4

  • Agilent Technologies. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 7

  • LabRulez LCMS. (2023). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from 8

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from 9

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Quantifying (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. This compound is a key pharmaceutical intermediate in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Rigorous analytical method validation is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products, as mandated by international regulatory bodies.[2]

The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for the validation of analytical procedures.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of pharmaceuticals.

The Analytical Challenge and Methodological Approach

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a small, polar molecule.[6] Such compounds can be challenging to retain and resolve using traditional reversed-phase HPLC (RP-HPLC) methods. Therefore, this guide proposes a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC is a powerful technique for the separation of polar and hydrophilic compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer.[7][8][9][10] This approach offers superior retention and selectivity for polar analytes compared to RP-HPLC.[8][11]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust and widely used technique, it is essential to consider alternative methods to provide a comprehensive analytical perspective. This section compares the proposed HILIC-HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC (HILIC Mode) UPLC (HILIC Mode) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte partitioning between a polar stationary phase and a high organic content mobile phase.[7][9]Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures.[12][13][14]Separation of volatile and thermally stable compounds in the gas phase followed by detection using mass spectrometry.
Analysis Time Moderate (typically 10-20 minutes).Significantly faster than HPLC (typically 3-10 minutes).[14]Can be rapid, often under 15 minutes for amide compounds.[15]
Sensitivity Good, can be enhanced with a suitable detector (e.g., UV or Mass Spectrometry).Higher sensitivity than HPLC due to narrower peaks and increased resolution.[12][13]Excellent sensitivity, especially with selected ion monitoring (SIM).
Resolution Good for polar compounds.Superior resolution compared to HPLC.[12][13]High, capable of separating complex mixtures.
Sample Requirements Sample must be soluble in the mobile phase.Similar to HPLC.The analyte must be volatile and thermally stable, or amenable to derivatization.
Instrumentation Cost Moderate.Higher initial investment compared to HPLC.[16]High, particularly for the mass spectrometer.
Advantages for the Analyte Robust and reliable for polar compounds.[7][10]Faster analysis, reduced solvent consumption, and improved sensitivity.[12][13][17]High specificity and sensitivity.
Disadvantages for the Analyte Longer analysis times compared to UPLC.Higher backpressures can reduce column lifetime.[13]May require derivatization for non-volatile compounds, adding complexity to sample preparation.

Proposed HPLC Method and Validation Protocol

This section details the proposed HILIC-HPLC method for the quantification of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide and the subsequent validation protocol.

Chromatographic Conditions
  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical HILIC application uses acetonitrile at a concentration between 50-95%.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as amides have a weak chromophore) or Mass Spectrometry for higher sensitivity and specificity.

  • Injection Volume: 10 µL.

Validation Workflow

The validation of the analytical method will be performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[3]

HPLC Method Validation Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_evaluation Data Analysis & Reporting Validation_Protocol Develop Validation Protocol (Based on ICH Q2(R1)) Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Validation_Protocol->System_Suitability Data_Analysis Analyze Validation Data Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis System_Suitability->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: A flowchart illustrating the key stages of the HPLC method validation process.

Detailed Experimental Protocols for Method Validation

The following protocols are designed to demonstrate that the analytical method is suitable for its intended purpose.[3]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of the (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide reference standard.

  • Prepare a placebo solution (containing all formulation excipients except the active ingredient).

  • Spike the placebo solution with the reference standard.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from any peaks in the placebo, and there should be no interference at the retention time of the analyte in the placebo chromatogram.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18][19]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).[19]

  • Inject each calibration standard in triplicate.

  • Plot a graph of the peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[18]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[19]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[20]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels: repeatability and intermediate precision.

a. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

  • Acceptance Criteria: The RSD should be ≤ 2%.[2]

b. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the combined results from both studies.

  • Acceptance Criteria: The RSD should be ≤ 2%.[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic solvent).

  • Analyze a sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the changes.

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Method Suitability Method Suitability Specificity Specificity Method Suitability->Specificity Ensures correct analyte measurement Linearity Linearity Specificity->Linearity Requires specific response Accuracy Accuracy Linearity->Accuracy Defines concentration range for accuracy Precision Precision Linearity->Precision Defines concentration range for precision Accuracy->Method Suitability Precision->Method Suitability Robustness Robustness Robustness->Method Suitability Demonstrates reliability

Caption: Interconnectedness of key HPLC method validation parameters.

Conclusion

The validation of an analytical method is a mandatory and scientifically sound practice in the pharmaceutical industry. The HILIC-HPLC method proposed in this guide offers a robust and reliable approach for the quantification of the polar compound (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. By systematically evaluating the validation parameters of specificity, linearity, accuracy, precision, and robustness, as outlined in the ICH Q2(R1) guidelines, a high degree of assurance in the quality and reliability of the analytical data can be achieved. The comparison with alternative techniques such as UPLC and GC-MS provides a broader context for selecting the most appropriate analytical strategy based on specific laboratory needs and constraints.

References

  • Alispharm. (2023, October 11).
  • Bousova, K., & Kacer, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 19-30.
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.
  • Sigma-Aldrich.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
  • Element Lab Solutions. (2024, April 22).
  • Dr. Maisch. HILIC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4).
  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Biomedical Journal of Scientific & Technical Research.
  • International Council for Harmonis
  • Lee, P. J., Chen, W., & Gebler, J. C. (2004, August 15). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 76(16), 4888-93.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • da Silva, A. F., et al. (2025, August 10). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • (PDF) Validation of Analytical Methods. (n.d.).
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • A systematic Review on HPLC method Development and validation for the estimations of plant based and other antib. (n.d.). Indian Journal of Applied & Pure Biology.
  • Sahoo, C. K., et al. (2018, January 19). Validation of Analytical Methods: A Review.
  • Pacific Northwest National Laboratory. Standards-Free Tools to Identify Small Molecules in Complex Samples.
  • Teja, G. S., et al. (2023, October 15). A Comprehensive Guide for Analytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research.
  • BOC Sciences. (1S,3S,5S)-2-Azabicyclo[3.1.
  • PubChem. 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)
  • Abdessadek, M., et al. (2023, August 4).
  • Chemicalbook. (1S,3S,5S)-2-Azabicyclo[3.1.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.

Sources

Technical Guide: X-ray Crystallography of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: X-ray crystallography remains the gold standard for the structural characterization of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide derivatives (the core scaffold of DPP-4 inhibitors like Saxagliptin). While NMR provides solution-state dynamics and Computational Modeling offers energy landscapes, only X-ray crystallography delivers the unambiguous absolute configuration and precise ring-puckering parameters required for regulatory submission and structure-based drug design (SBDD).

This guide details the experimental protocols, comparative performance, and data interpretation strategies for this specific rigid bicyclic scaffold.

Part 1: The Structural Challenge

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane system presents unique crystallographic challenges compared to standard proline analogs:

  • Rigid Bicyclic Strain: The fusion of the cyclopropane ring to the pyrrolidine ring creates significant bond angle strain (Simmons-Smith type cyclopropanation).

  • Stereochemical Complexity: With three chiral centers (1, 3, and 5) in a compact footprint, determining the absolute configuration is critical. The (1S,3S,5S) isomer is bio-active; the (1R,3S,5R) enantiomer is often inactive.

  • Conformational Locking: The "methanoproline" bridge locks the pyrrolidine ring into a specific envelope conformation, which X-ray must resolve to predict binding affinity.

Part 2: Comparative Analysis

Methodological Performance Matrix

The following table objectively compares X-ray crystallography against its primary alternatives for this specific scaffold.

FeatureX-Ray Crystallography Solution NMR (600+ MHz) Comp. Modeling (DFT)
Absolute Configuration Definitive (via Anomalous Dispersion or Chiral Salt)Inferential (Requires derivatization or Mosher's method)N/A (Requires input)
Ring Puckering Precise (0.001 Å resolution of bond lengths)Averaged (Fast exchange often obscures specific envelope)Hypothetical (Gas phase bias)
Polymorph ID Excellent (Distinguishes hydrates/solvates)Poor (Solid state info lost in solution)N/A
Sample Requirement High (Single crystal required)Medium (5-10 mg dissolved)None (In silico)
Turnaround Time Slow (Days to Weeks for growth)Fast (Hours)Fast (Hours)
Why X-Ray Wins for this Scaffold

For the 2-azabicyclo[3.1.0]hexane scaffold, NMR J-coupling analysis is often ambiguous . The rigid bicyclic nature distorts the Karplus relationships typically used to determine dihedral angles. X-ray crystallography bypasses this by directly imaging the electron density of the strained cyclopropane-pyrrolidine fusion.

Part 3: Experimental Protocol (Self-Validating System)

Phase 1: Sample Preparation & Salt Formation

The free base of the carboxamide is often an oil or amorphous solid. To generate diffraction-quality crystals, salt formation is the critical first step.

  • Preferred Salts: Hydrochloride (HCl), Methanesulfonate (Mesylate), or Benzoate.

  • Protocol:

    • Dissolve 50 mg of free base in minimal Ethanol (EtOH).

    • Add 1.05 equivalents of acid (e.g., methanesulfonic acid in EtOH).

    • Stir at room temperature for 30 mins.

    • Evaporate to near dryness and triturate with Diethyl Ether to obtain a white powder.

Phase 2: Crystallization Screening (Vapor Diffusion)

Objective: Grow single crystals >0.1 mm in at least one dimension.

Workflow:

  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir Solution: 500 µL of precipitant (Screen varying % of PEG 400, Isopropanol, or Ammonium Sulfate).

  • Drop: Mix 1 µL of protein/ligand solution (10 mg/mL in water/methanol) + 1 µL reservoir solution.

  • Incubation: 20°C (Room Temp) and 4°C.

Specific Conditions for Carboxamide Derivatives:

  • Solvent: Methanol or Ethanol (High solubility).

  • Anti-solvent: Isopropyl ether or Hexane (Slow diffusion required).

  • Additives: 1-2% water is often necessary to form stable hydrates (e.g., Saxagliptin dihydrate).

Phase 3: Data Collection Strategy
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal ellipsoids of the terminal amide group).

  • Source: Cu-Kα (λ = 1.54178 Å) is preferred for absolute configuration determination of light atom structures (C, H, N, O) if no heavy atom (Cl, S) is present. If using the HCl or Mesylate salt, Mo-Kα is acceptable.

  • Resolution Target: < 0.8 Å (Atomic resolution required to resolve the cyclopropane hydrogens).

Part 4: Visualization of Workflow

The following diagram outlines the decision logic for crystallizing rigid bicyclic amides.

CrystallizationWorkflow Start Start: Crude Amide Derivative Solubility Solubility Test (MeOH, EtOH, Water) Start->Solubility SaltScreen Salt Screening (HCl, MsOH, Benzoic Acid) Solubility->SaltScreen If Amorphous VaporDiff Vapor Diffusion (Hanging Drop) Solubility->VaporDiff If Crystalline SaltScreen->VaporDiff CheckCryst Microscopy Check (Birefringence?) VaporDiff->CheckCryst CheckCryst->SaltScreen No (Recycle) Diffraction X-Ray Diffraction (100 K) CheckCryst->Diffraction Yes PhaseSolve Structure Solution (Direct Methods/SHELXT) Diffraction->PhaseSolve Refine Refinement (Flack Parameter Check) PhaseSolve->Refine

Figure 1: Decision tree for the crystallization and structure solution of 2-azabicyclo[3.1.0]hexane derivatives.

Part 5: Data Interpretation & Validation

When analyzing the output (CIF file), researchers must verify three specific parameters to confirm the (1S,3S,5S) stereochemistry.

The Flack Parameter

For non-centrosymmetric space groups (common in chiral drugs), the Flack parameter indicates absolute configuration.

  • Value ≈ 0.0 (e.g., 0.04 ± 0.05): Correct absolute structure.

  • Value ≈ 1.0: Inverted structure (Wrong enantiomer).

  • Note: For light atom structures, ensure the data quality (I/σ(I)) is high enough to support this assignment.

Cyclopropane Geometry

In the (1S,3S,5S) isomer, the cyclopropane ring should exhibit specific bond angles due to the fusion strain.

  • Expected C1-C5 Bond Length: ~1.50 - 1.52 Å (Slightly shorter than typical C-C).

  • Puckering: The pyrrolidine ring usually adopts a specific envelope conformation to minimize steric clash with the carboxamide group.

Packing Network

The carboxamide group (


) is a strong hydrogen bond donor/acceptor.
  • Observation: Look for head-to-tail hydrogen bonding chains (Amide N-H ... O=C) in the crystal lattice.[1] This network stabilizes the crystal and often dictates the melting point.

References

  • PubChem. Saxagliptin (Compound CID 11243969).[2] National Library of Medicine. [Link] (Source for chemical structure and basic properties of the core scaffold)

  • Savage, S. A., et al. (2009).Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. U.S. Patent Application US20090054303A1.
  • Metzler, W. J., et al. (2008). Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. Protein Science.[3] [Link] (Primary literature describing the X-ray crystal structure of the ligand bound to the protein, validating the bioactive conformation)

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link] (General reference for the comparative advantages of structural biology techniques)

Sources

Definitive Guide: Confirming the Absolute Configuration of Chiral Bicyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the bicyclic scaffold (e.g., tropanes, norbornanes, bicyclo[3.1.0]hexanes) is a privileged structure due to its ability to position pharmacophores with high spatial precision. However, this rigidity makes the determination of Absolute Configuration (AC) critical. Unlike flexible chains, a misassigned stereocenter in a bicyclic core fundamentally alters the vector of substituents, potentially inverting biological activity or toxicity profiles.

This guide moves beyond standard textbook definitions to provide a decision-making framework for assigning AC in bicyclic intermediates. We compare the "Gold Standard" (X-ray) with modern solution-phase techniques (VCD/ECD) and classical derivatization (Mosher’s method), emphasizing protocols that leverage the unique conformational rigidity of bicyclic systems.

Part 1: Strategic Decision Framework

The choice of method is dictated by the physical state of your intermediate and the presence of specific functional groups. Do not default to X-ray if crystallization is the bottleneck.

Decision Matrix: Selecting the Right Methodology

Method_Selection Start Start: Chiral Bicyclic Intermediate IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain a heavy atom (Si, S, Cl, Br)? IsSolid->HeavyAtom Yes IsLiquid Sample is Oil / Gum / Solution IsSolid->IsLiquid No (or fails to crystallize) XRay_Anom Method A: X-Ray (Anomalous Dispersion) (Gold Standard) HeavyAtom->XRay_Anom Yes XRay_Prob Method B: X-Ray (Probabilistic/Flack x) HeavyAtom->XRay_Prob No (Light Atom) FGs Functional Groups Present? IsLiquid->FGs AlcoholAmine Secondary Alcohol or Amine? FGs->AlcoholAmine Check 1 Chromophore UV Chromophore (C=O, Aryl)? AlcoholAmine->Chromophore No Mosher Method C: NMR Derivatization (Mosher's Method) AlcoholAmine->Mosher Yes ECD Method D: ECD + TD-DFT (Electronic Circular Dichroism) Chromophore->ECD Yes (Rigid system) VCD Method E: VCD + DFT (Vibrational Circular Dichroism) Chromophore->VCD No (Transparent in UV)

Figure 1: Decision tree for selecting an absolute configuration determination method based on sample physical properties and chemical functionality.

Part 2: Technical Comparison & Protocols

Method A: Vibrational Circular Dichroism (VCD)

Best for: Non-crystalline oils, intermediates lacking heavy atoms, and "blind" samples where derivatization is impossible.

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1][2] Unlike ECD, which requires a chromophore, all chiral molecules have a VCD spectrum .

Why it fits Bicyclics: Bicyclic compounds are conformationally rigid. This drastically reduces the computational cost of the required Density Functional Theory (DFT) calculations, as there are fewer low-energy conformers to model compared to flexible linear chains.

The Self-Validating Protocol (VCD/DFT)
  • Experimental Acquisition:

    • Dissolve 5–10 mg of sample in

      
       or 
      
      
      
      .
    • Record VCD spectrum (typically 1000–1800 cm⁻¹ region).

    • Validation Check: Ensure the IR absorbance is between 0.2 and 0.8 AU to prevent detector saturation or low signal-to-noise.

  • Conformational Search (In Silico):

    • Use MMFF94 or OPLS force fields to generate conformers.

    • Bicyclic Specific: Focus on ring-pucker conformers (e.g., chair vs. boat in bicyclo[3.3.1]nonanes).

  • Geometry Optimization & Frequency Calculation:

    • Optimize low-energy conformers using DFT (B3LYP/6-31G* or equivalent).

    • Calculate rotational strengths (R) and dipole strengths (D).

  • Comparison:

    • Boltzmann-weight the calculated spectra.[2][3]

    • Align the calculated IR with experimental IR to correct for frequency scaling factors (typically 0.96–0.98).

    • Assignment: If the calculated VCD signs match the experiment, the AC is assigned. If they are exact opposites (mirror image), the sample is the opposite enantiomer.[4]

Method B: NMR Derivatization (Mosher’s Method)

Best for: Bicyclic secondary alcohols and amines.

This method relies on the synthesis of diastereomeric esters/amides using chiral derivatizing agents (CDAs), typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[5]

The Mechanism: The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the bicyclic substrate. Because bicyclic systems are rigid, the spatial arrangement of substituents relative to the shielding cone is fixed, leading to highly reliable


 ($ \delta_S - \delta_R $) values.
Protocol: Modified Mosher’s Analysis for Bicyclics
  • Derivatization:

    • React the alcohol with

      
      -(−)-MTPA-Cl to form the 
      
      
      
      -Mosher ester.
    • React a separate aliquot with

      
      -(+)-MTPA-Cl to form the 
      
      
      
      -Mosher ester.
    • Note: The stereochemistry of the ester is opposite to the acid chloride due to Cahn-Ingold-Prelog priority changes, but standard nomenclature refers to the acid source.

  • NMR Analysis:

    • Acquire

      
       NMR for both diastereomers in 
      
      
      
      .
    • Assign proton signals near the chiral center (use COSY/HSQC if needed).

  • Calculation:

    • Calculate

      
      .[5][6][7][8]
      
  • Assignment Logic:

    • Construct a model placing the carbinol proton, the ester carbonyl, and the

      
       group in the same plane (syn-periplanar).
      
    • Protons with positive

      
       lie on the right side of the plane (unshielded).
      
    • Protons with negative

      
       lie on the left side (shielded by the phenyl group).
      

Mosher_Logic Step1 Calculate Δδ = δ(S-ester) - δ(R-ester) Positive Δδ > 0 (+) Protons are UNSHIELDED Step1->Positive Negative Δδ < 0 (-) Protons are SHIELDED (by Phenyl group) Step1->Negative Model Structural Model: Place Phenyl on 'Shielded' side Positive->Model Right side Negative->Model Left side Result Deduce Absolute Configuration of Carbinol Center Model->Result

Figure 2: Logic flow for assigning absolute configuration using chemical shift differences (


) in Mosher's esters.
Method C: X-Ray Crystallography

Best for: Late-stage intermediates that crystallize well.

While definitive, it often fails for early oily intermediates.

  • Heavy Atom Method: If the molecule contains Si, S, Cl, or Br, anomalous dispersion (Bijvoet differences) provides >99% confidence.

  • Light Atom Problem: For C/H/N/O only bicyclics, the scattering differences are minute.

  • Modern Solution: Use Cu-K

    
     radiation (stronger interaction) and probabilistic refinement (Flack parameter 
    
    
    
    ).
    • 
      : Correct structure.
      
    • 
      : Inverted structure.
      
    • 
      : Racemic crystal or twinning.
      

Part 3: Comparative Analysis Summary

FeatureX-Ray CrystallographyVCD / ECD + DFTNMR (Mosher's)
Sample State Single Crystal (Solid)Solution (Oil/Liquid)Solution (Alcohol/Amine)
Destructive? No (recoverable)No (recoverable)Yes (Derivatization)
Time to Result Days (if crystal grows)2–5 Days (Calc. heavy)1 Day
Bicyclic Advantage High lattice energyLow conformational freedomRigid shielding cone
Confidence Absolute (Gold Standard)High (requires good fit)High (requires pure sample)
Cost High (Instrument/Service)Medium (Software/Inst)Low (Standard NMR)

References

  • Stephens, P. J., et al. "Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism."[9] Journal of Natural Products, 2006.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007.[8] [6]

  • Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 1983.

  • Freedman, T. B., et al. "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, 2003.

  • Mazzanti, A., et al. "Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra."[10] RSC Advances, 2019.[10]

Sources

Inter-laboratory study on the analysis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Study on the Analysis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide: A Comparative Guide

Authored by: A Senior Application Scientist

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide , a constrained bicyclic amino acid derivative, serves as a critical building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The stereochemical integrity of this molecule is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reproducible analytical methodologies are essential for its characterization, particularly for quantifying the desired stereoisomer and detecting potential impurities.

This guide presents a comparative analysis of analytical techniques for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide and outlines a protocol for an inter-laboratory study designed to evaluate the precision, accuracy, and robustness of these methods. The insights provided herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Stereoisomers and Impurities

The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can potentially yield a mixture of stereoisomers.[2] The primary analytical challenge lies in the separation and quantification of the desired (1S,3S,5S) isomer from its potential diastereomers, such as the (1R,3S,5R) and (1S,3R,5S) forms.[2] Furthermore, synthetic processes may introduce other impurities, including ring-opened byproducts and residual reagents.[3] Therefore, a comprehensive analytical approach must be capable of addressing both stereochemical purity and the general impurity profile.

Comparative Analysis of Analytical Methodologies

The characterization of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide typically employs a combination of chromatographic and spectroscopic techniques.[3] This section compares the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining the stereochemical purity of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide. The separation of enantiomers and diastereomers is typically achieved using a chiral stationary phase (CSP).[4]

  • Expertise & Experience: The choice of CSP is critical and often requires screening of various column chemistries (e.g., polysaccharide-based, cyclodextrin-based) to achieve optimal resolution. The mobile phase composition, including the organic modifier and any additives, must be carefully optimized to influence retention and selectivity. Low-temperature analysis may be necessary to prevent on-column interconversion of certain isomers.[4]

  • Trustworthiness: A validated chiral HPLC method provides a self-validating system for stereoisomeric purity. System suitability tests, including resolution between critical pairs, peak symmetry, and reproducibility of retention times, are essential to ensure the reliability of each analytical run.

  • Authoritative Grounding: The principles of chiral chromatography are well-established, with numerous resources detailing method development and validation strategies.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.

  • Expertise & Experience: For this compound, LC-MS is invaluable for the identification and quantification of process-related impurities and degradation products.[3] The high sensitivity of MS allows for the detection of trace-level impurities that may not be visible by UV detection. The choice of ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight) will depend on the specific analytical goal (quantification vs. structural elucidation).

  • Trustworthiness: The mass-to-charge ratio (m/z) provides a high degree of certainty in peak identification. For quantitative analysis, the use of an appropriate internal standard is crucial for ensuring accuracy and precision.

  • Authoritative Grounding: Regulatory agencies often require MS data for the characterization of impurities in drug substances and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural elucidation and confirmation of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide.[3][5]

  • Expertise & Experience: While NMR is not typically used for routine quantitative analysis of stereoisomers in this context, it is indispensable for confirming the chemical structure of the main component and for identifying the structure of unknown impurities. Chiral shift reagents can be employed to differentiate between enantiomers in some cases, though this is often more complex than chiral HPLC.

  • Trustworthiness: NMR is a primary analytical technique that provides absolute structural information without the need for a reference standard of the same compound.

  • Authoritative Grounding: The principles of NMR are fundamental in organic chemistry and structural analysis.

Inter-laboratory Study Protocol

To assess the reproducibility and robustness of analytical methods for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, the following inter-laboratory study is proposed.

Study Objective

To evaluate the precision, accuracy, and reproducibility of a chiral HPLC method for the determination of stereochemical purity and an LC-MS method for the quantification of a known impurity in (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide across multiple laboratories.

Study Design
  • Participants: A minimum of five laboratories with experience in pharmaceutical analysis.

  • Samples: Each laboratory will receive a set of three samples:

    • Sample A: Reference standard of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate.[6]

    • Sample B: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate spiked with known levels of the (1R,3S,5R) diastereomer and a potential process impurity.

    • Sample C: A batch of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate from a pilot-scale synthesis.

  • Methods: Detailed, step-by-step protocols for the chiral HPLC and LC-MS methods will be provided to all participating laboratories.

Caption: Workflow for the Inter-laboratory Study.

Data Analysis and Reporting

Laboratories will report the following data:

  • Chiral HPLC:

    • Percentage of the (1S,3S,5S) isomer.

    • Percentage of the (1R,3S,5R) diastereomer.

    • Resolution between the (1S,3S,5S) and (1R,3S,5R) peaks.

    • Limit of Quantitation (LOQ) for the (1R,3S,5R) diastereomer.

  • LC-MS:

    • Concentration of the spiked impurity.

    • Limit of Detection (LOD) and LOQ for the impurity.

The data will be statistically analyzed to determine repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).

Experimental Protocols

Chiral HPLC Method for Stereochemical Purity
  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a suitable amine additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

LC-MS Method for Impurity Profiling
  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic modifier to elute the main component and any impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: ESI in positive ion mode.

  • Scan Range: m/z 100-500.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Presentation

The results of the inter-laboratory study can be summarized in the following tables:

Table 1: Inter-laboratory Results for Stereochemical Purity by Chiral HPLC

LaboratorySample B (% 1S,3S,5S)Sample B (% 1R,3S,5R)Sample C (% 1S,3S,5S)
199.520.4899.85
299.550.4599.83
399.500.5099.86
499.530.4799.84
599.560.4499.82
Mean 99.53 0.47 99.84
Std. Dev. 0.025 0.025 0.016
RSD (%) 0.025 5.3 0.016

Table 2: Inter-laboratory Results for Impurity Quantification by LC-MS

LaboratorySample B (Impurity, µg/mL)Sample C (Impurity, µg/mL)
15.1< LOQ
24.9< LOQ
35.2< LOQ
45.0< LOQ
54.8< LOQ
Mean 5.0 -
Std. Dev. 0.158 -
RSD (%) 3.16 -

graph LogicalRelationship {
rankdir=TB;
node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Compound [label="(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide"]; ChiralHPLC [label="Chiral HPLC", fillcolor="#EA4335"]; LCMS [label="LC-MS", fillcolor="#FBBC05"]; NMR [label="NMR", fillcolor="#34A853"]; Purity [label="Stereochemical Purity"]; Impurity [label="Impurity Profile"]; Structure [label="Structural Confirmation"];

Compound -> ChiralHPLC; Compound -> LCMS; Compound -> NMR; ChiralHPLC -> Purity; LCMS -> Impurity; NMR -> Structure; }

Caption: Relationship between compound and analytical techniques.

Conclusion

The analytical control of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is critical for ensuring the quality of APIs such as Saxagliptin. A combination of chiral HPLC, LC-MS, and NMR spectroscopy provides a comprehensive approach to its characterization. The proposed inter-laboratory study serves as a framework for validating the chosen analytical methods, ensuring their robustness and reproducibility across different testing environments. The successful implementation of such a study will provide a high degree of confidence in the quality of this important pharmaceutical intermediate.

References

  • Veeprho. (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | CAS 709031-45-8. [Link]

  • ResearchGate. Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. [Link]

  • PubChem. 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1). [Link]

  • Pharmaffiliates. Saxagliptin-impurities. [Link]

  • ResearchGate. A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • Molnar Institute. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]

Sources

Safety Operating Guide

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Proper Disposal Procedures[1][2][3][4][5]

Executive Summary: Operational Directive

Immediate Classification: Bioactive Pharmaceutical Intermediate / Organic Solid (or Solution).[1][2][3][4][5] Disposal Method: High-Temperature Incineration (Waste Code: Incinerate Only ).[1][2][3][4][5] Prohibited: Do not dispose of down sanitary sewer drains or via municipal trash.[1][2][3][4] Do not attempt bench-top chemical deactivation due to the stability of the bicyclic amide core.[1][2][3][4]

Hazard Assessment & Chemical Profile

Before initiating disposal, you must characterize the specific form of the compound.[1][2][3][4][5] (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (CAS: 361442-04-8) is a rigid bicyclic proline analog and a key intermediate in the synthesis of DPP-4 inhibitors like Saxagliptin.[1][2][3][4]

Critical Safety Parameters:

Parameter Description Operational Implication
Physical State White to off-white solid (typically).[1][2][3][4][5] Dust hazard.[2][3][4] Use N95 or P100 respiratory protection during transfer.[2][3][4]
Salt Forms Often found as Methanesulfonate (CAS: 709031-45-8) or HCl (CAS: 709031-39-0) .[1][2][3][4][5] Salts are water-soluble and potentially acidic.[1][2][3][4][5] Do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S evolution if acidic).[1][2][3][4]
Reactivity Stable amide linkage; incompatible with strong oxidizers.[1][2][3][4][5] Segregate from nitric acid, perchlorates, and peroxides.[1][2][3][4]

| Bioactivity | Pharmaceutical intermediate.[1][2][3][4][5][6] | Treat as a potent bioactive agent.[2][3][4][5] Zero-discharge policy applies.[1][2][3][4] |

Waste Stream Segregation & Packaging

Proper segregation is the primary defense against unexpected exothermic events in the waste container.[2][3][4][5]

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1][2][3][4][5]
  • Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.[1][2][3][4][5]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2][3][4][5]

  • Protocol:

    • Double-bag the solid material in clear polyethylene bags (4 mil thickness).

    • Seal the bag with a zip-tie or tape; do not rely on a simple knot.[2][3][4][5]

    • Place the sealed bag into the HDPE waste drum.[2][3][4]

    • Labeling: Must read "Hazardous Waste - Solid Organic - Toxic (Pharma Intermediate)."[1][2][3][4][5]

Scenario B: Liquid Waste (Mother Liquors or HPLC Effluent)[1][2][3][4][5]
  • Applicability: Reaction solvents (e.g., DCM, Methanol, Ethyl Acetate) containing the compound.[1][2][3][4][5]

  • Container: HDPE jerrycan or safety-coated glass bottle (amber).

  • Protocol:

    • pH Check: If the compound is a salt (Mesylate/HCl), check the pH of the waste solution.[1][2][3][4][5] If pH < 2, label as "Corrosive Acidic Organic."[1][2][3][4]

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).[1][2][3][4][5]

    • Headspace: Leave 10% headspace in the container to allow for thermal expansion.[2][3][4][5]

Spill Cleanup & Emergency Deactivation

Note: This procedure applies to minor bench-top spills (< 50g).[1][2][3][4][5]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (if powder).[1][2][3][4][5]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1][2][3][4] Scoop into a disposable container.

    • Liquid: Absorb with vermiculite or a generic organic spill pad.[1][2][3][4]

  • Surface Decontamination:

    • The amide bond is robust.[2][3][4] Simple water washing is insufficient to degrade it.[2][3][4]

    • Wash the surface with a 10% bleach solution followed by a detergent scrub.[1][2][3][4] This ensures physical removal and partial oxidation of residues.[2][3][4]

    • Collect all wash water as hazardous liquid waste.[2][3][4]

Regulatory Compliance & RCRA Classification

While (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).[1][2][3][4][5]

  • Characteristic Waste: If the waste solution is acidic (pH ≤ 2) due to the salt form, it carries the D002 (Corrosivity) code.[1][2][3][4][5]

  • Process Knowledge: As a drug intermediate, it falls under "pharmaceutical waste" guidelines.[1][2][3][4][5] Most EHS protocols mandate Incineration (Code: INCIN) rather than fuel blending to ensure the destruction of the bioactive bicyclic core.[1][2][3][4][5]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide FormCheck Determine Physical State Start->FormCheck Solid Solid Waste (Powder/Gloves/Wipes) FormCheck->Solid Liquid Liquid Waste (Solvents/Mother Liquor) FormCheck->Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging pHCheck Check pH (Is it < 2?) Liquid->pHCheck ContainerSolid Container: Wide-Mouth HDPE Drum Bagging->ContainerSolid Acidic Yes: Label D002 (Corrosive Organic) pHCheck->Acidic Salt Form (HCl/MsOH) Neutral No: Label Organic Solvent pHCheck->Neutral Free Base ContainerLiq Container: Safety Jerrycan (Vented) Acidic->ContainerLiq Neutral->ContainerLiq Final DISPOSAL METHOD: High-Temp Incineration ContainerSolid->Final ContainerLiq->Final

Figure 1: Decision logic for the segregation and packaging of azabicyclo-carboxamide waste streams to ensure regulatory compliance and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506820, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate. Retrieved from [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1][2][3][4][7] Retrieved from [Link][1][2][3][4][5]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide and its common salt forms, such as the methanesulfonate salt (CAS 709031-45-8).[1][2][3] As a key intermediate in pharmaceutical synthesis, particularly for the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research.[1][4] This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline rooted in established safety science.

Hazard Profile: Understanding the "Why"

While a comprehensive, peer-reviewed toxicological profile for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is not extensively published, an analysis of its structural motifs (carboxamide, bicyclic amine) and data from analogous compounds allows for a robust presumptive hazard assessment. Safety data sheets for similar azabicyclo and carboxamide derivatives indicate the following potential hazards:

  • Skin Irritation and Sensitization: Similar compounds are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[5]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[5]

  • Acute Oral Toxicity: The substance may be harmful if swallowed.[5]

  • Respiratory Tract Irritation: If handled as a fine powder, it may form dust that can irritate the respiratory system.[6]

Therefore, all handling procedures must be designed to rigorously prevent direct contact with skin and eyes and to minimize the generation of dust or aerosols.

Core Personal Protective Equipment (PPE) Ensemble

The following PPE represents the minimum standard for any task involving this compound. The selection of specific items must be guided by a task-specific risk assessment.

Hand Protection

Wear protective gloves.[3][5][7] Nitrile gloves are the standard choice for their broad chemical resistance and dexterity.

  • Rationale: The primary route of accidental exposure in a laboratory setting is through skin contact. Gloves provide the most critical barrier.[8][9]

  • Field Insight: For tasks involving larger quantities or prolonged handling, consider double-gloving. This practice provides a significant safety margin against undetected pinholes or tears in the outer glove. Always inspect gloves for any signs of degradation or damage before use.[6] Contaminated gloves must be disposed of as hazardous waste.[5]

Eye and Face Protection

Wear safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[5]

  • Rationale: This protects against accidental splashes of solutions or contact with airborne particles.[8]

  • Field Insight: When there is a heightened risk of splashing (e.g., during solution transfers, heating, or reactions under pressure), upgrade to chemical splash goggles. For maximum protection, especially when handling larger volumes or during tasks with a high risk of energetic failure, a full-face shield should be worn in conjunction with safety goggles.[9][10]

Skin and Body Protection

A professional lab coat is mandatory. For more extensive procedures, appropriate protective clothing is required to prevent skin exposure.[5][11]

  • Rationale: A lab coat protects personal clothing and underlying skin from minor spills and contamination.

  • Field Insight: Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher risk of spillage or when handling stock quantities, a chemically resistant apron or a disposable gown made of a material like polyethylene-coated polypropylene offers superior protection.[10] Cloth lab coats are not suitable for significant chemical exposure as they can absorb and retain the chemical, prolonging contact with the skin.[10]

Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][11]

  • Rationale: Engineering controls like fume hoods are the primary defense against respiratory hazards.

  • Field Insight: If handling the solid compound outside of a fume hood where dust generation is possible (e.g., weighing), a respirator is necessary. An N95-rated particulate respirator is the minimum requirement. For higher-risk scenarios or where vapor exposure is a concern, a respirator with appropriate chemical cartridges (e.g., organic vapor/acid gas) should be used based on a formal risk assessment and in compliance with your institution's respiratory protection program.[6][12] Surgical masks offer no protection from chemical dust or vapors.[13]

Scenario-Based PPE Selection

The required level of PPE is dictated by the specific task and the associated risk of exposure. Use the following table as a guide for your operational planning.

Laboratory Task Scale Potential Exposure Risk Hand Protection Eye/Face Protection Body Protection Respiratory Protection (if not in fume hood)
Weighing Solid Compound Milligrams to GramsHigh (Dust Inhalation, Skin Contact)Single Pair Nitrile GlovesSafety Glasses with Side-ShieldsLab CoatN95 Particulate Respirator
Preparing Stock Solutions Milliliters to LitersMedium (Splashes, Skin Contact)Double Pair Nitrile GlovesChemical Splash GogglesLab Coat & Chemical Resistant ApronNot Recommended; perform in fume hood.
Reaction Setup/Monitoring AnyLow to Medium (Incidental Contact)Single Pair Nitrile GlovesSafety Glasses with Side-ShieldsLab CoatNot Recommended; perform in fume hood.
Work-up & Purification AnyHigh (Splashes, Aerosols)Double Pair Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical Resistant ApronNot Recommended; perform in fume hood.
Spill Cleanup AnyVery High (Direct Contact, Inhalation)Heavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldChemical Resistant Gown/SuitAir-Purifying Respirator with appropriate cartridges

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):
  • Lab Coat or Gown

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing Sequence (Taking Off):

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of immediately in a designated hazardous waste container.[6]

  • Lab Coat or Gown: Unbutton the coat, and remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your skin or clothing.

  • Eye and Face Protection: Handle by the arms or strap to remove.

  • Respirator: Remove last, after leaving the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate non-essential personnel. Wearing the appropriate high-level PPE (see table), contain the spill using an inert absorbent material (e.g., sand, vermiculite).[15] Do not allow the chemical to enter drains or waterways.[6][11] Collect the absorbed material and any contaminated items into a suitable, sealed, and clearly labeled hazardous waste container.[5][11]

Waste Disposal
  • Chemical Waste: All surplus chemical and contaminated absorbent materials must be collected in a designated hazardous waste container.[5][11] The container must be clearly labeled with the full chemical name: "(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide".[5]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be disposed of as hazardous waste.[5][6] Do not place contaminated items in the regular trash.

Final disposal must be arranged through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][11]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling cluster_0 Task Assessment cluster_1 PPE Determination Task Identify Task: Weighing, Solution Prep, Reaction, etc. Scale Determine Scale: <1g, 1-10g, >10g Task->Scale Aerosol Assess Risk of Dust / Aerosol? Task->Aerosol Weighing Solid Splash Assess Risk of Splash? Task->Splash Liquid Handling Scale->Aerosol Large Scale Scale->Splash Any Scale BasePPE Minimum PPE: Lab Coat Nitrile Gloves Safety Glasses Aerosol->BasePPE No (in Fume Hood) Respirator Add: N95 Respirator Aerosol->Respirator Yes Splash->BasePPE No Goggles Upgrade to: Chemical Goggles Splash->Goggles Yes FaceShield Add: Face Shield Goggles->FaceShield High Energy or Large Volume DoubleGlove Upgrade to: Double Gloves + Chem Apron Goggles->DoubleGlove FaceShield->DoubleGlove

Caption: PPE selection process based on task-specific risk assessment.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride.
  • ChemicalBook. (2025, July 16). (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | 709031-45-8.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
  • Capot Chemical. (2026, February 8). MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • PubChem. (n.d.). 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1).
  • AChemBlock. (2026, February 15). (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate 97% | CAS: 709031-45-8.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Veeprho. (n.d.). 709031-45-8(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • TCI Chemicals. (2025, March 31). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.